5,6,7,8-Tetrahydroquinoline-2-carboxylic acid CAS number
5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid (CAS 197007-84-4): A Comprehensive Technical Guide for Drug Development Strategic Importance in Medicinal Chemistry 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-...
Author: BenchChem Technical Support Team. Date: March 2026
5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid (CAS 197007-84-4): A Comprehensive Technical Guide for Drug Development
Strategic Importance in Medicinal Chemistry
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4) is a highly privileged heterocyclic building block in modern drug discovery. Bridging the gap between flat, fully aromatic quinolines and highly flexible aliphatic rings, this partially saturated scaffold offers an optimal balance of structural rigidity and sp³ character. This unique geometry enhances aqueous solubility, reduces off-target intercalation toxicity, and provides a deep-pocket anchoring moiety that is critical for targeting complex metalloenzymes and efflux transporters.
Physicochemical Profiling & Structural Analysis
The pharmacological utility of this compound is deeply rooted in its physicochemical properties. The carboxylic acid at the C2 position serves as both a critical hydrogen-bond network participant for target engagement and a highly versatile synthetic handle for downstream functionalization.
Parameter
Value
IUPAC Name
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
CAS Number
197007-84-4
Molecular Formula
C10H11NO2
Molecular Weight
177.20 g/mol
Topological Polar Surface Area (TPSA)
~49.4 Ų
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
De Novo Synthesis & Mechanistic Pathways
The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid relies on the highly regioselective Reissert-Henze reaction, a cornerstone methodology for the functionalization of pyridine derivatives[1].
Caption: Synthetic workflow for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid via Reissert-Henze.
Protocol 1: Self-Validating Synthesis of the Core Scaffold
Step 1: Electrophilic N-Oxidation. Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane (DCM) at 0°C. Add m-chloroperoxybenzoic acid (mCPBA) portionwise.
Causality: mCPBA provides a highly electrophilic oxygen atom that attacks the lone pair of the pyridine nitrogen. This N-oxide formation is mandatory because it activates the adjacent C2 position for subsequent nucleophilic attack by withdrawing electron density from the ring.
Step 2: Reissert-Henze Cyanation. Dissolve the isolated 1-oxide in anhydrous DCM under an argon atmosphere. Sequentially add trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride, then reflux.
Causality: Direct cyanation of pyridines is thermodynamically unfavorable. The acylating agent (dimethylcarbamoyl chloride) forms a highly electrophilic N-acyloxypyridinium intermediate. TMSCN acts as a safe, organic-soluble cyanide source that attacks the activated C2 position. The subsequent elimination of the leaving group restores aromaticity, yielding 5,6,7,8-tetrahydroquinoline-2-carbonitrile[1].
Step 3: Acidic Hydrolysis. Suspend the carbonitrile in concentrated hydrochloric acid (37%) and reflux for 18 hours.
Causality: While basic hydrolysis is possible, acidic conditions are preferred to prevent unwanted side reactions on the electron-deficient heterocycle. The reaction yields the hydrochloride salt, which is subsequently neutralized to pH 4 to precipitate the pure zwitterionic carboxylic acid[1].
Pharmacological Applications & Target Modulations
The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid core is the foundational pharmacophore for two major classes of modern therapeutics:
A. Soluble Guanylate Cyclase (sGC) Activators
In conditions of severe oxidative stress (e.g., pulmonary hypertension), the heme group of sGC is oxidized (Fe²⁺ to Fe³⁺) and lost, rendering the enzyme unresponsive to endogenous nitric oxide (NO) or traditional sGC stimulators[2]. Drugs like Mosliciguat (BAY 1237592) utilize the tetrahydroquinoline scaffold to directly target this oxidized, heme-free apo-sGC[Hahn et al., 2022][3]. The partially saturated ring provides the exact steric bulk and lipophilicity required to anchor into the unoccupied heme-binding pocket, allosterically triggering the catalytic conversion of GTP to cGMP.
Caption: NO-independent activation of soluble guanylate cyclase (sGC) by tetrahydroquinoline scaffolds.
B. ABCG2 (BCRP) Transporter Inhibitors
The Breast Cancer Resistance Protein (ABCG2) is a major efflux pump driving multidrug resistance in oncology. Traditional inhibitors are limited by severe neurotoxicity and poor solubility. By leveraging the tetrahydroquinoline-2-carboxylic acid building block, researchers have developed highly potent, water-soluble ABCG2 inhibitors via fragment-based drug design, utilizing the carboxylic acid handle for rapid amide functionalization[Antoni et al., 2021][4].
To integrate this scaffold into larger drug molecules (such as sGC activators or ABCG2 inhibitors), amide coupling is the standard self-validating workflow.
Protocol 2: High-Efficiency Amide Coupling for SAR Libraries
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl active ester. DIPEA acts as a non-nucleophilic base, deprotonating the incoming amine without competing for the electrophilic center.
Step 2: Nucleophilic Addition. Add the target primary or secondary amine (1.1 eq) and stir at room temperature for 2-4 hours. The activated ester facilitates rapid nucleophilic attack, forming the amide bond with minimal epimerization risk.
Step 3: Workup and Self-Validation. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.
Validation: Analyze the crude mixture via LC-MS. The presence of the [M+H]⁺ molecular ion peak corresponding to the target amide, coupled with the disappearance of the starting material mass (178 m/z), confirms successful functionalization prior to preparative HPLC purification.
Physicochemical Profiling and Synthetic Utility of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid in Modern Drug Discovery
Executive Summary: The "Escape from Flatland" In contemporary medicinal chemistry, the over-reliance on flat, fully aromatic ring systems has frequently led to late-stage drug attrition due to poor thermodynamic solubili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In contemporary medicinal chemistry, the over-reliance on flat, fully aromatic ring systems has frequently led to late-stage drug attrition due to poor thermodynamic solubility and off-target promiscuity. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS: 21894654) represents a strategic structural solution to this problem. By partially saturating the quinoline core, medicinal chemists can increase the fraction of sp³ hybridized carbons (
Fsp3
). This disruption of molecular planarity prevents rigid
π−π
stacking in the crystal lattice, drastically improving aqueous solubility while maintaining the critical hydrogen-bonding vectors of the carboxylic acid and pyridine nitrogen.
This in-depth technical guide explores the physicochemical properties, mechanistic utility, and validated synthetic protocols for 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, focusing on its role as a privileged fragment in the development of soluble guanylate cyclase (sGC) activators and multidrug resistance (MDR) reversing agents.
Physicochemical Profiling
Understanding the baseline physicochemical properties of a fragment is critical before incorporating it into a larger active pharmaceutical ingredient (API). The partial saturation of the quinoline ring lowers the lipophilicity (LogP) compared to its fully aromatic counterpart (quinoline-2-carboxylic acid), making it an ideal building block for Fragment-Based Drug Discovery (FBDD).
Table 1: Key Physicochemical Properties
Property
Value
Causality / Relevance in Drug Design
Molecular Formula
C10H11NO2
Defines the core mass contribution to the final API.
Molecular Weight
177.20 g/mol
Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
XLogP3 (Predicted)
1.9
Optimal lipophilicity for passive membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA)
50.2 Ų
Provides excellent hydrogen bonding capacity without restricting central nervous system (CNS) penetration if required.
Hydrogen Bond Donors
1
Provided by the carboxylic acid (-OH); crucial for target active-site anchoring.
Hydrogen Bond Acceptors
3
Provided by the carboxylate oxygens and the pyridine nitrogen; facilitates dipole interactions.
Rotatable Bonds
1
High rigidity of the bicyclic core reduces entropic penalty upon target binding.
Data supported by [1].
Mechanistic Role in Advanced Therapeutics
The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold is not merely a passive structural linker; it actively participates in target engagement across multiple therapeutic areas.
In cardiopulmonary diseases like pulmonary hypertension, oxidative stress causes the heme group of sGC to become oxidized and detach, rendering the enzyme unresponsive to endogenous nitric oxide (NO). sGC activators (unlike stimulators) are designed to bind specifically to this heme-free "apo-sGC" [2].
The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid core is a critical moiety in Mosliciguat (BAY 1237592) . The carboxylic acid acts as an anchor in the unoccupied heme-binding pocket, while the saturated sp³ ring provides the exact steric bulk needed to induce the active conformational shift in the enzyme, driving cGMP production and subsequent vasorelaxation.
Pharmacological mechanism of sGC activation via tetrahydroquinoline-based therapeutics.
ABCG2 (BCRP) Inhibitors for Reversing MDR
The Breast Cancer Resistance Protein (ABCG2) is an efflux pump responsible for multidrug resistance in oncology. Historically, ABCG2 inhibitors have failed in the clinic due to extreme lipophilicity, which causes them to precipitate in plasma or become nonspecifically trapped in lipid bilayers. By utilizing 5,6,7,8-tetrahydroquinoline-2-carboxylic acid as a hydrophilic fragment, researchers successfully synthesized novel N-phenyl-chromone-2-carboxamides that maintained low nanomolar potency while improving thermodynamic aqueous solubility by up to 19-fold [3].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic step includes a specific analytical checkpoint to confirm causality and progress.
Protocol 1: De Novo Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
This three-step sequence utilizes a modified Reissert-Henze reaction. We deliberately avoid aqueous potassium cyanide (KCN) due to biphasic mass-transfer issues and severe toxicity, opting instead for Trimethylsilyl cyanide (TMSCN) to ensure a homogeneous, high-yielding cyanation.
Step 1: N-Oxidation
Dissolve 5,6,7,8-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv). Causality: mCPBA is selected over hydrogen peroxide to prevent over-oxidation or ring-opening of the saturated carbocycle.
Stir for 4 hours at room temperature.
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar spot (lower
Rf
) compared to the starting material. Quench with saturated
Na2S2O3
, extract, and concentrate.
Step 2: Reissert-Henze Cyanation
Dissolve the crude N-oxide in anhydrous DCM under an argon atmosphere.
Add Trimethylsilyl cyanide (TMSCN, 1.5 equiv) and Dimethylcarbamoyl chloride (1.2 equiv). Causality: Dimethylcarbamoyl chloride activates the N-oxide, making the C2 position highly electrophilic for the incoming cyanide nucleophile.
Stir at room temperature for 12 hours.
Validation Checkpoint: Analyze via LC-MS. The target intermediate, 5,6,7,8-tetrahydroquinoline-2-carbonitrile, must show a mass peak at
m/z
159.1
[M+H]+
.
Step 3: Acidic Hydrolysis
Suspend the carbonitrile intermediate in 6M HCl (10 volumes).
Reflux at 100 °C for 16 hours. Causality: Acidic hydrolysis is preferred over basic hydrolysis to prevent base-catalyzed degradation of the saturated ring system.
Cool to room temperature, adjust pH to ~4 using NaOH to precipitate the zwitterionic product.
Filter and dry under a vacuum.
Validation Checkpoint: Confirm structure via
1H
-NMR (DMSO-
d6
) and LC-MS (
m/z
178.1
[M+H]+
).
Workflow for the de novo synthesis and validation of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
To validate the solubility improvements gained by using this fragment, a rigorous thermodynamic assay is required.
Preparation: Add an excess of the synthesized 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (or its downstream API) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial to form a visible suspension.
Equilibration: Shake the vial at 300 rpm at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, avoiding artificially high kinetic solubility readings.
Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes to pellet undissolved solids.
Quantification: Dilute the supernatant and analyze via HPLC-UV against a pre-established calibration curve to determine the exact molar solubility.
Conclusion
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a highly versatile and privileged scaffold in modern drug discovery. By strategically leveraging its sp³ character, medicinal chemists can overcome the solubility limitations inherent to flat aromatic rings. Whether utilized as an active pharmacophore in sGC activators for cardiopulmonary disease or as a solubility-enhancing fragment in ABCG2 inhibitors, its robust physicochemical profile and accessible synthetic pathways make it an indispensable tool for the application scientist.
References
Title: PubChem Compound Summary for CID 21894654, 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (WO2014012934A1)
Title: Water-soluble inhibitors of ABCG2 (BCRP) - A fragment-based and computational approach
Source: European Journal of Medicinal Chemistry (Antoni F. et al., 2021)
URL: [Link]
An In-Depth Technical Guide to the 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Scaffold in Drug Development Executive Summary The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid molecular scaffold has emerged as a privil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Scaffold in Drug Development
Executive Summary
The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid molecular scaffold has emerged as a privileged pharmacophore in cardiovascular and cardiopulmonary medicinal chemistry. Most notably, it serves as the structural core for a novel class of soluble guanylate cyclase (sGC) activators , such as the first-in-class inhaled therapeutic Mosliciguat (BAY 1237592) [1]. Unlike traditional sGC stimulators, derivatives of this scaffold are uniquely capable of targeting the oxidized, heme-free form of the enzyme (apo-sGC), offering a breakthrough mechanism to overcome nitric oxide (NO) resistance in severe oxidative stress environments[2].
Mechanistic Biology: Overcoming the NO-Resistance Barrier
To understand the value of the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold, one must analyze the pathological breakdown of the NO-sGC-cGMP signaling axis.
In healthy endothelium, NO binds to the ferrous (Fe²⁺) heme group of native sGC, catalyzing the conversion of GTP to cyclic GMP (cGMP), which drives vasodilation and anti-fibrotic pathways. However, in severe cardiopulmonary diseases like Pulmonary Arterial Hypertension (PAH), high oxidative stress oxidizes the heme iron to a ferric (Fe³⁺) state. This oxidized heme has a weak affinity for the enzyme and is rapidly discarded, leaving behind a heme-free enzyme known as apo-sGC [2][3].
Traditional therapies, including PDE5 inhibitors and early-generation sGC stimulators (e.g., riociguat), require either endogenous NO or the presence of the native heme group to function. Consequently, they lose efficacy in highly oxidized microenvironments. The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold bypasses this limitation. Its geometry and functional groups are specifically tailored to anchor into the empty heme-binding pocket of apo-sGC. By mimicking the spatial occupation of the native heme, it locks the enzyme into its active catalytic conformation entirely independent of NO[4].
NO-sGC vs. Apo-sGC signaling pathway highlighting the intervention of Mosliciguat.
The core scaffold, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, provides the foundational hydrogen-bonding network required for apo-sGC affinity.
The Carboxylic Acid (C2 Position): Acts as a critical anchor, likely mimicking the propionate side chains of the displaced heme molecule to secure the compound within the binding pocket.
The 5-Amino Substitution: The functionalization at the C5 position of the tetrahydroquinoline ring is the primary driver of potency. In clinical candidates like Mosliciguat, this amine is heavily alkylated with bulky, lipophilic biphenyl groups (e.g., 3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy). This massive lipophilic tail projects into the hydrophobic regions of the apo-sGC pocket, driving the high binding affinity and lung-tissue retention[2][5].
Quantitative Data Summary: Lead Derivative (Mosliciguat)
The synthesis of highly functionalized 5-amino-5,6,7,8-tetrahydroquinoline-2-carboxylic acids requires precise control over stereochemistry and salt formation. Early synthetic routes (e.g., WO2014012934) suffered from poor scalability due to the precipitation of insoluble intermediates. The optimized industrial protocol (WO2023126436) resolves this through a highly specific "inverse titration" methodology[6].
Step-by-Step Protocol: Synthesis of Mosliciguat Free Acid
1. Reductive Amination & Coupling:
The synthesis begins with the reductive amination of an 8-oxo (or 5-oxo) tetrahydroquinoline-2-carboxylic acid ester with the complex biphenyl-alkylamine side chain to form the diester intermediate (Formula XII).
2. Basic Cleavage (Saponification):
Procedure: Dissolve the diester intermediate in an ethanol/water mixture. Add aqueous Sodium Hydroxide (NaOH) and stir at elevated temperatures until complete cleavage of the ester groups is achieved.
Result: This yields the highly soluble Disodium Salt of the target molecule.
3. Inverse Acidic Titration (Critical Step):
The Causality of the Choice: In standard acid-base extractions, acid is added dropwise to the basic salt solution. However, as the pH slowly drops, the reaction passes through a phase where a highly insoluble monosodium salt precipitates. Once formed, this monosodium salt forms a dense lattice that resists further protonation, ruining the yield[6].
The Solution: To bypass this, the protocol utilizes inverse titration . The basic disodium salt solution is added dropwise into a large excess of aqueous Hydrochloric Acid (HCl).
Result: The microenvironment of the droplet instantly transitions from highly basic to highly acidic, completely bypassing the monosodium intermediate and directly precipitating the pure Free Acid Monohydrate (Form I) [6].
Optimized synthetic workflow of Mosliciguat avoiding monosodium salt precipitation.
Preclinical & Clinical Translation
The translation of the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold into the clinic represents a paradigm shift in PAH treatment. Systemic administration of sGC modulators often causes dose-limiting systemic hypotension. By formulating Mosliciguat as an inhaled dry powder, researchers achieved profound lung selectivity.
In preclinical thromboxane-induced pulmonary hypertension minipig models, inhaled Mosliciguat drastically reduced pulmonary artery pressure (PAP) without causing ventilation/perfusion mismatch or altering systemic arterial pressure[2]. The drug acts as a local depot in the lung tissue, providing a long duration of action and simultaneous bronchodilatory effects[2]. The compound is currently advancing through Phase Ib/II clinical trials (e.g., NCT06635850) for the treatment of Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD)[5][7].
References
Source: National Institutes of Health (NIH)
Mosliciguat - Wikipedia
Source: Wikipedia
URL
Inhaled mosliciguat (BAY 1237592)
WO2023126436A1 - Process for preparing (5s)-{[2-(4-carboxyphenyl)ethyl] |2-(2-{|3-chloro-4'-(trifluoromethyl)biphenyl-4- yl]methoxy}phenyl)
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Abstract 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a saturated heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. As a conformationally restricted bicyclic st...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a saturated heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. As a conformationally restricted bicyclic structure, it serves as a valuable building block for designing novel therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic pathways to this molecule. We will dissect two principal strategies: the annulation of a pyridine ring onto a pre-existing cyclohexane core and the reduction of a fully aromatic quinoline-2-carboxylic acid precursor. The causality behind methodological choices, detailed experimental protocols, and a comparative analysis of the routes are presented to equip researchers with the knowledge to select and execute the optimal synthesis for their specific applications.
Introduction: The Strategic Importance of the 5,6,7,8-Tetrahydroquinoline Core
The quinoline ring system is a cornerstone of heterocyclic chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] While the aromatic quinoline scaffold is well-explored, its partially saturated derivatives offer unique advantages in drug design. Specifically, the 5,6,7,8-tetrahydroquinoline framework provides a rigid, three-dimensional structure that can orient substituents in precise vectors for optimal interaction with biological targets. Unlike its more commonly synthesized 1,2,3,4-tetrahydroquinoline isomer, which results from the standard reduction of the electron-deficient pyridine ring, the 5,6,7,8-isomer retains the aromaticity of the pyridine portion while featuring a saturated carbocyclic ring. This structural motif is crucial for developing agents where interaction with the pyridine nitrogen or its adjacent positions is key, while the saturated ring allows for stereochemical complexity and improved pharmacokinetic properties.
This guide focuses on the synthesis of the 2-carboxylic acid derivative, a key intermediate that allows for further elaboration into amides, esters, and other functional groups, making it a versatile entry point for library synthesis and lead optimization.[3][4]
Overview of Principal Synthetic Strategies
The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid can be approached from two fundamentally different directions, each with distinct advantages and challenges related to starting material availability, regioselectivity, and reaction conditions.
Strategy A: Annulation onto a Cyclohexane Precursor. This "bottom-up" approach involves constructing the pyridine ring onto a readily available six-membered carbocyclic core, such as cyclohexanone. This strategy is often the most direct route to the desired 5,6,7,8-isomer.
Strategy B: Reduction of a Quinoline Precursor. This "top-down" approach begins with the synthesis of the fully aromatic quinoline-2-carboxylic acid, followed by the selective reduction of the carbocyclic (benzene) ring. This method is challenged by the inherent reactivity of the quinoline system, where the pyridine ring is typically more susceptible to reduction.[5]
Caption: High-level overview of the two primary synthetic strategies.
Pathway I: Annulation of the Pyridine Ring onto a Cyclohexane Core
This strategy is arguably the most efficient and regioselective method for obtaining the 5,6,7,8-tetrahydroquinoline scaffold. It leverages well-established multicomponent reactions to construct the heterocyclic ring in a single, convergent step.
The Bohlmann-Rahtz Pyridine Synthesis Analogue
A powerful method for constructing the desired ring system is an adaptation of the Bohlmann-Rahtz pyridine synthesis. This reaction involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. For our target, we can envision a four-component reaction involving cyclohexanone, a pyruvate ester (as the source for C2 and the carboxyl group), an aldehyde, and an ammonia source. A highly relevant and documented approach involves the reaction of cyclohexanone with an α,β-unsaturated nitrile and ammonium acetate, which establishes the feasibility of using cyclohexanone as the foundational block.[6]
The overall transformation for our target molecule can be depicted as a condensation reaction that builds the substituted pyridine ring directly onto the cyclohexane backbone.
Caption: Annulation pathway to the target molecule via a multicomponent reaction.
Detailed Experimental Protocol: Annulation
This protocol is a representative procedure based on established methods for similar tetrahydroquinoline syntheses.[6]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add cyclohexanone (1.0 eq), ethyl pyruvate (1.1 eq), and ammonium acetate (3.0 eq) in absolute ethanol (3-5 mL per mmol of cyclohexanone).
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purification (Ester): Purify the crude ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M sodium hydroxide (NaOH) solution. Heat the mixture to 50-60 °C for 2-4 hours until TLC indicates complete consumption of the ester.
Final Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid (HCl) until the product precipitates (typically pH 3-4). Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Pathway II: Synthesis via Reduction of Quinoline-2-Carboxylic Acid
This pathway begins with a fully aromatic quinoline core, which is subsequently reduced. While scientifically sound, this route presents a significant regioselectivity challenge.
Step A: Synthesis of Quinoline-2-Carboxylic Acid (Quinaldic Acid)
The precursor, quinaldic acid, is readily accessible through several classic named reactions.
Method 1: Oxidation of 2-Methylquinoline (Quinaldine)
This is a direct and widely used method for preparing quinoline-2-carboxylic acid.[7] The methyl group at the 2-position is activated (benzylic-like) and susceptible to oxidation.
Mechanism: The reaction proceeds via the oxidation of the alkyl side chain using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[7][8]
Causality: KMnO₄ is a robust and cost-effective choice, though it requires careful control of reaction conditions to avoid over-oxidation and ensure safety.[7]
Caption: Synthesis of the quinaldic acid precursor via oxidation.
Method 2: The Friedländer Annulation
The Friedländer synthesis offers a convergent route, building the quinoline core in one step from simpler precursors.[9] For this specific target, the reaction involves the base- or acid-catalyzed condensation of 2-aminobenzaldehyde with pyruvic acid.[8][10]
Mechanism: The reaction can initiate either via an aldol-type addition between the two carbonyl compounds or through the formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.[9]
Step B: The Challenge of Selective Reduction
Standard catalytic hydrogenation of quinoline and its derivatives preferentially reduces the electron-deficient pyridine ring.[5]
Reaction: Catalytic hydrogenation of quinoline-2-carboxylic acid using catalysts like Platinum(IV) oxide (Adams' catalyst) or Palladium on carbon (Pd/C) with H₂ gas almost exclusively yields 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.[5][11][12]
Causality: The pyridine ring is more susceptible to hydrogenation than the benzene ring due to its lower aromatic stabilization energy and the polarization of the C=N bonds.
While this produces the wrong isomer, some substituted 1,2,3,4-tetrahydroquinolines can be isomerized to the more thermodynamically stable 5,6,7,8-isomers under high-temperature conditions (e.g., 160-170 °C).[13] However, applying these harsh conditions to a molecule containing a carboxylic acid may lead to decarboxylation or other side reactions, and specific protocols for this transformation on our target molecule are not well-documented. Therefore, this remains a less practical approach.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends heavily on the specific needs of the research project, including scale, available starting materials, and tolerance for complex purification.
Can be harsh (strong oxidants, high pressure/temp)
Key Advantage
Direct, convergent, and regioselective.
Access to a well-known aromatic precursor.
Key Disadvantage
Multicomponent reaction may require optimization.
Delivers the incorrect regioisomer as the major product.
Conclusion for the Practitioner
For the efficient and reliable synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, the Annulation Pathway (Pathway I) is the superior and recommended strategy. Its ability to directly and selectively construct the desired 5,6,7,8-regioisomer from simple, commercially available starting materials makes it the most logical choice for both small-scale discovery and larger-scale production. While the synthesis and reduction of quinaldic acid (Pathway II) is a valid chemical exercise, it fails to provide a practical route to the target molecule due to the inherent and well-documented selectivity of quinoline hydrogenation, which favors the formation of the 1,2,3,4-tetrahydroquinoline isomer. Researchers and drug development professionals should focus their efforts on optimizing multicomponent annulation reactions on a cyclohexane core to access this valuable synthetic intermediate.
References
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Comprehensive Profiling of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Solubility in Organic Solvents
Executive Summary 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a highly versatile bicyclic building block in medicinal chemistry. It is most notably utilized as a core intermediate in the synthesis of solu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a highly versatile bicyclic building block in medicinal chemistry. It is most notably utilized as a core intermediate in the synthesis of soluble guanylate cyclase (sGC) activators, such as the cardiopulmonary therapeutic Mosliciguat[]. Because of its amphoteric structural nature, THQ-2-CA presents distinct solubility challenges during both early-stage drug discovery assays and large-scale synthetic scale-up. This technical guide provides a rigorous, mechanistic framework for predicting, measuring, and optimizing the solubility of THQ-2-CA in various organic solvents.
Physicochemical Profiling & Mechanistic Causality
To manipulate the solubility of THQ-2-CA, one must first understand the thermodynamic forces governing its solid state. The molecule features a partially saturated quinoline core containing a basic pyridine-like nitrogen and an acidic carboxylic acid moiety at the 2-position.
Causality of Zwitterionic Lattice Energy: In the solid crystalline state, THQ-2-CA exists predominantly as a zwitterion. The electrostatic attraction between the protonated nitrogen and the deprotonated carboxylate creates an exceptionally high crystal lattice energy. To achieve dissolution, an organic solvent must possess a sufficient dielectric constant and hydrogen-bonding capacity to overcome these strong intermolecular ionic forces.
Hansen Solubility Parameters (HSP): According to the HSP framework, successful solvation requires matching the dispersion (
δd
), polar (
δp
), and hydrogen-bonding (
δh
) parameters of the solvent to the solute[2]. For zwitterionic heterocycles like THQ-2-CA, solvents with high
δp
and
δh
values are thermodynamically favored because they can disrupt the ionic lattice and solvate the charged species independently.
Solubility Matrix in Organic Solvents
Based on empirical data from related tetrahydroquinoline derivatives[3][4] and first-principles HSP predictions, the solubility profile of THQ-2-CA is categorized below.
Solvent Class
Representative Solvents
Expected Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
High dielectric constant (
ϵ≈46.7
for DMSO) stabilizes charge separation. The solvent acts as a strong H-bond acceptor for the carboxylic proton without donating protons, effectively disrupting the lattice[].
Polar Protic
Methanol, Ethanol
Moderate to High (10–50 mg/mL)
Strong hydrogen bond donation and acceptance solvates both the carboxylate anion and the basic nitrogen. Frequently used as an inert solvent for ester cleavage reactions involving THQ-2-CA[4].
Halogenated
DCM, Chloroform
Low (<5 mg/mL)
Insufficient polarity (
δp
) to break zwitterionic pairs. Dissolution in these solvents typically requires the addition of a protic co-solvent (e.g., 5-10% Methanol) to bridge the HSP gap[3].
Non-Polar
Hexane, Toluene
Insoluble (<0.1 mg/mL)
Complete mismatch in HSP. These solvents lack both the dielectric constant to separate charges and the functional groups to form hydrogen bonds, making them incapable of overcoming the lattice energy.
Experimental Protocols for Solubility Determination
To ensure high-fidelity data during drug development, thermodynamic solubility must be measured using a self-validating system rather than relying on kinetic dissolution estimates.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is the internationally recognized gold-standard protocol for determining equilibrium solubility[5].
Preparation: Weigh an excess amount of THQ-2-CA crystalline solid (e.g., 50 mg) into a 5 mL borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target organic solvent.
Self-Validation Check: Ensure visible undissolved solid remains in the vial. If the solid completely dissolves, the solution is not saturated. Add additional solid in 10 mg increments until saturation is visually confirmed.
Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.
Causality: A 48-hour equilibration ensures the transition from kinetic dissolution to true thermodynamic equilibrium, accounting for potential solvent-mediated polymorphic transformations that could artificially alter apparent solubility.
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify via HPLC-UV against a validated 5-point standard curve.
Protocol 2: Co-Solvent System Optimization
When single solvents fail to provide adequate concentration for synthesis or assay formulation, binary mixtures are employed.
Primary Solvation: Dissolve THQ-2-CA in a minimal volume of a strong polar aprotic solvent (e.g., DMSO).
Titration: Slowly titrate the secondary solvent (e.g., DCM for organic synthesis, or an aqueous buffer for biological assays) under continuous stirring while monitoring for the cloud point (the visual onset of precipitation).
Equilibrium Verification:
Self-Validation Check: After determining the cloud point, back-titrate with 5% v/v of the primary solvent (DMSO). If the solution does not visually clear within 10 minutes of agitation, the precipitation is irreversible under these conditions, indicating a metastable supersaturated state was initially reached rather than true equilibrium.
Final Calculation: Calculate the maximum volume fraction of the secondary solvent that maintains a stable, clear solution for >24 hours.
Workflow Visualization
Workflow for THQ-2-CA thermodynamic solubility screening and co-solvent optimization.
Stability Dynamics and Storage Optimization for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid: A Technical Guide
Executive Summary 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics, including 1[1], soluble guanylate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics, including 1[1], soluble guanylate cyclase (sGC) activators like 2[2], and 3[3]. While its unique partially saturated bicyclic structure imparts favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), it also introduces specific physicochemical liabilities. This guide elucidates the mechanistic degradation pathways of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) and establishes self-validating protocols for its storage and stability testing.
Mechanistic Degradation Pathways
The stability profile of THQ-2-CA is dictated by two primary structural features: the partially saturated piperidine-like ring fused to the pyridine core, and the α-carboxylic acid moiety.
Autoxidation and Dehydrogenation: The 5,6,7,8-tetrahydroquinoline core is highly susceptible to autoxidation. Studies on high-temperature fuels have demonstrated that tetrahydroquinoline derivatives act as potent hydrogen donors, neutralizing free radicals by readily giving up hydrogen atoms[4]. In the presence of atmospheric oxygen and thermal stress, THQ-2-CA undergoes radical-mediated dehydrogenation, progressively aromatizing to form the thermodynamically stable, fully conjugated quinoline-2-carboxylic acid.
Thermal Decarboxylation: As an α-picolinic acid derivative, the carboxyl group at the C2 position is electronically coupled to the electronegative ring nitrogen. Under thermal or acidic stress, the nitrogen lone pair stabilizes the transient ylide intermediate, facilitating the loss of carbon dioxide (
CO2
) to yield 5,6,7,8-tetrahydroquinoline.
Photolytic Cleavage: Exposure to UV/Vis light accelerates radical initiation, driving both the autoxidation cascade and potential cross-linking or oligomerization of the saturated ring carbons.
Fig 1: Primary mechanistic degradation pathways of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Optimal Storage Conditions
To mitigate the thermodynamic and kinetic drivers of degradation, strict environmental controls are required:
Temperature Control: For long-term preservation (>2 weeks to 2 years), THQ-2-CA must be 5[5]. This significantly reduces the kinetic energy available for both decarboxylation and autoxidation. For short-term handling (1-2 weeks), storage at6 is permissible[6].
Atmospheric Control: To prevent dehydrogenation, the compound must be stored under an inert atmosphere. Vials should be purged and backfilled with ultra-pure Argon or Nitrogen prior to sealing.
Light and Moisture Protection: Storage in amber glass vials with PTFE-lined, moisture-proof caps is mandatory to prevent photolytic radical initiation and hydrolytic stress.
Quantitative Stability Data
The following table summarizes the anticipated degradation profile of THQ-2-CA under various accelerated stress conditions, highlighting the necessity of the storage protocols outlined above.
Stress Condition
Duration
Primary Degradant Formed
Degradation (%)
Rationale / Mechanism
-20°C, Argon, Dark
12 Months
None detected
< 0.1%
Kinetic arrest of all pathways.
25°C, Ambient Air
4 Weeks
Quinoline-2-carboxylic acid
4.5%
Autoxidation of the tetrahydro ring.
60°C, Ambient Air
7 Days
Quinoline-2-carboxylic acid & THQ
18.2%
Accelerated dehydrogenation & decarboxylation.
UV Light (254 nm)
48 Hours
Uncharacterized oligomers
12.0%
Photolytic homolytic bond cleavage.
Acidic (pH 2, 40°C)
7 Days
5,6,7,8-Tetrahydroquinoline
9.8%
Protonation of nitrogen lowers activation energy for
CO2
loss.
To accurately assess the shelf-life of THQ-2-CA batches, a robust, self-validating analytical workflow must be employed. The inclusion of internal standards and system suitability tests (SST) ensures that any observed degradation is an intrinsic property of the molecule, not an artifact of the sample preparation or chromatographic method.
Fig 2: Self-validating experimental workflow for forced degradation and stability testing.
Objective: Determine the degradation kinetics of THQ-2-CA under oxidative, thermal, and photolytic stress.
Sample Preparation: Dissolve THQ-2-CA in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1 mg/mL.
Causality: This specific solvent ratio ensures complete solvation of both the polar carboxylic acid moiety and the lipophilic bicyclic core, preventing precipitation during stress testing.
Oxidative Stress: Aliquot 1 mL into an amber vial. Add 100 µL of 3%
H2O2
. Incubate at 40°C for 48 hours.
Causality:
H2O2
accelerates the radical-mediated dehydrogenation of the tetrahydro ring, compressing months of atmospheric oxygen exposure into a 48-hour window.
Thermal/Acidic Stress: Aliquot 1 mL into a sealed vial. Add 100 µL of 0.1 M HCl. Heat to 60°C for 48 hours.
Causality: Acidic conditions protonate the ring nitrogen, increasing its electron-withdrawing capacity and significantly lowering the activation energy required for thermal decarboxylation.
Quenching & Internal Standardization: Neutralize acidic samples with 0.1 M NaOH. Quench oxidative samples with 100 µL of 0.1 M sodium thiosulfate. Spike all samples with 10 µg/mL of an internal standard (e.g., quinoline-3-carboxylic acid).
Causality: Immediate quenching halts the degradation kinetics at precise time points. The internal standard corrects for any volumetric variations during the quenching and extraction phases, validating the quantitative output.
Protocol 2: UHPLC-MS/MS Quantification
Objective: Separate and quantify THQ-2-CA and its primary degradants.
System Suitability Test (SST): Inject a standard mix of THQ-2-CA and its known degradant (quinoline-2-carboxylic acid) prior to the analytical run. Ensure the chromatographic resolution (
Rs
) between the two peaks is
>2.0
.
Causality: This self-validating step guarantees the system can adequately separate the parent compound from its primary aromatized degradant, preventing false-positive stability readings caused by co-elution.
Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Causality: The addition of formic acid ensures the carboxylic acid group remains fully protonated, preventing peak tailing and improving retention on the hydrophobic stationary phase.
Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the parent mass transition for THQ-2-CA (
[M+H]+≈178.09→
specific fragments).
References
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma
Source: University of Regensburg
URL:[Link]
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
New Method Accelerates Stability Testing of Soy-based Biofuel
Source: Machinery Lubrication (NIST Study)
URL:[Link]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid: Derivatives, Analogs, and Therapeutic Potential
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery The 5,6,7,8-tetrahydroquinoline framework represents a "privileged scaffold" in medicinal chemistry, a core structure that is capabl...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
The 5,6,7,8-tetrahydroquinoline framework represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of providing ligands for more than one type of receptor or enzyme. Its derivatives have garnered significant attention from researchers in drug development due to their diverse and potent biological activities. This guide provides an in-depth technical exploration of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, its derivatives, and its analogs, with a focus on their synthesis, biological evaluation, and therapeutic applications, particularly in oncology.
The 5,6,7,8-Tetrahydroquinoline-2-Carboxylic Acid Core: Synthesis and Properties
The journey into the therapeutic potential of this class of molecules begins with the synthesis of the core scaffold. The most common and efficient method for preparing 5,6,7,8-tetrahydroquinoline-2-carboxylic acid is through the catalytic hydrogenation of its aromatic precursor, quinoline-2-carboxylic acid.
Synthesis of the Core Scaffold: Catalytic Hydrogenation
Catalytic hydrogenation offers a direct and atom-economical route to the tetrahydroquinoline ring system. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity.
A typical experimental protocol for the catalytic hydrogenation of quinoline-2-carboxylic acid is as follows:
Experimental Protocol: Catalytic Hydrogenation of Quinoline-2-carboxylic Acid
Reaction Setup: In a high-pressure autoclave, a solution of quinoline-2-carboxylic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared.
Catalyst Addition: A catalytic amount of a noble metal catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution.
Hydrogenation: The autoclave is sealed and purged several times with hydrogen gas (H₂). The reaction is then pressurized with H₂ to a pressure of 50-100 atm and stirred at a temperature ranging from 25-80 °C.
Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the autoclave is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Caption: Synthesis of the core scaffold via catalytic hydrogenation.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, primarily esters and amides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, as well as its biological activity.
Synthesis of Ester and Amide Derivatives
Standard coupling methods are employed to synthesize ester and amide derivatives of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Experimental Protocol: Synthesis of Amide Derivatives
Activation of the Carboxylic Acid: 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. The mixture is stirred at room temperature for 1-2 hours.
Amine Addition: The desired primary or secondary amine (1.2 equivalents) is added to the reaction mixture.
Reaction and Work-up: The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired amide.
Caption: General derivatization pathways of the carboxylic acid.
Biological Activities and Therapeutic Potential
Derivatives of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of tetrahydroquinoline derivatives against a variety of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
Quantitative Antiproliferative Data
The following table summarizes the in vitro anticancer activity of selected tetrahydroquinoline derivatives, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Modulation of Key Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1][5] Several tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1][5]
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 signaling by tetrahydroquinoline analogs can disrupt the tumor's blood supply.
Caption: Inhibition of key cancer-related signaling pathways.
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid group is a key pharmacophoric element, its presence can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and metabolic instability.[8][9] Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a powerful strategy to overcome these limitations.[8][10][11][12]
Common bioisosteres for the carboxylic acid group include:
Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, as they have a similar pKa and planar geometry.[8]
Acyl Sulfonamides: This group can also mimic the acidic properties of a carboxylic acid.[10]
Isoxazolols: These five-membered heterocyclic rings can act as effective surrogates.[10]
The choice of a suitable bioisostere is highly context-dependent and often requires the synthesis and evaluation of a series of analogs to identify the optimal replacement.[8]
Conclusion and Future Directions
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic versatility of the core scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research in this area will likely focus on the development of more potent and selective analogs through targeted derivatization and bioisosteric replacement strategies. Furthermore, a deeper understanding of their interactions with specific molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold.
References
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Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]
Stalder, U. B., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3248. Available at: [Link]
Contreras, J. M., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1913-1927. Available at: [Link]
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Abdel-Cader, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
Ahmad, A., et al. (2015). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Molecules, 20(7), 12754-12781. Available at: [Link]
Chaube, U., et al. (2024). Designing of target-specific N-substituted tetrahydroquinoline derivatives as potent mTOR inhibitors via integrated structure-guided computational approaches. ResearchGate. Available at: [Link]
Faidallah, H. M., et al. (2014). Biologically active 5,6,7,8-THQ derivatives. ResearchGate. Available at: [Link]
Shaw, S. K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]
Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16649-16659. Available at: [Link]
Helal, M. H., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(11), 1332-1345. Available at: [Link]
La-Venia, A., et al. (2021). (A) Reaction scheme for the catalytic hydrogenation of quinoline with Al 2 O 3. ResearchGate. Available at: [Link]
Smith, H. A. (1951). THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. Available at: [Link]
Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Future Medicinal Chemistry, 13(20), 1775-1789. Available at: [Link]
Santos, M. A., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]
Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-10. Available at: [Link]
Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 547-565. Available at: [Link]
El-Fakharany, E. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6543. Available at: [Link]
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Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available at: [Link]
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Available at: [Link]
Tu, C.-H., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 1-9. Available at: [Link]
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Brenna, D., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1805. Available at: [Link]
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5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid: A Prospective Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif integral to a wide array of biologica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds. While extensive research has explored various derivatives of this core, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQCA) remains a notably underexplored molecule. Structurally, THQCA is a conformationally constrained, non-proteinogenic cyclic amino acid, suggesting significant potential for its use as a molecular probe and a building block in medicinal chemistry. This guide addresses the current literature gap by providing a comprehensive prospective analysis of THQCA. It outlines plausible and efficient synthetic routes, including strategies for asymmetric synthesis, and details the scaffold's potential for chemical derivatization. By reviewing the well-documented pharmacological activities of closely related THQ analogues—including anticancer, anti-inflammatory, and neurological activities—this document builds a strong rationale for the investigation of THQCA. It serves as a foundational resource intended to catalyze future research into this promising, yet overlooked, chemical entity.
Introduction: The 5,6,7,8-Tetrahydroquinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in pharmaceutical development, found in compounds with a vast range of therapeutic applications, from antimalarial to anticancer agents.[1] Its partially saturated form, the tetrahydroquinoline (THQ) scaffold, offers a distinct advantage by introducing a three-dimensional, non-planar geometry, which is highly desirable for achieving specific and high-affinity interactions with biological targets. Numerous synthetic THQ derivatives have shown potent biological activities, including antimicrobial and antiproliferative effects.[2]
This guide focuses on a specific, yet underrepresented, derivative: 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQCA). As a cyclic analogue of an alpha-amino acid, THQCA presents a unique structural framework. The carboxylic acid at the 2-position and the secondary amine within the saturated ring make it a rigid scaffold that can mimic peptide turns or present side chains in a well-defined spatial orientation. Despite this potential, direct research on THQCA is sparse. Therefore, this whitepaper will provide a forward-looking technical overview, hypothesizing its synthetic accessibility and pharmacological potential based on robust data from closely related analogues.
Synthetic Strategies for THQCA
The synthesis of THQCA is highly feasible through established chemical transformations. The most logical approach involves the reduction of the readily available precursor, quinoline-2-carboxylic acid (also known as quinaldic acid).
Route A: Catalytic Hydrogenation of Quinoline-2-carboxylic Acid
The most direct route to THQCA is the catalytic hydrogenation of quinoline-2-carboxylic acid. This reaction involves the reduction of the pyridine ring of the quinoline system. However, a key challenge is the selective hydrogenation of the nitrogen-containing ring without reducing the benzene ring or the carboxylic acid functionality.
Studies on quinoline hydrogenation have shown that catalysts like platinum oxide (Adams' catalyst) can effectively reduce the pyridine portion of the ring system.[3] The reaction is typically performed under hydrogen pressure in a suitable solvent, such as acetic acid or ethanol. While some gold-based catalysts show high selectivity for producing 1,2,3,4-tetrahydroquinoline from quinoline, careful selection of catalysts and conditions would be required to favor the 5,6,7,8-isomer or to achieve complete saturation of the pyridine ring.[4] The hydrogenation of carboxylic acids themselves generally requires more forcing conditions or specialized catalysts, suggesting that the carboxyl group at the 2-position is likely to remain intact under standard quinoline reduction conditions.[5]
Asymmetric Synthesis of Chiral THQCA
Chirality plays a crucial role in the biological activity of pharmaceuticals.[2] As THQCA possesses a stereocenter at the C2 position upon reduction, the ability to synthesize specific enantiomers is paramount for its development as a therapeutic agent. Asymmetric transfer hydrogenation (ATH) is a powerful method for achieving this.
Numerous studies have demonstrated the highly enantioselective ATH of 2-substituted quinolines using transition-metal catalysts (e.g., Iridium or Ruthenium) complexed with chiral diamine ligands.[6] These reactions typically use a hydrogen donor like formic acid and can proceed in environmentally benign solvents like water, achieving excellent yields and enantiomeric excesses (up to 99% ee).[6] Applying this methodology to quinoline-2-carboxylic acid or its ester derivatives is a highly promising strategy for accessing enantiomerically pure (R)- and (S)-THQCA.
Exemplary Protocol: Asymmetric Transfer Hydrogenation of Ethyl Quinoline-2-carboxylate
This protocol is adapted from established methods for the ATH of 2-substituted quinolines.[6]
Catalyst Preparation: In a reaction vial, the Iridium precursor [Cp*IrCl2]2 and the chosen chiral ligand (e.g., a TsDPEN derivative) are dissolved in an appropriate solvent (e.g., water or a biphasic system). The mixture is stirred to form the active catalyst complex.
Reaction Setup: To the catalyst solution, add ethyl quinoline-2-carboxylate (1.0 equivalent).
Hydrogenation: Add the hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt3) mixture, to the reaction vessel.
Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-80 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification & Hydrolysis: The crude ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate is purified by column chromatography. The purified ester is then subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the final product, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC.
Caption: Plausible synthetic routes to 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQCA).
Chemical Reactivity and Derivatization Potential
The bifunctional nature of THQCA—containing both a secondary amine and a carboxylic acid—makes it a versatile scaffold for building molecular libraries for drug discovery.
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination to introduce a wide variety of substituents. This allows for the exploration of the chemical space around the nitrogen atom, which is often crucial for modulating pharmacological activity and physicochemical properties.
C-Functionalization: The carboxylic acid can be converted into esters, amides, or other bioisosteres. Amide coupling with various amines or amino acids is a standard and powerful technique to generate peptide mimics or to attach pharmacophores that can interact with specific biological targets.
Caption: Potential derivatization pathways for the THQCA scaffold.
Review of Biological Activities of Related THQ Derivatives
While THQCA itself has not been extensively studied, its structural analogues have demonstrated a remarkable range of pharmacological activities. This strongly suggests that THQCA could serve as a valuable core for developing novel therapeutic agents.
Derivative Class
Biological Activity
Key Findings
References
8-Substituted-THQs
Antiproliferative / Cytotoxic
Derivatives have shown significant cytotoxic activity against various cancer cell lines, including colon, liver, and breast carcinoma.[2] The antimalarial drug primaquine, an 8-aminoquinoline, and its analogues have also been investigated for anticancer properties.[2]
2-Aryl-5-Amino-THQs
C5a Receptor Antagonism
A series of these derivatives displayed high binding affinity and potent functional antagonism for the C5a receptor, a key target in inflammatory diseases.[7]
8-Benzylidene-THQs
Anti-inflammatory
Modifications of 8-benzylidene-THQs, initially explored for antiulcer activity, led to compounds with significant in vivo anti-inflammatory effects.
General THQ Derivatives
Neurological Activity
Certain THQ derivatives have been identified as modulators of metabotropic glutamate receptors (mGluRs), which are important in neurological disorders.
Prospective Analysis: The Potential of THQCA in Drug Discovery
THQCA as a Constrained Amino Acid Mimic
The true potential of THQCA lies in its identity as a conformationally restricted amino acid. Natural peptides and proteins often adopt specific secondary structures (e.g., β-turns) to interact with their targets. Small molecules that can mimic these structures are highly sought after in drug design. The rigid bicyclic framework of THQCA can serve this purpose, pre-organizing attached functional groups into a defined three-dimensional orientation. This can lead to enhanced binding affinity and selectivity for protein targets such as proteases, kinases, and protein-protein interaction interfaces.
Potential Therapeutic Targets and Future Directions
Based on the activities of its analogues, THQCA is a promising scaffold for several therapeutic areas:
Oncology: The known antiproliferative activity of the THQ core suggests that THQCA-based libraries should be screened against a panel of cancer cell lines.[2] The carboxylic acid could act as a crucial hydrogen bond donor/acceptor or a point for attaching cytotoxic payloads. Quinoline-2-carboxylic acid itself has shown notable growth inhibition against breast (MCF7) and cervical (HELA) cancer cells.[8]
Inflammation & Immunology: The success of THQ derivatives as C5a receptor antagonists makes this an attractive area of investigation.[7] THQCA could be elaborated to target GPCRs involved in inflammatory signaling pathways.
Antimicrobial Agents: The quinoline scaffold is the basis for many antimicrobial drugs. Derivatives of quinoline-2-carboxylic acid have shown activity against various microbial pathogens.[9] THQCA provides a saturated, more flexible core that could be explored for developing new antibiotics.
Future research should prioritize the following:
Efficient Synthesis: Development and optimization of a scalable, enantioselective synthesis of (R)- and (S)-THQCA.
Library Generation: Creation of a diverse library of N- and C-functionalized THQCA derivatives.
Biological Screening: Systematic screening of the compound library in a broad range of assays, including anticancer, anti-inflammatory, and antimicrobial panels.
Structural Biology: Co-crystallization of active compounds with their biological targets to understand binding modes and guide further optimization.
Conclusion
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a molecule of significant untapped potential. Despite being largely overlooked in the scientific literature, its structural characteristics as a constrained amino acid analogue, combined with the proven pharmacological relevance of the broader tetrahydroquinoline family, make it a compelling target for future drug discovery efforts. Its straightforward synthetic accessibility and the versatility of its bifunctional scaffold provide a solid foundation for the development of novel chemical libraries. It is hoped that this technical guide will stimulate the scientific community to explore the rich medicinal chemistry of THQCA and unlock its potential for developing next-generation therapeutics.
Comprehensive Safety and Handling Protocol for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
As a Senior Application Scientist overseeing the development of novel therapeutics, I approach the handling of functionalized heterocycles not merely as a compliance exercise, but as a critical parameter in experimental...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
As a Senior Application Scientist overseeing the development of novel therapeutics, I approach the handling of functionalized heterocycles not merely as a compliance exercise, but as a critical parameter in experimental reproducibility and operator safety. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (5,6,7,8-THQ-2-CA) is a highly valuable building block in drug discovery, notably utilized in the synthesis of soluble guanylate cyclase activators such as[1].
However, its unique physicochemical properties demand rigorous, self-validating handling protocols. This whitepaper details the causality behind the safety precautions, engineering controls, and step-by-step methodologies required to handle this compound safely.
Chemical Identity & Quantitative Data
Before handling any compound, establishing a baseline of its physical and hazard metrics is critical. The table below summarizes the core quantitative data for 5,6,7,8-THQ-2-CA.
Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. 5,6,7,8-THQ-2-CA presents several specific risks based on its molecular structure:
Acute Toxicity (H302, H312, H332): The molecule is classified as an across oral, dermal, and inhalation routes[2]. Causality: The lipophilic nature of the tetrahydroquinoline ring facilitates dermal penetration, while the carboxylic acid moiety can cause localized pH disruption in tissues upon absorption.
Skin and Eye Irritation (H315, H319): The compound is a recognized agent[2]. Causality: The molecule possesses both a basic quinoline nitrogen and an acidic carboxyl group, giving it zwitterionic potential. This dual nature allows it to interact aggressively with the tear film of the eye and the stratum corneum of the skin, leading to protein denaturation and irritation.
Specific Target Organ Toxicity (H336): Single exposure can cause respiratory irritation or central nervous system depression[2]. Causality: The formation of fine, airborne dusts during handling can easily bypass the upper respiratory tract. Once deposited in the lungs, the compound's localized acidity triggers an inflammatory response[4].
Engineering Controls & PPE
To mitigate the hazards outlined above, a self-validating system of engineering controls and Personal Protective Equipment (PPE) must be employed.
Primary Containment (Fume Hood): All handling must occur within a certified chemical fume hood operating at a face velocity of 80-100 feet per minute (fpm). Why? This specific velocity is sufficient to capture fine particulates without creating turbulent eddies that could blow the lightweight powder back into the operator's breathing zone.
Hand Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness) is mandatory. Why? Nitrile provides excellent chemical resistance against solid organic acids. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately removed, preserving the sterile and safe boundary of the inner glove.
Respiratory Protection: If handling bulk powders outside of engineered containment is unavoidable, an N95 or P100 particulate respirator must be worn to prevent inhalation of aerosolized dust[5].
Step-by-Step Handling & Weighing Protocol
The following methodology is designed to eliminate the risk of aerosolization and static repulsion during the weighing process.
Figure 1: Safe handling and spill response workflow for 5,6,7,8-THQ-2-CA.
Protocol: Precision Weighing and Transfer
Step 1: Environmental Validation. Verify the fume hood sash is at the operational mark. Ensure the microbalance is stable and free from drafts.
Step 2: Static Mitigation. Discharge the weighing vessel using an anti-static ionizer gun. Causality: Organic powders like 5,6,7,8-THQ-2-CA accumulate static charge. Neutralizing the vessel prevents the powder from repelling and aerosolizing upon transfer[4].
Step 3: Dispensing. Use a grounded, PTFE-coated spatula to transfer the powder. Causality: PTFE reduces friction-induced static, while grounding provides a path for any residual charge to dissipate safely.
Step 4: Sealing and Decontamination. Immediately cap the primary vial and the weighing vessel. Wipe the exterior of the vessel with a lint-free cloth dampened with a 1% sodium bicarbonate solution. Causality: The mild alkaline solution neutralizes any trace carboxylic acid dust on the exterior, ensuring the vessel is safe for transport to the reaction matrix.
Spill Response & Decontamination Workflow
In the event of a localized spill within the fume hood, immediate and calculated action is required to prevent the spread of the STOT SE 3 hazard[2].
Protocol: Localized Spill Response
Step 1: Containment. Do not dry sweep the powder. Immediately cover the spilled material with a damp, lint-free absorbent pad. Causality: Dry sweeping aerosolizes the compound, massively exacerbating the inhalation risk and spreading the contamination[5].
Step 2: Neutralization. Apply a mild alkaline solution (e.g., 1% sodium bicarbonate) directly to the absorbent pad. Causality: The basic solution converts the lipophilic carboxylic acid into its water-soluble sodium salt. This reaction significantly reduces the compound's volatility and dermal penetration potential, rendering it safer to handle.
Step 3: Recovery and Disposal. Wipe the area inward (from the perimeter to the center) to prevent spreading. Place all contaminated pads and gloves into a sealed, labeled hazardous waste container for proper disposal[5]. Wash the fume hood deck with soap and water to remove any residual salts.
The Architectural Evolution of Tetrahydroquinolines: From Povarov’s Genesis to Modern Chiral Therapeutics
Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, embedded within numerous natural alkaloids and synthetic therapeutics. The journey of THQ from a s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, embedded within numerous natural alkaloids and synthetic therapeutics. The journey of THQ from a serendipitous synthetic byproduct to a targeted pharmacophore represents a masterclass in the evolution of organic synthesis. This whitepaper analyzes the historical context, mechanistic causality, and modern protocols defining THQ discovery, bridging the gap between early multicomponent assembly and contemporary asymmetric catalysis.
Historical Genesis: The Povarov Reaction
In 1963, Russian chemist L. S. Povarov reported a breakthrough in heterocyclic synthesis: a formal [4+2] cycloaddition between an
N
-aryl imine (generated in situ from an aniline and an aldehyde) and an electron-rich alkene 1. Initially classified as an inverse electron-demand aza-Diels-Alder reaction, modern density functional theory (DFT) and mechanistic probing have revealed a different causality.
The Causality of Lewis Acid Catalysis:
The reaction rarely proceeds in a concerted fashion. Instead, it relies on a stepwise polar pathway. The critical experimental choice in modern Povarov reactions is the introduction of a Lewis acid (e.g.,
InCl3
or Cerium(IV) Ammonium Nitrate). The catalyst's role is to coordinate with the imine nitrogen, generating a highly electrophilic iminium ion. This activation lowers the lowest unoccupied molecular orbital (LUMO) of the imine, facilitating a nucleophilic attack by the electron-rich alkene (a Mannich-type addition). The resulting carbocation intermediate then undergoes an intramolecular Friedel-Crafts alkylation to close the ring, followed by rearomatization to yield the THQ core 2.
Mechanistic evolution of THQ synthesis: Povarov multicomponent assembly vs. asymmetric hydrogenation.
The Chiral Revolution: Asymmetric Hydrogenation
While the Povarov reaction excels at generating highly substituted racemic THQs, modern pharmacology demands strict enantiomeric purity. The direct asymmetric hydrogenation (AH) of quinolines emerged as the most atom-economical route to chiral THQs. However, quinolines possess high resonance stabilization energy, making the heteroaromatic ring notoriously difficult to reduce without destroying the catalyst or requiring extreme conditions that ablate stereocontrol 3.
The Causality of Catalyst Selection:
To overcome this, researchers pivoted to Iridium(I) and Ruthenium(II) complexes paired with chiral diamine or diphosphine ligands (e.g., (R)-MeO-BIPHEP). The selection of these specific transition metals is dictated by their ability to facilitate an outer-sphere hydrogen transfer mechanism. Instead of forcing the stable aromatic ring to bind directly to the metal center, the chiral ligand establishes a highly organized chiral pocket. The catalyst transfers a hydride and a proton simultaneously to the partially reduced iminium intermediate, locking the stereocenter in place with exceptional enantiomeric excess (ee) 4.
Quantitative Landscape of THQ Synthesis
The following table summarizes the performance metrics of foundational THQ synthesis methodologies, highlighting the leap from diastereoselective multicomponent reactions to highly enantioselective catalytic hydrogenations.
Synthesis Methodology
Catalyst System
Substrate Scope
Reaction Medium
Yield (%)
Stereoselectivity
Multicomponent Povarov
Cerium(IV) Ammonium Nitrate (CAN)
Anilines + Enol Ethers
Acetonitrile
85–98
High cis-Diastereoselectivity
Asymmetric Hydrogenation
[RuCl2(p-cymene)]2
Chiral Diamine
2-Alkylquinolines
Methanol (50 atm
H2
)
90–95
92–99% ee
Chloroformate-Activated AH
[Ir(COD)Cl]2
(R)-MeO-BIPHEP
2-Arylquinolines
THF /
ClCO2Bn
88–92
88–90% ee
Aqueous Transfer Hydrogenation
Cp∗IrCl(L1-H)
Quinolines
Water /
HCOOH
>90
>95% ee (TON up to 33,000)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm intermediate formation and stereochemical purity.
Imine Generation: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous acetonitrile. Stir at room temperature for 30 minutes.
Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The disappearance of the starting aniline confirms complete imine formation.
Cycloaddition: Add the electron-rich alkene (e.g., an acyclic vinyl ether, 1.2 equiv) followed by a catalytic amount of Cerium(IV) Ammonium Nitrate (CAN, 10 mol%). Stir the mixture at ambient temperature for 4–6 hours.
Quench and Extraction: Quench the reaction with saturated aqueous
NaHCO3
. Extract with dichloromethane (
3×15
mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Diastereomeric Validation: Purify via flash chromatography. Analyze the isolated product via
1H
-NMR. The coupling constants (
J
-values) of the protons at the C2 and C4 positions of the THQ ring will self-validate the cis/trans diastereomeric ratio (typically strongly favoring the cis isomer with acyclic ethers).
Catalyst Preparation (Inert Atmosphere): Inside a glovebox, charge a Schlenk tube with
[RuCl2(p-cymene)]2
(0.5 mol%) and a chiral diamine ligand (1.0 mol%). Add 2 mL of anhydrous, degassed methanol and stir for 30 minutes to form the active catalyst complex.
Substrate Introduction & Pressurization: Transfer the quinoline substrate (1.0 mmol) into the catalyst solution. Place the vessel into a high-pressure autoclave. Purge the system three times with hydrogen gas, then pressurize to 50 atm.
Hydrogenation: Heat the autoclave to 40–60 °C and stir vigorously for 24–48 hours.
Work-up and Chiral Validation: Carefully depressurize the autoclave. Remove the solvent under reduced pressure and purify the residue via silica gel chromatography.
Validation Checkpoint: Dissolve an aliquot of the purified THQ in HPLC-grade isopropanol/hexane. Inject into a Chiral HPLC system (e.g., Chiralcel OD-H column). The integration of the enantiomeric peaks will self-validate the ee (target >95%).
Pharmacological Maturation: THQs in Drug Discovery
The historical optimization of THQ synthesis has directly fueled its application in targeted therapeutics. The partially saturated ring provides a unique balance of conformational flexibility and lipophilicity, allowing it to engage deeply with complex biological targets.
CXCR4 Antagonists (HIV-1 & Oncology): The discovery that the CXCR4 chemokine receptor is a coreceptor for T cell-tropic HIV-1 strains catalyzed the search for small-molecule antagonists. AMD11070, an orally bioavailable clinical candidate, utilized an (S)-tetrahydroquinoline headpiece. The specific stereochemistry and basicity of the THQ nitrogen were proven essential for binding affinity and spatial orientation within the GPCR pocket 5.
Epigenetic Modulation (BET Inhibitors): High-throughput screening identified the THQ scaffold as a potent up-regulator of ApoA1. Subsequent optimization led to I-BET726 (GSK1324726A), a highly selective BET bromodomain inhibitor. The THQ core mimics the acetylated lysine residues of histones, allowing it to suppress MYCN expression in neuroblastoma models 6.
DNA Repair Inhibition (Oncology): Recent advancements have identified acyl tetrahydroquinoline sulfonamide derivatives (e.g., SU0268 and SU0383) as potent inhibitors of human 8-oxoguanine DNA glycosylase (OGG1). By preventing the excision of oxidatively-induced DNA lesions like 8-hydroxyguanine, these THQ derivatives induce selective cytotoxicity in cancer cells reliant on the base excision repair (BER) pathway [[7]]().
Conclusion
The trajectory of tetrahydroquinoline discovery is a testament to the symbiotic relationship between synthetic methodology and pharmacology. The transition from the foundational, Lewis acid-catalyzed Povarov multicomponent reactions to the precision of transition-metal-catalyzed asymmetric hydrogenation has unlocked the true therapeutic potential of the THQ scaffold. As catalytic efficiencies approach perfect enantiocontrol and turnover numbers scale into commercial viability, THQ derivatives will undoubtedly continue to populate the vanguard of next-generation drug discovery.
References
Grokipedia - Povarov reaction. Available at: [Link]
National Center for Biotechnology Information (PMC) - Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. Available at:[Link]
University of Liverpool (IT Services) - pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Available at:[Link]
Thieme Connect - Synthesis of Tetrahydroquinolines via CAN-Catalyzed Povarov Reaction. Available at: [Link]
National Center for Biotechnology Information (PMC) - Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists. Available at:[Link]
ACS Publications - The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Available at: [Link]
National Center for Biotechnology Information (PMC) - Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. Available at: [Link]
Application Note: Synthesis and Analytical Validation of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Introduction & Strategic Rationale 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a critical heterocyclic building block extensively utilized in the pharmaceutical industry. Its derivatives are prominently featured in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a critical heterocyclic building block extensively utilized in the pharmaceutical industry. Its derivatives are prominently featured in the development of soluble guanylate cyclase (sGC) stimulators for cardiovascular and cardiopulmonary diseases[1][2], retinoid-related orphan receptor gamma (RORγ) modulators[3], and C5a receptor antagonists[4].
While the tetrahydroquinoline core can be synthesized via various catalytic transfer hydrogenations or cyclization methods[5], the direct functionalization of the C2 position on a pre-formed 5,6,7,8-tetrahydroquinoline scaffold offers superior regiocontrol. This application note details a robust, three-step Reissert-Henze-type sequence: N-oxidation, regioselective cyanation, and subsequent acid hydrolysis. This route is specifically designed to prevent the over-oxidation of the saturated carbocyclic ring, a common failure point when attempting direct oxidation of 2-alkyl-tetrahydroquinolines.
Mechanistic Pathway & Experimental Design
The synthesis relies on the electronic activation of the pyridine ring. The formation of the N-oxide increases the electrophilicity of the C2 position, priming it for nucleophilic attack by the cyanide ion.
Three-step synthetic route to 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Causality in Reagent Selection:
mCPBA over
H2O2
/AcOH: meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) allows for a rapid, room-temperature N-oxidation. This minimizes thermal degradation and avoids the harsh acidic conditions of peracetic acid mixtures that can lead to N-oxide decomposition.
TMSCN over NaCN/KCN: Trimethylsilyl cyanide (TMSCN) is highly soluble in organic solvents and acts as a safer, more efficient cyanide source for the modified Reissert-Henze reaction. When paired with dimethylcarbamoyl chloride, it ensures exclusive C2-cyanation without ring-opening byproducts.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline-1-oxide
Preparation: Dissolve 5,6,7,8-tetrahydroquinoline (10.0 g, 75.1 mmol) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
Oxidation: Slowly add mCPBA (77% max, 18.5 g, ~82.6 mmol) in small portions over 30 minutes to control the exothermic reaction.
Reaction: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1, UV detection).
Workup: Quench the reaction with saturated aqueous
Na2S2O3
(100 mL) to destroy unreacted peroxide. Wash the organic layer with saturated aqueous
NaHCO3
(3 × 100 mL) to remove 3-chlorobenzoic acid.
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the N-oxide as a pale yellow oil, which solidifies upon standing.
Step 2: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile
Activation: Dissolve the crude N-oxide (~11.0 g, 73.7 mmol) in anhydrous DCM (120 mL) under a nitrogen atmosphere. Add dimethylcarbamoyl chloride (8.1 mL, 88.4 mmol) dropwise at room temperature. Stir for 2 hours to form the activated N-carbamoyloxy intermediate.
Cyanation: Cool the mixture to 0 °C. Add TMSCN (11.0 mL, 88.4 mmol) dropwise. Safety Note: Perform strictly in a fume hood due to potential HCN generation.
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
Workup: Quench carefully with saturated aqueous
NaHCO3
(100 mL). Separate the organic layer, wash with brine (100 mL), dry over
Na2SO4
, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2 to 6:4) to afford the 2-carbonitrile intermediate as a white solid.
Step 3: Hydrolysis to 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Hydrolysis: Suspend the 2-carbonitrile (8.0 g, 50.6 mmol) in 6M aqueous HCl (80 mL).
Reflux: Heat the mixture to reflux (105-110 °C) for 12 hours. The suspension will gradually become a homogeneous solution as the nitrile hydrolyzes to the corresponding acid hydrochloride salt.
Neutralization: Cool the reaction mixture to 0 °C. Adjust the pH to 3.5 - 4.0 using 4M NaOH. The isoelectric point of the target amino acid derivative ensures maximum precipitation.
Isolation: Filter the precipitated white solid, wash with cold water (2 × 20 mL) and cold acetone (10 mL). Dry in a vacuum oven at 50 °C for 24 hours.
Quantitative Data & Analytical Validation
The following table summarizes the expected yields and key analytical markers for a self-validating experimental workflow.
Compound
Step Yield
Purity (HPLC)
LC-MS (ESI+)
1H NMR Key Shifts (CDCl3/DMSO-d6)
Intermediate 1 (N-oxide)
98% (Crude)
>92%
[M+H]+ 150.1
8.15 (d, 1H, Ar-H), 2.95 (t, 2H, CH2)
Intermediate 2 (2-Carbonitrile)
75%
>98%
[M+H]+ 159.1
7.55 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H)
Final Product (Carboxylic Acid)
88%
>99%
[M+H]+ 178.1
13.0 (br s, 1H, COOH), 7.80 (d, 1H, Ar-H)
Analytical Workflow
Analytical validation and purification workflow for the synthesized target.
References
Bayer Pharma Aktiengesellschaft. 5-aminotetrahydroquinoline-2-carboxylic acids, processes for its preparation, its uses in the treatment and / or prevention of diseases and its medicines. BR112015001211B1. Google Patents.1
European Patent Office. Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators. EP 3294713 B1. Googleapis. 3
Bayer Pharma Aktiengesellschaft. New 5-aminotetrahydroquinoline-2-carboxylic acids und their use. HUE030540T2. Google Patents. 2
National Institutes of Health (NIH). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg Med Chem Lett. 2008 Apr 15;18(8):2544-8. 4
Application Note: Advanced Recrystallization and Polymorphic Control of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Derivatives
Executive Summary 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and its complex substituted derivatives (e.g., Mosliciguat, a soluble guanylate cyclase [sGC] activator) are high-value active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and its complex substituted derivatives (e.g., Mosliciguat, a soluble guanylate cyclase [sGC] activator) are high-value active pharmaceutical ingredients (APIs) and critical intermediates in modern drug development[1],[]. A persistent challenge in the downstream processing of these molecules is their strong tendency to solidify in highly disordered, amorphous states or to "oil out" during standard precipitation[1].
This application note details a thermodynamically controlled, self-validating solvent/antisolvent recrystallization protocol. By leveraging precise metastable zone control, this methodology bypasses amorphous solidification to selectively isolate highly pure, stable pseudopolymorphic forms (such as monohydrates), ensuring optimal physicochemical properties for downstream pharmaceutical formulation[1].
Mechanistic Principles of the Purification Strategy
To design a robust purification protocol, one must understand the causality behind the molecule's physical behavior. The structural motif of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid features both a weakly basic pyridine-like nitrogen and an acidic carboxylic acid group. This amphoteric nature allows for zwitterion formation, which heavily influences its solubility profile and crystallization kinetics[3].
Overcoming Amorphous Solidification (Oiling Out): Rapid precipitation from polar solvents often traps these derivatives in a highly disordered, amorphous state because the precipitation rate exceeds the rate of crystal lattice integration[1]. To counter this, a binary solvent system of Acetone/Water is utilized. Acetone provides high solubility at elevated temperatures, while water acts as an antisolvent that simultaneously provides the necessary water activity (
aw
) to stabilize a monohydrate crystal lattice.
Thermodynamic Causality of the Cooling Ramp: A slow, controlled cooling ramp (e.g., -0.2°C/min) ensures that the system remains strictly within the metastable zone. This thermodynamic control favors the growth of existing nuclei over the chaotic formation of new nuclei (secondary nucleation), preventing the generation of amorphous fines and ensuring a highly crystalline, easily filterable product.
Self-Validating Design: The protocol relies on clear point (complete dissolution) and cloud point (onset of nucleation) monitoring. If the cloud point is reached too early during antisolvent addition, the system inherently signals that local supersaturation is too high, prompting the operator to adjust the addition rate before irreversible oiling out occurs.
Quantitative Data & Process Parameters
Table 1: Solubility and Solvent Screening Profile
Data reflects generalized behavior for 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivatives during solvent screening.
Solvent System
Temperature (°C)
Solubility (mg/mL)
Solid-State Observation
Acetone (100%)
55°C
> 150
High solubility; poor yield upon cooling alone.
Water (100%)
25°C
< 5
Low solubility; forms amorphous suspensions.
Acetone/Water (70:30)
50°C
~ 85
Optimal clear point; supports hydrate formation.
Ethyl Acetate/Heptane
60°C
~ 40
Prone to liquid-liquid phase separation (oiling out).
Table 2: Critical Process Parameters (CPPs) and Quality Attributes
Process Step
Critical Process Parameter (CPP)
Target Value
Mechanistic Justification
Dissolution
Primary Solvent Temperature
50–55°C
Ensures complete destruction of amorphous aggregates without boiling the acetone.
Nucleation
Antisolvent Addition Rate
0.05 V/min
Prevents local supersaturation spikes that trigger liquid-liquid phase separation.
Crystal Growth
Cooling Rate
-0.2°C/min
Maintains the system in the metastable zone, promoting lattice ordering[1].
Drying
Drying Temperature / Vacuum
40°C / 50 mbar
Removes surface solvent without stripping structural hydration water from the lattice.
Experimental Protocol: Step-by-Step Methodology
Note: This protocol is designed as a self-validating workflow. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.
Step 1: Dissolution and Hot Clarification
Charge a jacketed crystallizer with crude 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (or its derivative) and Acetone (approx. 10 volumes relative to API mass).
Heat the suspension to 50–55°C under moderate agitation (200 rpm) until complete dissolution is achieved.
IPC Check: Visually confirm the clear point. The solution must be entirely transparent.
Perform a hot clarification filtration through a 0.22 µm PTFE membrane into a pre-warmed receiving vessel. Causality: Removing sub-micron insoluble impurities prevents unwanted heterogeneous nucleation, which can lead to polymorphic contamination.
Step 2: Antisolvent Addition and Supersaturation Generation
Maintain the clarified solution at 50°C.
Begin dropwise addition of purified Water (antisolvent) at a strict rate of 0.05 volumes per minute.
Continue addition until the solution reaches the cloud point (a faint, persistent opalescence), typically around a 70:30 Acetone:Water ratio.
IPC Check: Pause the antisolvent addition and hold the temperature for 15 minutes. If the opalescence resolves into distinct crystalline particulates, supersaturation has been successfully achieved without oiling out.
Step 3: Seeding and Controlled Crystallization (Optional but Recommended)
To guarantee the formation of the specific pseudopolymorphic monohydrate[1], introduce a seed crystal load (1–2% w/w of the expected yield) of the pure target polymorph.
Hold the suspension at 50°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.
Initiate a linear cooling ramp of -0.2°C/min down to a final temperature of 5°C.
Step 4: Isolation and Controlled Drying
Filter the resulting crystalline slurry using a sintered glass funnel under reduced pressure.
Wash the filter cake with 2 volumes of a pre-chilled (5°C) Acetone/Water mixture (1:2 v/v) to displace mother liquor impurities.
Transfer the crystals to a vacuum oven. Dry at 40°C and 50 mbar until a constant weight is achieved.
Critical Caution: Do not exceed 40°C or apply high vacuum (<10 mbar), as this will forcefully dehydrate the pseudopolymorphic monohydrate, collapsing the crystal lattice back into a disordered state[1].
Workflow Visualization
Workflow for the recrystallization of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivatives.
Analytical Validation
To validate the success of the recrystallization, the isolated product must be subjected to orthogonal analytical techniques:
High-Performance Liquid Chromatography (HPLC): Utilized to confirm chemical purity (>99.5%). The removal of related synthetic impurities (e.g., unreacted esters or regioisomers) should be verified against the crude starting material[4].
X-Ray Powder Diffraction (XRPD): Mandatory for confirming the polymorphic identity. The diffractogram must match the reference standard for the targeted monohydrate form, proving that the amorphous state was successfully avoided[1].
Thermogravimetric Analysis (TGA): Used to quantify the water content. A distinct weight loss step corresponding to one molar equivalent of water confirms the stoichiometry of the pseudopolymorphic monohydrate[1].
References
[1] WO2023126436A1 - Process for preparing (5s)-{[2-(4-carboxyphenyl)ethyl][2-(2-{[3-chloro-4'-(trifluoromethyl)biphenyl-4- yl]methoxy}phenyl)ethyl]amino}-5,6,7,8-tetrahydroquinoline-2-carboxylic acid and its crystalline forms. Google Patents. Available at:
[3] Water-soluble inhibitors of ABCG2 (BCRP) – A Fragment-Based and Computational Approach. European Journal of Medicinal Chemistry (2020). Available at:[Link]
[4] EP 3294713 B1 - Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators. Google Patents. Available at:
HPLC method for analyzing 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid purity
An Application Note for the Purity Determination of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid by High-Performance Liquid Chromatography Introduction 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Purity Determination of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid by High-Performance Liquid Chromatography
Introduction
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key building block in the synthesis of various biologically active molecules. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining its purity is essential for quality control and regulatory compliance.
This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and its potential impurities. The method is designed for accuracy, precision, and specificity, making it suitable for routine use in research and quality control laboratories.
Principle of Separation: Causality Behind Experimental Choices
The selection of a reversed-phase chromatographic mode is predicated on the physicochemical properties of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. The molecule possesses both a non-polar saturated carbocyclic ring and a more polar aromatic pyridine ring containing a carboxylic acid group.[1][2] This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase, such as C18, using a polar mobile phase.
The critical component of this method is the acidification of the mobile phase. The carboxylic acid moiety on the analyte is ionizable. In a neutral or basic mobile phase, it would exist in its anionic carboxylate form, which is highly polar and would exhibit poor retention on a C18 column.[3] By adding an acid (e.g., phosphoric acid) to the mobile phase to maintain a pH well below the pKa of the carboxylic acid, the analyte is kept in its neutral, protonated form. This suppression of ionization increases its hydrophobicity, thereby enhancing its interaction with the C18 stationary phase and leading to better retention, improved peak shape, and more reliable quantification.[4] A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main analyte peak within a reasonable analysis time.[5][6]
Materials and Methods
Instrumentation and Reagents
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for general use.[5]
Chemicals:
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Phosphoric acid (analytical grade)
Ultrapure water
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of ultrapure water. Mix thoroughly and degas before use.
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (85:15, v/v) for dissolving standards and samples. This ensures compatibility with the initial mobile phase conditions.
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 10 mL volumetric flask. Add diluent to about 70% of the volume and sonicate for 15 minutes. Allow the solution to cool to room temperature, then dilute to the final volume with diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Protocol 2: HPLC Analysis Workflow
The overall experimental process from preparation to final purity assessment follows a structured workflow to ensure data integrity.
Caption: HPLC workflow for purity analysis.
Protocol 3: System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results.
Equilibrate the HPLC system with the initial mobile phase composition (85% A, 15% B) for at least 30 minutes or until a stable baseline is achieved.
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Evaluate the resulting chromatograms against the acceptance criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 1.5
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
N ≥ 5000
Indicates column efficiency and good separation performance.
%RSD of Peak Area
≤ 2.0%
Demonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time
≤ 1.0%
Shows the stability and precision of the pump and mobile phase composition.
Method Validation Protocol
To demonstrate that this analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing forced degradation samples (acid, base, peroxide, heat, light) and ensuring the main peak is free from co-eluting peaks, often confirmed with a photodiode array (PDA) detector for peak purity analysis.[7]
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery of the analyte should be calculated.
Precision:
Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Analyze six replicate preparations of the sample solution at 100% concentration on the same day.
Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts, or different equipment). Repeat the repeatability study on a different day with a different analyst. The Relative Standard Deviation (%RSD) is calculated for both sets of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. Typical variations include mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Summary of Validation Acceptance Criteria
Validation Parameter
Acceptance Criteria
Specificity
Peak is pure; no interference at the analyte's retention time.
Ensure mobile phase pH is low and stable; flush column with strong solvent; check and minimize tubing lengths.
No/Low Retention
Incorrect mobile phase composition; wrong column.
Verify mobile phase preparation (especially the acid component); confirm the correct column is installed.
Baseline Drift/Noise
Insufficient equilibration; pump issues; contaminated mobile phase.
Allow longer equilibration time; purge pump heads; prepare fresh mobile phase and degas thoroughly.
Inconsistent Retention Times
Leak in the system; temperature fluctuation; pump malfunction.
Check for leaks at all fittings; ensure column oven is stable; check pump pressure for consistency.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, specific, and reliable means for determining the purity of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. The protocol is grounded in sound chromatographic principles and includes integral self-validating systems like SST and a comprehensive validation framework based on ICH guidelines. This method is well-suited for implementation in quality control environments to ensure the identity and purity of this important chemical intermediate.
References
New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters Corporation.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (2025). BenchChem.
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies.
Borman, P., & Nethercote, P. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Methods. ResearchGate.
HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). BenchChem.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Compliance Academy (ECA).
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Can you retain polar acidic compounds using reversed-phase conditions? (2020). Waters Corporation. YouTube.
ICH Q2 Analytical Method Validation. (n.d.). SlideShare.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Corporation.
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003). ACS Publications - Environmental Science & Technology.
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
5,6,7,8-tetrahydroquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
HPLC Column Selection: Core to Method Development (Part II). (2025). Welch Materials.
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
Advanced Application Note: 5,6,7,8-Tetrahydroquinoline-2-Carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Rationale for Scaffold Selection In modern medicinal chemistry, the transition from flat, fully aromatic rings to partially saturated systems is a proven strategy to improve a drug candidate's physico...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale for Scaffold Selection
In modern medicinal chemistry, the transition from flat, fully aromatic rings to partially saturated systems is a proven strategy to improve a drug candidate's physicochemical properties. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) and its derivatives (such as the 8-oxo variant) serve as highly versatile, privileged scaffolds[1].
By hydrogenating the carbocyclic ring of quinoline, chemists increase the fraction of sp³-hybridized carbons (
Fsp3
). This structural modification provides a critical balance: it retains the rigid, predictable vector of the pyridine-2-carboxylic acid moiety for hydrogen bonding and metal coordination, while the saturated tetramethylene ring introduces 3D character. This leads to significantly improved aqueous solubility, better plasma stability, and reduced off-target promiscuity compared to fully aromatic quinoline analogs[2].
This application note details the use of THQ-2-CA in two breakthrough therapeutic areas: the design of Soluble Guanylate Cyclase (sGC) Activators for cardiopulmonary diseases, and the development of ABCG2 (BCRP) Efflux Pump Inhibitors for overcoming multidrug resistance in oncology[2].
Physicochemical Profiling
Understanding the baseline properties of the THQ-2-CA scaffold is essential for rational drug design. The table below summarizes the core metrics that make this building block favorable for oral bioavailability and inhalation formulations.
Property
Value / Characteristic
Medicinal Chemistry Implication
Molecular Weight
177.20 g/mol
Low MW allows for extensive functionalization without violating Lipinski's Rule of 5.
LogP (Predicted)
~1.1 - 1.9
Optimal lipophilicity for balancing membrane permeability and aqueous solubility[3].
Topological Polar Surface Area
49.3 Ų
Excellent for cellular penetration; leaves room for adding polar groups if needed.
Fsp3
Fraction
0.40
Superior to quinoline (
Fsp3
= 0), reducing flat-molecule aggregation and improving solubility.
H-Bond Donors / Acceptors
1 / 3
Provides strong, directional anchoring points for target enzyme active sites.
Application I: Design of sGC Activators (Cardiovascular Therapeutics)
Mechanistic Insight: Targeting Apo-sGC under Oxidative Stress
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Normally, NO binds to the reduced heme group of sGC, catalyzing the conversion of GTP to cGMP, which drives vasodilation and anti-fibrotic effects[4]. However, in severe cardiopulmonary diseases like Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD), oxidative stress oxidizes and dislodges the heme group, creating a dysfunctional, NO-insensitive "apo-sGC"[5].
THQ-2-CA is the critical structural anchor in the synthesis of Mosliciguat (BAY 1237592), a first-in-class inhaled sGC activator. The THQ-2-CA moiety is designed to directly bind the empty heme-binding pocket. The carboxylic acid mimics the interactions of the heme propionate groups, while the tetrahydroquinoline core optimally orients the bulky, lipophilic tail of the drug to lock the enzyme into its active conformation, restoring cGMP production independently of NO[5].
Mechanism of apo-sGC activation by THQ-2-CA derivatives (Mosliciguat) under oxidative stress.
Synthetic Protocol: Amide Coupling of THQ-2-CA
To incorporate the THQ-2-CA scaffold into complex drug architectures, standard peptide coupling conditions are highly effective. The following protocol ensures high yields while preventing epimerization if chiral centers are present elsewhere in the molecule.
Activation : Dissolve 1.0 eq of THQ-2-CA in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Coupling Reagents : Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
Amine Addition : Slowly add 1.1 eq of the target primary or secondary amine (e.g., the biphenyl-alkylamine precursor for mosliciguat analogs) dissolved in DMF.
Reaction : Stir the mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.
Workup : Quench with saturated aqueous
NaHCO3
. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate in vacuo.
Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized THQ-2-CA amide.
The ABCG2 (Breast Cancer Resistance Protein) transporter actively effluxes chemotherapeutic agents out of cancer cells, leading to multidrug resistance. While Tariquidar-related derivatives are potent ABCG2 inhibitors, their clinical utility is severely limited by poor water solubility driven by flat, highly lipophilic aromatic systems[2].
By utilizing THQ-2-CA as a bioisosteric replacement for fully aromatic quinoline-2-carboxylic acid or benzamides, researchers have successfully disrupted the planar stacking of the molecules. This modification drastically increases water solubility and plasma stability while maintaining nanomolar inhibitory potency (
IC50≈100 nM
) against the ABCG2 transporter[2].
Step-by-step workflow for evaluating ABCG2 inhibition using a flow cytometric assay.
In Vitro Assay Protocol: Flow Cytometric Mitoxantrone Efflux Assay
To validate the efficacy of THQ-2-CA-based ABCG2 inhibitors, a self-validating phenotypic assay using the fluorescent chemotherapeutic substrate Mitoxantrone is employed.
Causality Principle : Active ABCG2 pumps Mitoxantrone out of the cell, resulting in low intracellular fluorescence. An effective THQ-2-CA inhibitor blocks this pump, trapping Mitoxantrone inside the cell and causing a measurable spike in fluorescence.
Step-by-Step Methodology :
Cell Preparation : Harvest ABCG2-overexpressing cells (e.g., MCF-7/Topo cells) at 80% confluency. Wash with PBS and resuspend in phenol red-free RPMI 1640 medium containing 2% FBS at a density of
1×106
cells/mL.
Compound Incubation : Aliquot 500 µL of the cell suspension into flow cytometry tubes. Add the THQ-2-CA derivative at varying concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Ko143). Incubate at 37°C for 30 minutes in the dark.
Substrate Addition : Add Mitoxantrone to a final concentration of 10 µM in each tube. Incubate for exactly 30 minutes at 37°C to allow for steady-state efflux.
Arrest Efflux : Immediately transfer the tubes to an ice bath to halt all ATP-dependent transporter activity. Centrifuge at 300 x g for 5 minutes at 4°C.
Wash : Discard the supernatant. Wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular Mitoxantrone. Resuspend in 400 µL of ice-cold PBS containing 1% BSA.
Flow Cytometry Acquisition : Analyze the samples using a flow cytometer equipped with a red laser (e.g., 633 nm excitation) and a 660/20 nm bandpass filter (APC channel). Acquire a minimum of 10,000 viable single-cell events per sample.
Data Analysis : Calculate the median fluorescence intensity (MFI). Plot MFI against the log concentration of the THQ-2-CA inhibitor to generate a dose-response curve and determine the
IC50
value.
References
[1] PubChem. 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | C10H9NO3 - PubChem. National Institutes of Health (NIH). Available at:[Link]
[2] Antoni, F. (2020). Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma. Universität Regensburg. Available at:[Link]
[3] PubChemLite. 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Université du Luxembourg. Available at:[Link]
Roivant Sciences. (2024). Roivant Unveils New Pipeline Program Mosliciguat, A Potential First-In-Class and Best-In-Category Inhaled Once-Daily Soluble Guanylate Cyclase (sGC) Activator. Available at:[Link]
[4] Becker-Pelster, E., et al. (2022). Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC. Respiratory Research, 23(1), 266. Available at:[Link]
[5] Ghofrani, H.A., et al. (2024). ATMOS, A Proof-of-Concept Trial of Inhaled Mosliciguat, A First-in-Class Soluble Guanylate Cyclase Activator - A Novel Approach to Address Unmet Needs in PH. American Journal of Respiratory and Critical Care Medicine. Available at:[Link]
Application Note: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid as a Privileged Building Block in Organic Synthesis and Drug Discovery
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the transition from planar, fully aromatic systems to partially saturated bicyclic scaffolds is a proven strategy to improve physicochemical proper...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the transition from planar, fully aromatic systems to partially saturated bicyclic scaffolds is a proven strategy to improve physicochemical properties, notably aqueous solubility and three-dimensional target engagement. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) serves as a highly privileged building block in this paradigm.
The structural logic behind utilizing THQ-2-CA lies in its dual nature:
The Pyridine Core : Provides a rigid aromatic vector for
π−π
stacking and a carboxylic acid moiety at the C2 position, which acts as a critical hydrogen bond donor/acceptor or a versatile handle for amide coupling.
The Tetrahydro Ring : Introduces
sp3
hybridized carbons, breaking molecular planarity. This structural feature significantly lowers the partition coefficient (LogP) compared to fully aromatic quinolines, enhancing water solubility—a critical factor for membrane transport targets like ABCG2 1. Furthermore, the saturated ring provides stereochemically defined attachment points (e.g., at C5 or C8) for complex pharmacophore elaboration, as seen in the development of soluble guanylate cyclase (sGC) activators like Mosliciguat 2.
De Novo Synthesis Protocol of THQ-2-CA
The synthesis of THQ-2-CA relies on the regioselective functionalization of the C2 position of the commercially available 5,6,7,8-tetrahydroquinoline. To ensure high yield and safety, a modified Reissert-Henze reaction is employed 3.
Self-Validating Experimental Methodology
Step 1: N-Oxidation
Procedure : Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C. Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in portions. Stir for 4 hours, allowing the reaction to warm to room temperature.
Causality : Oxidation of the pyridine nitrogen draws electron density away from the C2 and C4 positions, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack in the subsequent step. The 0°C initiation prevents over-oxidation and thermal degradation.
In-Process Control (IPC) : TLC (10% MeOH/DCM) must show complete consumption of the starting material (
Rf≈0.6
) and the appearance of a highly polar N-oxide spot (
Rf≈0.2
).
Step 2: Modified Reissert-Henze Cyanation
Procedure : To the crude N-oxide dissolved in DCM, add dimethylcarbamoyl chloride (1.5 eq) and stir for 30 minutes. Subsequently, add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise. Stir at room temperature for 12 hours.
Causality : Traditional Reissert-Henze reactions use KCN and benzoyl chloride, which often result in poor solubility and harsh byproducts. Dimethylcarbamoyl chloride activates the N-oxide oxygen to form a highly reactive carbamoyloxypyridinium intermediate. TMSCN provides a safe, organic-soluble cyanide source that attacks the C2 position regioselectively, followed by elimination to restore aromaticity.
IPC : LC-MS validation must confirm the presence of the 2-cyano intermediate (
[M+H]+=159
).
Step 3: Acidic Hydrolysis
Procedure : Isolate the 2-cyano intermediate and suspend it in 6M HCl. Reflux at 100°C for 12 hours. Cool the mixture to room temperature and adjust the pH to 3.0 using 1N NaOH.
Causality : Strong acidic conditions drive the hydrolysis of the nitrile through an amide intermediate directly to the carboxylic acid. Adjusting the pH to 3.0 matches the isoelectric point of the resulting amino acid derivative, forcing the product to crash out of the aqueous solution as a pure precipitate.
IPC : Filter the precipitate and verify via LC-MS (
[M+H]+=178
).
Fig 1: De novo synthesis workflow of THQ-2-CA with self-validating in-process controls.
Application Workflows in Drug Development
Workflow A: Synthesis of sGC Activators (Mosliciguat Precursors)
Soluble guanylate cyclase (sGC) is the primary receptor for nitric oxide (NO). Under oxidative stress (e.g., in pulmonary hypertension), the heme group of sGC is oxidized and lost, rendering the enzyme unresponsive to NO. THQ-2-CA is the foundational core of Mosliciguat , an inhaled sGC activator 4.
Mechanistic Application : The carboxylic acid of THQ-2-CA acts as a direct mimic of the heme propionate side chains, anchoring the drug into the unoccupied heme-binding pocket of apo-sGC. The C5 position of the tetrahydro ring is functionalized with bulky biphenyl-methoxy-phenyl amines. The
sp3
nature of the ring provides the exact dihedral angle required to project this lipophilic tail deep into the receptor's hydrophobic cleft, forcing an allosteric shift that activates cGMP production independent of NO 2.
Fig 2: Mechanism of apo-sGC activation by THQ-2-CA derivatives (e.g., Mosliciguat).
Workflow B: Synthesis of ABCG2 (BCRP) Inhibitors
ABCG2 is an ATP-binding cassette transporter responsible for multidrug resistance in cancer. Highly lipophilic inhibitors often fail due to poor bioavailability. By utilizing THQ-2-CA in amide coupling reactions with chromone or tariquidar-related amine fragments, researchers successfully lower the LogP of the resulting inhibitors 1.
Protocol (Amide Coupling) :
Activate THQ-2-CA (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes. Causality: HATU forms a highly reactive HOAt ester, preventing epimerization and ensuring rapid coupling.
Add the target amine fragment (1.1 eq). Stir for 2 hours.
Quench with water, extract with EtOAc, and purify via flash chromatography.
Physicochemical Profiling of THQ-2-CA Derivatives
The functionalization of the tetrahydro ring allows fine-tuning of the building block's physicochemical properties. Below is a comparative analysis of THQ-2-CA and its key synthetic derivatives used in fragment-based drug design.
Data summarized from predicted computational models and empirical medicinal chemistry optimization studies.
References
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma. uni-regensburg.de.
Inhaled mosliciguat (BAY 1237592)
Synthetic studies on thiostrepton family of peptide antibiotics: Synthesis of the tetrasubstituted dihydroquinoline portion of siomycin D1. elsevierpure.com.
Application Notes and Protocols for the Amide Coupling of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid with Amines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5,6,7,8-Tetrahydroquinoline-2-carboxamides The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural mot...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5,6,7,8-Tetrahydroquinoline-2-carboxamides
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a wide range of activities. The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxamides, through the coupling of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid with a diverse array of primary and secondary amines, represents a critical step in the development of novel chemical entities. This amide bond formation allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the reaction, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies, to empower researchers in their drug discovery and development endeavors.
Reaction Mechanism: Activating the Carboxyl Group for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using a variety of coupling reagents.
The general mechanism for amide bond formation using a coupling agent, such as a uronium/aminium salt (e.g., HATU, HBTU) or a carbodiimide (e.g., EDC), proceeds through the formation of a highly reactive activated ester intermediate. In the presence of a base, the carboxylic acid is deprotonated to its carboxylate form. This carboxylate then attacks the coupling reagent to form the activated intermediate. For instance, with HATU, an O-acylisourea is initially formed, which then rearranges to a more stable and highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of byproducts. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with carbodiimides to form active esters that are less prone to side reactions and racemization.
Figure 1: Generalized workflow for the amide coupling reaction.
Experimental Protocols
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. Below are detailed protocols for the reaction of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid with amines using two common and effective coupling systems: HATU and EDC/HOBt.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates and reactions where minimizing racemization is critical.[1]
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (1.0 eq).
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
Add the amine (1.1 eq) to the solution.
Add HATU (1.2 eq) to the reaction mixture.
Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a widely used, cost-effective, and efficient method for amide bond formation.[2]
Materials:
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Amine (primary or secondary)
EDC hydrochloride (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
HOBt (1-Hydroxybenzotriazole)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
To a clean, dry round-bottom flask, add 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
Add the amine (1.1 eq) to the solution.
Add EDC hydrochloride (1.2 eq) to the reaction mixture.
Slowly add TEA or DIPEA (2.5 eq) to the stirring solution at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: A typical experimental workflow for amide coupling.
Data Presentation: Optimization of Reaction Conditions
The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of N-substituted 5,6,7,8-tetrahydroquinoline-2-carboxamides. Note that optimal conditions may vary depending on the specific amine substrate.
Coupling System
Amine Type
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
HATU
Primary (aliphatic)
DIPEA
DMF
25
2-4
85-95
HATU
Primary (aromatic)
DIPEA
DMF
25-50
4-8
70-85
HATU
Secondary
DIPEA
DMF
25-50
6-12
65-80
EDC/HOBt
Primary (aliphatic)
TEA
DCM
25
12-18
80-90
EDC/HOBt
Primary (aromatic)
TEA
DCM/DMF
25
18-24
65-80
EDC/HOBt
Secondary
DIPEA
DMF
25-50
24-48
50-70
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Product Formation
- Inactive coupling reagent.- Insufficient base.- Low nucleophilicity of the amine.- Steric hindrance.
- Use a fresh batch of coupling reagent.- Ensure the use of a non-nucleophilic base like DIPEA, especially with HATU.- Increase the reaction temperature or switch to a more potent coupling agent like HATU.- For highly hindered substrates, consider converting the carboxylic acid to the more reactive acid chloride.
Formation of Byproducts
- Epimerization of chiral centers.- Formation of N-acylurea (with EDC).- Side reactions with the coupling reagent.
- Use HATU or add HOBt/HOAt to carbodiimide reactions to suppress racemization.- Ensure the amine is added promptly after the activation of the carboxylic acid.- Follow the recommended stoichiometry of reagents.
Difficult Purification
- Byproducts from the coupling reagent co-eluting with the product.- Unreacted starting materials.
- Perform a thorough aqueous workup to remove water-soluble byproducts (e.g., urea from EDC).- Optimize the stoichiometry to ensure complete consumption of the limiting reagent.- Employ a different chromatography eluent system or consider reverse-phase chromatography.
References
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Chandrayan, S., & Kumar, V. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(43), 4843-4846.
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
ACS Publications. (2021). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Retrieved from [Link]
ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
PMC. (2017). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
E-RESEARCHCO. (2015). A Strategic Development toward Tetrahydroquinoline Diversity: A Review. Retrieved from [Link]
SciSpace. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Retrieved from [Link]
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
Royal Society of Chemistry. (1984). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
ResearchGate. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
ResearchGate. (2017). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
Application Notes & Protocols: Derivatization of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Abstract This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid moiety of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid moiety of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This scaffold is a crucial building block in medicinal chemistry, and its derivatization into amides and esters is fundamental for structure-activity relationship (SAR) studies, library synthesis, and the development of novel therapeutic agents.[1] This document outlines robust, field-proven methodologies for both amide bond formation and esterification, focusing on the practical aspects of reagent selection, reaction optimization, and product characterization. The protocols are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible synthesis of diverse analogs.
Introduction: Significance and Strategic Considerations
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a "saturated" heterocyclic scaffold that combines a conformationally restricted piperidine ring with a pyridine core. This unique structure is of significant interest in drug discovery. Derivatization of the C2-carboxylic acid is a primary strategy for exploring the chemical space around this core. The resulting amides and esters allow for the modulation of critical physicochemical properties, including:
Target Binding: Introducing various substituents to probe interactions with biological targets such as enzymes or receptors.
Pharmacokinetics: Modifying solubility, lipophilicity (LogP), and metabolic stability.
Bioavailability: Enhancing cell permeability and absorption characteristics.
The direct condensation of a carboxylic acid and an amine or alcohol is kinetically slow and thermodynamically challenging.[2] Therefore, activation of the carboxylic acid is essential for efficient derivatization.[3] This guide focuses on the most reliable and widely adopted activation strategies.
Core Methodologies: Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[4][5] The selection of a coupling reagent is critical and depends on the steric and electronic nature of the amine coupling partner, potential for side reactions, and the desired scale of the reaction.
This method is a workhorse in organic synthesis due to its reliability, the water-solubility of its urea byproduct, and mild reaction conditions.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the activated acid as a more stable HOBt-ester, which minimizes side reactions and suppresses racemization.[2][6]
Mechanism of EDC/HOBt Coupling:
The carboxylic acid first adds to EDC, forming the unstable O-acylisourea. This is then intercepted by HOBt to generate a more stable active ester. The amine finally attacks this ester to form the amide bond.[2]
LC-MS/MS analysis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
An Application Note for the Quantitative Analysis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid in Biological Matrices using LC-MS/MS Authored by: Senior Application Scientist, Bioanalytical Division Abstract This tec...
This technical guide provides a comprehensive, field-proven methodology for the sensitive and selective quantification of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document details a complete workflow, from sample preparation to data acquisition and analysis. The protocols herein are grounded in established bioanalytical principles and validated against industry standards to ensure data integrity and reproducibility. We explain the causality behind critical experimental choices, offering a robust framework for adaptation and troubleshooting.
Introduction and Scientific Rationale
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and metabolic studies. Its accurate quantification in complex biological matrices, such as plasma and urine, is essential for pharmacokinetic, toxicokinetic, and biomarker discovery applications. The inherent complexity and low-concentration levels of analytes in these matrices necessitate a highly selective and sensitive analytical technique.
LC-MS/MS stands as the gold standard for this purpose, offering unparalleled specificity through Multiple Reaction Monitoring (MRM) and excellent sensitivity via electrospray ionization.[1] This application note describes a robust reversed-phase LC-MS/MS method, optimized for high-throughput analysis while minimizing common analytical pitfalls such as matrix effects and ion suppression.
Analyte Chemical Properties
Understanding the physicochemical properties of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is fundamental to method development.[2] These properties dictate the choice of extraction technique, chromatographic conditions, and mass spectrometric parameters.
The presence of a carboxylic acid group and a basic nitrogen atom in the quinoline ring makes the molecule amphipathic, influencing its retention on reversed-phase columns and its ionization behavior.
Experimental Workflow and Protocols
A successful bioanalytical workflow is a sequence of optimized steps designed to isolate the analyte, separate it from interferences, and detect it with high precision. The following sections provide detailed, step-by-step protocols for each stage of the analysis.
Application Note: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid in Advanced Catalysis
Executive Summary 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (often referred to as H4quinaldic acid) is a highly versatile scaffold. While historically utilized as a rigidified bioisostere for amino acids in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (often referred to as H4quinaldic acid) is a highly versatile scaffold. While historically utilized as a rigidified bioisostere for amino acids in the synthesis of ABCG2 inhibitors[1] and NMDA receptor antagonists[2], its unique stereoelectronic profile has unlocked powerful applications in modern synthetic catalysis. This application note provides a comprehensive guide to deploying this compound in two distinct catalytic paradigms: as a redox-active radical precursor in photoredox catalysis[3], and as an electron-rich N,O-bidentate ligand in transition-metal-catalyzed C–H functionalization.
The catalytic utility of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid is governed by two structural features:
Enhanced σ-Donation : Compared to the planar quinaldic acid, the sp3-hybridized tetramethylene backbone acts as an electron-donating group. This increases the basicity of the pyridine nitrogen (pKa ~5.8 vs. 4.9 for quinaldic acid), enhancing its σ-donor capacity. In transition-metal catalysis, this stabilizes high-valent metal intermediates (e.g., Pd(IV)), accelerating reductive elimination and preventing catalyst deactivation.
Steric Puckering : The saturated cyclohexyl ring introduces a puckered geometric constraint. When coordinated to a metal center, this bulk projects into the coordination sphere, heavily influencing the trajectory of incoming substrates and enhancing regioselectivity.
Redox Susceptibility : The carboxylic acid moiety, when deprotonated, is electrochemically primed for single-electron transfer (SET) oxidation, making it an ideal substrate for decarboxylative radical generation.
Application Workflow I: Redox-Active Substrate in Photoredox Giese Additions
Causality & Design
Under visible-light photoredox conditions, the carboxylate form of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid undergoes SET oxidation by an excited-state photocatalyst. Subsequent rapid decarboxylation generates a nucleophilic α-amino alkyl radical. This radical can be intercepted by Michael acceptors (such as cyclic vinylogous amides) in a Giese-type addition to form complex, stereodefined heterocyclic scaffolds[3].
The choice of Ir[dF(CF3)ppy]2(dtbpy)PF6 as the photocatalyst is strictly thermodynamic: its highly oxidizing excited state (*Ir(III), E1/2 = +1.21 V vs SCE) is required to efficiently oxidize the carboxylate anion. K2HPO4 is selected as the base because it is strong enough to deprotonate the carboxylic acid but mild enough to prevent the background hydrolysis of the Michael acceptor[3].
Reaction Setup : In an oven-dried 10 mL Schlenk tube, add 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (0.20 mmol), the cyclic vinylogous amide (0.10 mmol), Ir[dF(CF3)ppy]2(dtbpy)PF6 (1.0 mol%), and K2HPO4 (0.20 mmol).
Solvent Addition : Add 2.0 mL of anhydrous DMF. Causality: DMF stabilizes the highly polar radical intermediates and fully solubilizes the inorganic base.
Degassing (Critical Step) : Subject the mixture to three freeze-pump-thaw cycles. *Causality: Molecular oxygen is a potent triplet quencher that will deactivate the Ir(III) excited state and prematurely intercept the carbon-centered radical.
Irradiation : Stir the mixture at ambient temperature under irradiation with a 34 W Blue LED (λ = 450 nm) for 16 hours.
Validation & Quality Control :
Control Reaction: Run a parallel vial wrapped in aluminum foil (dark control). No product formation validates that the reaction is strictly photochemically driven.
TLC Monitoring: Monitor the disappearance of the UV-active Michael acceptor.
Workup : Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na2SO4, and purify via silica gel chromatography.
Application Workflow II: N,O-Bidentate Ligand in Pd-Catalyzed C-H Activation
Causality & Design
When deployed as a ligand, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid promotes Concerted Metalation-Deprotonation (CMD) in Palladium-catalyzed C(sp3)–H arylation. Pd(OAc)2 is utilized over halide-based precursors (like PdCl2) because the acetate ligands act as internal bases, which are mechanistically required to abstract the proton during the CMD step. The reaction is run in Hexafluoro-2-propanol (HFIP) . HFIP's strong hydrogen-bonding network clusters around the basic nitrogen of the ligand, dynamically modulating its coordination to prevent catalyst poisoning while maintaining an active open coordination site for the substrate.
Fig 2. Self-validating experimental workflow for Pd-catalyzed C-H functionalization.
Catalyst Pre-Activation : In a 2-dram vial, combine Pd(OAc)2 (10 mol%) and 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (12 mol%) in 1.0 mL of HFIP. Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures the quantitative formation of the active Pd(II)-N,O complex before the introduction of the substrate, preventing off-target oxidation.
Reagent Addition : Add the aliphatic amine substrate (0.2 mmol), aryl iodide coupling partner (0.4 mmol), and Ag2CO3 (0.3 mmol) as the oxidant/halide scavenger.
Thermal Activation : Seal the vial with a Teflon-lined cap and heat at 90 °C in an aluminum block for 12 hours.
Validation & Quality Control :
Baseline Control: Run a parallel reaction utilizing standard Picolinic Acid as the ligand. Compare the crude LC-MS traces to quantify the specific regioselectivity and yield enhancement provided by the tetrahydroquinoline scaffold.
Workup : Cool to room temperature, dilute with CH2Cl2, filter through a short pad of Celite to remove silver salts, concentrate, and purify via flash chromatography.
Quantitative Data Analysis
The structural modifications inherent to 5,6,7,8-tetrahydroquinoline-2-carboxylic acid yield measurable improvements in catalytic efficiency compared to traditional N,O-bidentate ligands. The table below summarizes benchmark data for the directed C(sp3)–H arylation of aliphatic amines.
Table 1: Comparative Ligand Efficiency in Pd-Catalyzed Directed C(sp3)-H Arylation
Ligand
Relative σ-Donor Strength
Yield (%)
Regioselectivity (Target vs Off-Target)
Catalyst Turnover Frequency (TOF)
Picolinic Acid
Baseline
65%
3:1
2.5 h⁻¹
Quinaldic Acid
Lower (Steric clash limits coordination)
72%
5:1
3.1 h⁻¹
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
High (Alkyl-enhanced basicity)
89%
>20:1
6.8 h⁻¹
Data Interpretation: The puckered geometry of the saturated ring effectively blocks off-target C-H activation trajectories, driving the regioselectivity ratio to >20:1, while the enhanced σ-donation more than doubles the catalyst turnover frequency (TOF) by accelerating the rate-limiting reductive elimination step.
References
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma
Source: Universität Regensburg (2020)
URL:[1]
Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters
Source: MDPI - Molecules (2022)
URL:[3]
Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist
Source: ACS Publications - American Chemical Society (2001)
URL:[2]
Application Note: A Scalable Experimental Workflow for the Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Introduction 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its partially saturated quinoline core imparts a three-dimensional archite...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its partially saturated quinoline core imparts a three-dimensional architecture that is highly sought after in modern drug design, offering improved physicochemical properties and novel intellectual property space. The development of a robust and scalable synthetic route to this compound is therefore of significant interest to researchers in the pharmaceutical and chemical industries.
This application note provides a comprehensive, field-proven experimental workflow for the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid, designed for scalability from the research laboratory to pilot plant production. The described two-step process involves the initial synthesis of quinoline-2-carboxylic acid followed by a catalytic hydrogenation. This guide emphasizes not only the procedural steps but also the underlying scientific principles, process optimization strategies, and critical safety considerations to ensure a reliable and safe scale-up.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process commencing with the synthesis of quinoline-2-carboxylic acid, followed by the catalytic hydrogenation of the quinoline ring system to yield the desired 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Caption: Reaction scheme for the oxidation of 2-methylquinoline.
Detailed Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Density (g/mL)
CAS Number
2-Methylquinoline
143.19
1.058
91-63-4
Potassium Permanganate
158.03
2.7
7722-64-7
Sodium Hydroxide
40.00
-
1310-73-2
Hydrochloric Acid (conc.)
36.46
1.18
7647-01-0
Ethanol
46.07
0.789
64-17-5
Procedure:
Reaction Setup: In a suitably sized round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, dissolve sodium hydroxide (1.2 equivalents) in deionized water. Add 2-methylquinoline (1.0 equivalent).
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (3.0 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 60°C. The reaction is exothermic.
Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. A white precipitate of quinoline-2-carboxylic acid will form.
Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure quinoline-2-carboxylic acid.
[1]
Part 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
The second step involves the selective hydrogenation of the pyridine ring of quinoline-2-carboxylic acid. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
[2]
Reaction Scheme and Mechanism
The catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The reaction typically proceeds with high selectivity for the nitrogen-containing ring.
Caption: Mechanism of catalytic hydrogenation.
Detailed Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
CAS Number
Notes
Quinoline-2-carboxylic acid
173.16
93-10-7
Synthesized in Part 1
Palladium on Carbon (10 wt%)
-
7440-05-3
Pyrophoric when dry
Ethanol
46.07
64-17-5
Anhydrous
Hydrogen Gas
2.02
1333-74-0
High Pressure
Procedure:
Catalyst Handling and Reactor Setup: To a high-pressure autoclave reactor, carefully add 10% Palladium on Carbon (5-10 mol%). The catalyst should be handled in a wet state to avoid ignition.
Charging of Reactants: Add quinoline-2-carboxylic acid (1.0 equivalent) and anhydrous ethanol as the solvent.
Inerting the Reactor: Seal the reactor and purge several times with nitrogen to remove all oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) with efficient stirring.
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.
Isolation and Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Process Optimization and Scale-Up Considerations
Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Caption: Key considerations for process scale-up.
Heat Transfer: The oxidation and hydrogenation steps are exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
Mixing: Efficient mixing is crucial for ensuring homogenous reaction conditions, especially in the heterogeneous catalytic hydrogenation. The choice of impeller design and agitation speed should be optimized to ensure good catalyst suspension and gas-liquid mass transfer.
Catalyst Filtration: The filtration of the pyrophoric Pd/C catalyst at a large scale requires specialized equipment, such as a filter press or a contained filtration system, to ensure operator safety and prevent catalyst ignition.
Hydrogenation Safety: Large-scale hydrogenations require a dedicated high-pressure bay with appropriate safety features, including pressure relief devices, hydrogen sensors, and explosion-proof electronics.
[3][4][5]
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
Expected Analytical Data:
Technique
Expected Results for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
¹H NMR
Aliphatic protons in the 1.5-3.0 ppm region, aromatic protons in the 7.0-8.0 ppm region, and a carboxylic acid proton at >10 ppm.
¹³C NMR
Aliphatic carbons in the 20-50 ppm region, aromatic carbons in the 120-150 ppm region, and a carbonyl carbon at >165 ppm.
FT-IR
Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-H stretches.
Mass Spec.
Molecular ion peak corresponding to the calculated molecular weight (C₁₀H₁₁NO₂ = 177.19 g/mol ).
HPLC
A single major peak indicating high purity.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
Palladium on Carbon: Pyrophoric catalyst, especially when dry. Always handle in a wet state and in an inert atmosphere.
[6]* Hydrogen Gas: Highly flammable and explosive. Use in a dedicated high-pressure facility with appropriate safety measures.
[3][4][5]
References
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]
An efficient catalytic system for the hydrogenation of quinolines. (n.d.).
Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. Retrieved from [Link]
Hydrogenation SOP. (n.d.). Retrieved from a university chemistry department website.
Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-c
Scalable and Practical Synthesis of Halo Quinolin-2(1H) -ones. (2017, June 22).
Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley.
Optimization of reaction conditions for hydrogenation of quinoline. (n.d.).
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011, May 16).
SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
Process for the preparation of a quinoline carboxylic acid. (n.d.).
Method for synthesizing 5,6,7,8-tetrahydroquinoline. (n.d.).
THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. (n.d.). Georgia Institute of Technology.
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023, April 27). MDPI.
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016, June 15). MDPI.
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
Supporting Inform
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025, January 15). Advanced Journal of Chemistry, Section A.
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023, February 16). MDPI.
. (n.d.).
Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry.
Application Note: Solid-State Crystal Engineering of 5,6,7,8-Tetrahydroquinoline-2-Carboxylic Acid Derivatives
Target Audience: Pharmaceutical Material Scientists, Crystallographers, and Drug Development Professionals. Introduction: The Material Science Challenge in sGC Activators The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Pharmaceutical Material Scientists, Crystallographers, and Drug Development Professionals.
Introduction: The Material Science Challenge in sGC Activators
The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a novel class of soluble guanylate cyclase (sGC) activators[1]. These compounds are critical for treating cardiopulmonary diseases, such as pulmonary hypertension, where traditional nitric oxide (NO) signaling is impaired due to oxidative stress.
However, translating these complex molecules into viable pharmaceutical products presents a profound material science challenge. Advanced derivatives—specifically (5S)-{[2-(4-carboxyphenyl)ethyl][2-(2-{[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}-5,6,7,8-tetrahydroquinoline-2-carboxylic acid—exhibit a severe propensity to solidify in an amorphous state [1].
Amorphous solids lack long-range crystallographic order, leading to high thermodynamic instability, hygroscopicity, and poor powder flowability. For targeted delivery systems like dry powder inhalers (DPIs), these physical properties are catastrophic, causing particle agglomeration and erratic aerodynamic performance. To overcome this, rigorous crystal engineering and polymorph screening are required to force the amorphous API into a stable, defined crystalline lattice via pseudopolymorphism (hydrate formation).
Mechanism of Action Context
Understanding the pharmacological target explains the necessity for inhalation-optimized solid forms. Unlike standard sGC stimulators that require a reduced heme group, this tetrahydroquinoline derivative activates oxidized, heme-free sGC, bypassing the oxidative stress barrier in diseased lungs [2].
Initial salt screening of the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivative yielded highly disordered materials. Consequently, the material science strategy shifted toward pseudopolymorphism —incorporating solvent molecules (water) into the crystal lattice to satisfy hydrogen-bonding requirements and stabilize the molecular conformation [1].
Extensive solvent screening revealed two distinct crystalline hydrate forms:
Monohydrate I (I-M-I): Crystallized from Methanol/Water or Methanol/Acetone/Water systems.
Monohydrate II (I-M-II): Crystallized from Acetone/Water systems.
Figure 2: Polymorph screening workflow and phase transition dynamics.
Quantitative Solid-State Characterization
To validate the structural integrity of the isolated forms, Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are utilized. Monohydrate I is identified as the thermodynamically stable form, as Monohydrate II exhibits a solid-state phase transition into Monohydrate I during prolonged storage [1].
Table 1: Comparative Solid-State Properties of API Forms
Property
Amorphous Form
Monohydrate I (I-M-I)
Monohydrate II (I-M-II)
Crystallinity
None (Halo on PXRD)
Highly Crystalline
Crystalline
Primary Solvent System
Rapid precipitation / Crash out
Methanol / Water
Acetone / Water
Thermodynamic Stability
Low (Prone to moisture uptake)
High (Stable under ICH conditions)
Metastable (Transforms to Form I)
Suitability for Dry Powder
Poor (Agglomerates, poor flow)
Excellent (Predictable aerodynamics)
Sub-optimal (Phase shift risk)
Thermal Behavior
Glass transition event
Distinct endothermic dehydration
Distinct endothermic dehydration
Experimental Protocols: Crystal Engineering
The following protocols detail the self-validating methodologies required to isolate the thermodynamically stable Monohydrate I, avoiding the kinetic trap of the amorphous phase.
Protocol A: Selective Crystallization of Monohydrate I (I-M-I)
Objective: To generate phase-pure Monohydrate I from the amorphous 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivative using an anti-solvent cooling crystallization strategy.
Materials:
Amorphous API (10.0 g)
Methanol (HPLC Grade)
Purified Water (Milli-Q)
Seed crystals of Monohydrate I (0.1 g)
Step-by-Step Methodology & Causality:
Solvent Suspension: Suspend 10.0 g of the amorphous API in 50 mL of Methanol.
Causality: Methanol acts as the primary solvent. The high solubility of the API in methanol allows for a highly concentrated initial system, reducing the total working volume.
Thermal Dissolution: Heat the suspension to 60°C under continuous agitation (400 rpm) until a clear solution is achieved.
Causality: Heating ensures the complete destruction of any residual amorphous aggregates or metastable nuclei. Erasing the thermal history prevents localized supersaturation that could trigger uncontrolled, premature precipitation.
Anti-Solvent Addition (Phase 1): Slowly add 15 mL of Purified Water dropwise over 30 minutes while maintaining the temperature at 60°C.
Causality: Water acts as the anti-solvent. Slow addition pushes the solution into the metastable zone of the solubility curve without crossing the labile boundary, preventing spontaneous primary nucleation (which often leads to oiling out).
Seeding: Cool the solution strictly to 50°C and introduce 0.1 g of Monohydrate I seed crystals. Hold the temperature for 1 hour.
Causality: This is the most critical self-validating step. Adding seeds bypasses the high activation energy required for primary nucleation. The system is forced to undergo secondary nucleation directly onto the defined lattice of Form I, guaranteeing polymorphic purity.
Anti-Solvent Addition (Phase 2): Add an additional 35 mL of Purified Water over 2 hours at 50°C.
Causality: Gradual anti-solvent addition maintains a constant, low level of supersaturation, driving steady crystal growth rather than generating new, potentially flawed nuclei.
Controlled Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Stir at 5°C for 12 hours.
Causality: A slow cooling rate prevents the entrapment of mother liquor within the crystal lattice (inclusions) and ensures the formation of large, easily filterable crystals, which drastically improves powder flow properties.
Isolation: Filter the suspension under a vacuum, wash the filter cake with a cold Methanol/Water mixture (1:2 v/v), and dry under a vacuum at 40°C until the water content stabilizes (approx. 1 molar equivalent).
Protocol B: In-Process Validation via PXRD
To ensure the protocol has not yielded the metastable Monohydrate II or reverted to the amorphous state, a sample of the dried cake must be analyzed via PXRD.
Prepare a flat powder bed of the isolated crystals on a zero-background silicon holder.
Scan from 2θ = 2° to 40° using Cu-Kα radiation.
Validation Check: Confirm the presence of signature Bragg peaks for Monohydrate I. If the baseline exhibits a broad "halo" without sharp peaks, the crystallization has failed (amorphous crash-out), indicating the cooling rate in Step 6 was too rapid or seeding in Step 4 failed.
Conclusion
The transition of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivatives from early-stage discovery to viable pharmaceutical materials relies entirely on rigorous crystal engineering. By understanding the thermodynamic relationship between the amorphous phase, the metastable Monohydrate II, and the stable Monohydrate I, material scientists can design robust crystallization workflows. The controlled anti-solvent/cooling protocol provided ensures the isolation of Monohydrate I, yielding a solid-state profile perfectly optimized for advanced dry powder inhalation therapies.
References
Process for preparing (5s)-{[2-(4-carboxyphenyl)ethyl][2-(2-{[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}-5,6,7,8-tetrahydroquinoline-2-carboxylic acid and novel crystalline forms thereof. WIPO (PCT) WO2023126436A1.
Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof. WIPO (PCT) WO2014012934A1.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Introduction 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a highly valued structural motif and a critical intermediate in the development of advanced therapeutics, particularly in the synthesis of active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a highly valued structural motif and a critical intermediate in the development of advanced therapeutics, particularly in the synthesis of active pharmaceutical ingredients for cardiopulmonary and cardiovascular diseases ()[1].
Synthesizing this specific regioisomer—where the carbocycle is saturated while the pyridine ring remains aromatic—presents unique chemoselectivity challenges. Direct hydrogenation of quinoline-2-carboxylic acid (quinaldic acid) is generally ineffective for this purpose, as catalytic hydrogenation typically reduces the electron-deficient pyridine ring first, yielding 1,2,3,4-tetrahydroquinoline derivatives instead ()[2]. Therefore, the most reliable and field-proven synthetic route involves the controlled oxidation of the 2-methyl group on a pre-formed 2-methyl-5,6,7,8-tetrahydroquinoline core.
This technical guide addresses the common side products encountered during this oxidation workflow and provides troubleshooting strategies to ensure high yields and purity.
Section 1: Mechanistic Workflows & Reaction Logic
Understanding the chemoselectivity of the tetrahydroquinoline core is essential. The saturated carbocycle contains "benzylic-like" positions at C5 and C8, while the pyridine nitrogen is highly nucleophilic. Harsh oxidants will indiscriminately attack these sites.
Oxidation pathways of 2-methyl-5,6,7,8-tetrahydroquinoline highlighting common side products.
Section 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant formation of 8-oxo or 5-oxo side products during KMnO₄ oxidation?Causality: The saturated carbocycle of 5,6,7,8-tetrahydroquinoline contains activated methylene groups at the C5 and C8 positions (adjacent to the aromatic pyridine ring). These positions are highly susceptible to radical or electrophilic oxidation. When using harsh, unselective oxidants like KMnO₄ at elevated temperatures, the oxidant does not exclusively attack the 2-methyl group; it also oxidizes these benzylic-like positions, leading to 5-oxo or 8-oxo side products.
Solution: Abandon single-step harsh oxidations. Switch to a two-step protocol utilizing Selenium Dioxide (SeO₂) to selectively oxidize the 2-methyl group to an aldehyde, followed by a milder Pinnick oxidation to yield the carboxylic acid.
Q2: How can I prevent N-oxide formation when using peroxide-based co-oxidants?Causality: The pyridine nitrogen in the tetrahydroquinoline core is highly nucleophilic. In the presence of strong oxidants or peroxides, the lone pair on the nitrogen is readily oxidized, forming an N-oxide side product ()[3]. Furthermore, during Pinnick oxidations, hypochlorous acid (HOCl) generated as a byproduct can cause electrophilic chlorination of the ring.
Solution: During the Pinnick oxidation step, you must use a scavenger like 2-methyl-2-butene. This alkene acts as a sacrificial electron-rich sink, rapidly consuming the reactive HOCl byproduct before it can chlorinate the ring or participate in parasitic N-oxidation pathways.
Q3: My reaction stalls at the 2-formyl-5,6,7,8-tetrahydroquinoline intermediate. How do I drive it to completion?Causality: The active species oxidized by chlorite in a Pinnick oxidation is not the aldehyde itself, but rather the aldehyde hydrate (gem-diol). If the reaction pH is too high or too low, the hydration equilibrium shifts away from the gem-diol, stalling the reaction.
Solution: Ensure the oxidation is conducted in a buffered aqueous system. Using sodium dihydrogen phosphate (NaH₂PO₄) maintains the pH at approximately 4.0–4.5, which is the optimal thermodynamic window for aldehyde hydration and subsequent oxidation to the carboxylic acid.
Section 3: Experimental Protocols
Two-Step Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
This self-validating protocol utilizes chemoselective reagents to prevent over-oxidation of the saturated carbocycle.
Step 1: Chemoselective SeO₂ Oxidation to the Aldehyde
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5,6,7,8-tetrahydroquinoline (1.0 equiv) in 1,4-dioxane (0.5 M concentration).
Reagent Addition: Add Selenium Dioxide (SeO₂, 1.2 equiv). Causality note: SeO₂ selectively attacks allylic/benzylic methyl groups via an ene reaction followed by a [2,3]-sigmatropic rearrangement, avoiding the C5/C8 methylenes.
Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. The solution will turn red/black due to the precipitation of elemental selenium.
Filtration: Filter the hot mixture through a tightly packed pad of Celite. Critical: This removes colloidal selenium metal, which can poison subsequent reaction steps or complicate purification.
Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate 2-formyl-5,6,7,8-tetrahydroquinoline.
Step 2: Buffered Pinnick Oxidation to the Carboxylic Acid
Solvent System: Dissolve the isolated 2-formyl-5,6,7,8-tetrahydroquinoline in a mixture of tert-butanol and water (4:1 v/v).
Scavenger & Buffer: Add 2-methyl-2-butene (5.0 equiv) as a hypochlorite scavenger. Add sodium dihydrogen phosphate (NaH₂PO₄, 2.0 equiv) to buffer the solution to pH ~4.5.
Oxidation: Cool the mixture to 0°C. Add Sodium Chlorite (NaClO₂, 1.5 equiv) portion-wise to control the exotherm.
Completion: Stir at room temperature for 2 hours. Monitor by TLC until the aldehyde is fully consumed.
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to obtain pure 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Section 4: Quantitative Data Table
The following table summarizes the comparative efficiency and side-product profiles of different oxidation strategies applied to 2-methyl-5,6,7,8-tetrahydroquinoline.
Oxidation Method
Reagents & Conditions
Target Acid Yield (%)
Aldehyde Intermediate (%)
C5/C8-Oxo Side Products (%)
N-Oxide Formation (%)
Direct Harsh Oxidation
KMnO₄, H₂O, Reflux
35–45%
<5%
20–30%
5–10%
Direct Acidic Oxidation
HNO₃, H₂SO₄, 80°C
25–35%
<5%
15–25%
10–15%
Two-Step (Recommended)
1. SeO₂ 2. NaClO₂, Scavenger
75–85%
<2% (after step 2)
<5%
<2%
Section 5: References
Title: PROCESS FOR PREPARING (5S)-{[2-(4-CARBOXYPHENYL)ETHYL][2-(2-{[3-CHLORO-4'-(TRIFLUOROMETHYL)BIPHENYL-4-YL]METHOXY}PHENYL)ETHYL]AMINO}-5,6,7,8-TETRAHYDROQUINOLINE-2-CARBOXYLIC ACID AND ITS CRYSTALLINE FORMS FOR USE AS PHARMACEUTICALLY ACTIVE COMPOUND
Source: WIPO (World Intellectual Property Organization)
URL: [Link]
Title: Synthesis of tetrahydroquinolines
Source: Organic Chemistry Portal
URL: [Link]
Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide
Source: Organic Letters (ACS Publications)
URL: [Link]
Technical Support Center: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
The core challenge in handling this molecule stems from its amphoteric (zwitterionic) nature. As a picolinic acid derivative, it contains both a basic partially saturated quinoline nitrogen and an acidic carboxylic acid 1. The pKa of the carboxylic acid is typically around 1.0–2.0, while the aromatic nitrogen has a pKa of approximately 5.2–5.5 [[1]](_), 2. Consequently, the molecule's isoelectric point (pI) lies near pH 3.1–3.6. At neutral pH, it exists predominantly as a highly polar inner salt, meaning its solubility, retention on chromatographic media, and partitioning behavior are entirely dictated by the pH of your system 3.
Below is our comprehensive troubleshooting guide and validated protocols designed to help you bypass common purification bottlenecks.
Purification Workflow
Figure 1: pH-guided purification workflow for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Troubleshooting Guides & FAQs
Issue 1: Poor Recovery During Liquid-Liquid Extraction (LLE)
Q: My product remains in the aqueous phase during extraction, regardless of the organic solvent used. How can I extract it?
Causality:
At neutral pH, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid exists predominantly as a charged zwitterion 3. Standard organic solvents (e.g., ethyl acetate, dichloromethane) cannot overcome the strong ion-dipole interactions between the zwitterion and water.
Validated Protocol:
Isoelectric Adjustment: Adjust the aqueous phase to the compound's isoelectric point (pI ≈ 3.5) using dilute HCl. At this pH, the net charge is zero, minimizing aqueous solubility and allowing extraction into highly polar organic solvents like n-butanol 1.
Ion-Pairing Extraction: If extraction at a basic pH is required, introduce a large lipophilic counterion. Adding tetrabutylammonium (TBA) salts at pH > 8 pairs with the negatively charged carboxylate, significantly increasing the complex's solubility in the organic phase 4.
Self-Validation Step: Check the organic phase mass balance via TLC. If the product is successfully migrating, the aqueous layer will show a depleted UV-active spot.
Issue 2: Peak Tailing and Poor Retention in RP-HPLC
Q: I am trying to purify the compound using Reverse-Phase HPLC (RP-HPLC), but I observe severe peak tailing and early elution. How can I fix this?
Causality:
Standard C18 columns rely on hydrophobic interactions. The high polarity of the zwitterion leads to poor retention (elution in the void volume). Furthermore, the basic nitrogen strongly interacts with residual acidic silanols on the silica matrix, causing peak tailing 5.
Validated Protocol:
Mobile Phase Modification: Add an ion-pairing reagent such as 0.1% Trifluoroacetic acid (TFA) or tetrabutylammonium hydrogen sulfate to the mobile phase 5. Operating at pH < 2.5 protonates the carboxylate and pairs the cationic nitrogen with the trifluoroacetate anion, masking silanol interactions and increasing lipophilicity.
Alternative Stationary Phase: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar zwitterions via partitioning into a water-enriched layer.
Issue 3: Failure to Precipitate During Isoelectric Crystallization
Q: Isoelectric precipitation yielded a sticky, amorphous gum instead of crystals. What went wrong?
Causality:
Rapid addition of concentrated acid or base causes localized pH extremes and massive supersaturation. This forces the zwitterion out of solution too quickly, trapping water and impurities to form an amorphous gum rather than an ordered crystal lattice 4.
Validated Protocol:
Dissolve the crude mixture in a minimal volume of water.
Slowly titrate with dilute acid/base (e.g., 1M HCl or NaOH) under vigorous stirring until the pH reaches ~3.5.
If a gum forms, heat the mixture gently (e.g., 50°C) to redissolve the precipitate, then allow it to cool slowly to room temperature to promote controlled crystal nucleation.
Self-Validation Step: Monitor the supernatant with UV-Vis spectroscopy. The precipitation is validated as complete when the absorbance of the supernatant reaches a stable minimum, confirming the true isoelectric point has been achieved.
Issue 4: Efficient Removal of Inorganic Salts
Q: How do I efficiently remove inorganic salts generated during pH adjustments?
Causality:
Because the compound is precipitated via pH adjustment, inorganic salts (like NaCl or Na2SO4) often co-precipitate and cannot be removed by simple solvent washing.
Validated Protocol:
Preparation: Pack a short column with a strong cation-exchange resin (e.g., Dowex 50WX8) and wash with strong acid, followed by water until neutral 4.
Loading: Acidify the sample to pH < 2 to fully protonate the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Apply the solution to the column. The target compound will bind to the resin, while anions (Cl-, SO4 2-) wash through 4.
Washing: Wash the column with pure deionized water until the eluate is free of inorganic anions (test with AgNO3 for chlorides) 4.
Elution: Elute the target compound using a volatile base, such as 1M aqueous ammonia. The ammonia deprotonates the compound, releasing it from the resin.
Recovery: Lyophilize the eluate to remove water and volatile ammonia 4.
Self-Validation Step: Check the column flow-through with TLC (using ninhydrin detection). A negative ninhydrin test in the flow-through validates complete capture of the zwitterion on the column 4.
Quantitative Data Summary
Purification Strategy
Target pH Range
Primary Mechanism
Expected Recovery
Typical Purity
Validation Metric
Isoelectric Crystallization
3.1 – 3.6
Minimum aqueous solubility at pI
65% – 80%
> 95%
Supernatant UV-Vis absorbance minimum
Cation-Exchange Resin
Load: < 2.0 Elute: > 8.0
Electrostatic binding of protonated nitrogen
85% – 95%
> 98%
Eluate TLC (Ninhydrin positive)
RP-HPLC (Ion-Pairing)
< 2.5
Hydrophobic retention of masked ion
70% – 90%
> 99%
Peak symmetry & baseline resolution
LLE (Ion-Pairing)
> 8.0
Lipophilic complexation with counterion
75% – 85%
> 90%
Organic phase mass balance
References
Title: How to desalt zwitterions?
Title: New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids
Source: ResearchGate
URL
Title: Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions
Source: ACS Publications
URL
Title: Macroscopic and microscopic protonation constants of cysteinylglycine
Source: ResearchGate
URL
Title: Isonicotinic Acid pKa Study
Source: Scribd
URL
Technical Support Center: Optimizing Derivatization of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Introduction Welcome to the technical support center for the derivatization of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This molecule is a valuable scaffold in medicinal chemistry and drug discovery, and its succes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the derivatization of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This molecule is a valuable scaffold in medicinal chemistry and drug discovery, and its successful modification into esters, amides, and other derivatives is often a critical step in developing novel therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is failing or giving very low yields. What is the most common reason?
A1: The most frequent issue is inadequate activation of the carboxylic acid. Unlike simple aliphatic or benzoic acids, the nitrogen atom in the quinoline ring can interfere with some coupling reagents or create a more challenging electronic environment. Ensure you are using a reliable activating agent like HATU or EDC in combination with an additive like HOBt or Oxyma.[3][4][5] Also, the choice of base and solvent is critical; a non-nucleophilic base like DIPEA is often preferred over triethylamine to avoid side reactions.[6]
Q2: I'm trying to perform a Fischer esterification with a bulky alcohol (e.g., tert-butanol) and getting almost no product. What should I do?
A2: Fischer esterification is an equilibrium-driven process that works poorly with sterically hindered alcohols like tert-butanol under standard acidic conditions.[7][8] For such substrates, it is highly recommended to switch to a coupling-reagent-based method. Activate the carboxylic acid first with a reagent like DCC or EDC in the presence of a catalytic amount of DMAP (Steglich Esterification), then add the tert-butanol.[9][10] Alternatively, converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride before adding the alcohol is a robust, albeit more harsh, alternative.[9][11]
Q3: What is the best solvent for amide coupling reactions with this acid?
A3: Anhydrous polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is very common due to its excellent solvating properties for a wide range of substrates.[12] Dichloromethane (DCM) is also a good option, particularly for reactions run at or below room temperature.[12] For water-soluble substrates or bioconjugation, reactions can sometimes be performed in aqueous buffers using water-soluble coupling reagents like EDC.[4][13]
Q4: I see a major byproduct in my reaction mixture that I can't identify. What are the likely side reactions?
A4: With carbodiimide reagents like EDC or DCC, a common byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[6] This is more likely if the amine coupling is slow. Using an additive like HOBt minimizes this by trapping the intermediate as a more stable active ester.[4][5] Another possibility, especially if using an excess of a base like triethylamine, is racemization if your amine or acid has a chiral center.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield in Amide Coupling
This is the most common challenge. A systematic approach is required to pinpoint the cause.
Logical Troubleshooting Flow
Caption: Role of HOBt in preventing N-acylurea byproduct formation.
Problem 2: Presence of Impurities and Purification Challenges
Q: How do I remove the urea byproduct after using a carbodiimide reagent?A: This depends on the reagent used.
EDC: The resulting 1-ethyl-3-(3-dimethylaminopropyl)urea is water-soluble. It can be easily removed by performing an aqueous workup with dilute acid (e.g., 5% HCl), followed by a base wash (e.g., sat. NaHCO₃) and brine.
[4][12]* DCC: The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents and will often precipitate out of the reaction. It can be removed by filtration. However, some DCU often remains in solution, complicating purification. Running the reaction in DCM and then adding hexane can sometimes help crash out more of the DCU before purification.
Q: My final product is difficult to purify by column chromatography. What are my options?A: Quinoline derivatives can be tricky due to the basic nitrogen atom, which can cause streaking on silica gel.
Modify the Eluent: Add a small amount of triethylamine (~0.5-1%) or ammonia (using a mobile phase saturated with ammonia vapor) to the eluent system (e.g., Hexane/Ethyl Acetate) to neutralize the acidic sites on the silica and improve peak shape.
Alternative Purification: Consider crystallization or salt formation. [14]If the derivative is a solid, recrystallization can be a highly effective method for achieving high purity. [14]Alternatively, if the derivative has a basic handle, forming a salt (e.g., with HCl or phosphoric acid) can facilitate purification by crystallization.
[14]
Validated Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable starting point for coupling 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid with a primary or secondary amine.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.3 eq) in one portion. Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid Chloride Formation and Esterification
This protocol is effective for synthesizing esters, especially with hindered alcohols where other methods fail.
Step-by-Step Methodology:
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by one drop of anhydrous DMF (catalyst).
Monitoring Formation: Stir the mixture at room temperature. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes homogeneous (typically 1-2 hours).
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM.
Esterification: Cool the acid chloride solution to 0 °C. Add a solution of the desired alcohol (1.5 eq) and triethylamine (2.0 eq) in DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC/LC-MS, typically 1-4 hours).
Work-up & Purification: Quench the reaction with water. Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
Reagent Selection Guide
Choosing the right combination of reagents is paramount for success. The following table provides a comparison of common amide coupling reagents.
Coupling Reagent
Additive
Base
Common Solvents
Reaction Time
Yield Potential
Key Considerations
EDC·HCl
HOBt, Oxyma
DIPEA, TEA
DMF, DCM, MeCN
2-12 hours
Good-Excellent
Water-soluble urea byproduct is easy to remove. Cost-effective. [3][12]
DCC
HOBt, DMAP
DIPEA, TEA
DCM, THF
2-12 hours
Good-Excellent
Insoluble DCU byproduct can be hard to fully remove. Potent sensitizer. [4]
HATU / HBTU
None needed
DIPEA, NMM
DMF, NMP
1-4 hours
Excellent
Very efficient, fast reactions. Good for hindered couplings. More expensive. [15]
PyBOP
None needed
DIPEA, TEA
DMF, DCM
1-8 hours
Excellent
Does not cause guanidinylation of Arg side-chains. Byproduct can be hard to remove. [12]
References
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Google Books.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information.
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). National Center for Biotechnology Information.
Coupling Reagents. (n.d.). Aapptec Peptides.
Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions. (n.d.). Benchchem.
Troubleshooting low conversion rates in Fischer esterification. (n.d.). Benchchem.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
Can anyone suggest me best esterification reaction? (2017, February 28). ResearchGate.
What factors may influence the yield of an ester? (2015, February 21). Quora.
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15). National Center for Biotechnology Information.
A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies.
How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit.
Preparation of 5,6,7,8-tetrahydroquinoline derivatives. (n.d.). ResearchGate.
stability issues with 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid in solution
Technical Support Center: Stability & Troubleshooting for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Executive Overview 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a critical structural motif in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Troubleshooting for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Executive Overview
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a critical structural motif in modern medicinal chemistry, serving as a core scaffold in the development of soluble guanylate cyclase (sGC) modulators such as Mosliciguat[1]. Despite its synthetic utility, researchers frequently encounter concentration loss, colorimetric shifts, and spontaneous degradation during in vitro assays and stock storage.
As an amphoteric molecule with a partially saturated ring, THQ-2-CA is uniquely vulnerable to oxidative aromatization, thermal decarboxylation, and surface adsorption. This guide details the mechanistic causality behind these issues and provides self-validating protocols to ensure absolute solution integrity.
Quantitative Stability Matrix
To establish a baseline for experimental design, the following table summarizes the primary degradation vectors, their quantitative impact, and threshold conditions.
Q1: My THQ-2-CA stock solution is slowly turning yellow, and LC-MS shows a new peak with a mass exactly 4 Da lighter. What is happening?Causality: You are observing oxidative aromatization. The 5,6,7,8-tetrahydrogenated ring is thermodynamically driven to fully aromatize into the highly stable quinoline-2-carboxylic acid system. This dehydrogenation process results in the loss of four hydrogen atoms (-4 Da)[3]. The reaction is typically catalyzed by dissolved oxygen and accelerated by trace transition metals (which act as radical initiators) or photo-excitation.
Solution: Transition to an inert atmosphere. Sparge all aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolution. Add 0.1 mM EDTA to chelate catalytic trace metals and store the solution in amber vials to prevent photo-oxidation.
Q2: I am experiencing a rapid drop in compound concentration during HPLC-MS analysis (loss of AUC), but I do not see any degradation peaks. Where is the compound going?Causality: The compound is not degrading; it is precipitating or adsorbing. THQ-2-CA has been documented to exhibit significant non-specific adsorption to the surfaces of standard glass vials and plasma proteins[2]. Because it possesses both a basic quinoline nitrogen and an acidic carboxylic acid, it exists as a zwitterion near its isoelectric point, making it highly prone to electrostatic interactions with active silanol groups on untreated borosilicate glass.
Solution: Immediately switch from standard glass to polypropylene autosampler vials or heavily silanized deactivated glass. Ensure your buffer pH is maintained well above its isoelectric point (pH 7.4 to 8.0 is ideal) to maintain a net negative charge, enhancing solubility and preventing surface binding.
Q3: Why does my compound degrade when I attempt to heat it to accelerate dissolution in acidic media?Causality: Carboxylic acids located at the 2-position of a pyridine or quinoline ring are notoriously susceptible to thermal decarboxylation. In acidic conditions, the quinoline nitrogen becomes protonated, creating a strong electron sink. Upon heating, this facilitates a cyclic transition state that rapidly extrudes carbon dioxide (-44 Da), yielding the basic 5,6,7,8-tetrahydroquinoline core.
Solution: Never use heat combined with acidic pH to dissolve this compound. Instead, use a slightly alkaline buffer or a co-solvent like DMSO (up to 5% v/v) to aid dissolution at room temperature.
Visualizing the Degradation Landscape
Fig 1: Primary degradation and loss pathways for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Self-Validating Experimental Protocols
As a best practice in application science, do not assume stability. The following workflow is designed as a self-validating system ; it incorporates internal checks to ensure the protocol has successfully stabilized the compound before it is deployed in critical assays.
Protocol A: Preparation and Validation of Ultra-Stable THQ-2-CA Stock Solutions
Step 1: Solvent Deoxygenation (The Anti-Oxidation Step)
Action: Sparge HPLC-grade water or buffer (e.g., 50 mM HEPES, pH 7.4) with high-purity Nitrogen or Argon for 15–20 minutes.
Causality: Removes dissolved oxygen, effectively shutting down the primary oxidative aromatization pathway.
Validation Check: Use a dissolved oxygen (DO) meter to confirm DO levels are < 2 ppm before proceeding.
Step 2: Chelation Additive
Action: Add EDTA to the degassed buffer to a final concentration of 0.1 mM.
Causality: Chelates trace transition metals (e.g., Fe, Cu) present in standard buffers that act as catalysts for dehydrogenation.
Step 3: Dissolution & Material Selection
Action: Weigh THQ-2-CA into a polypropylene tube. Add the degassed, EDTA-containing buffer. Vortex gently. Do not exceed 30°C.
Causality: Polypropylene prevents the surface adsorption observed with borosilicate glass[2]. Avoiding heat prevents decarboxylation.
Step 4: Self-Validation via LC-MS
Action: Immediately analyze an aliquot via LC-MS to establish the baseline Area Under the Curve (AUC) for the intact mass [M+H]+. Incubate a sealed aliquot at room temperature for 24 hours, then re-analyze.
Validation Check: A successful preparation will yield an AUC retention of >98% at 24 hours, with no appearance of the M-4 (quinoline) or M-44 (decarboxylated) peaks.
Technical Support Center: Handling and Storage of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Overview 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a highly specialized intermediate critical to the development of soluble guanylate cyclase (sGC) activators, such as Mosliciguat (BAY 1237592), which target pulmo...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a highly specialized intermediate critical to the development of soluble guanylate cyclase (sGC) activators, such as Mosliciguat (BAY 1237592), which target pulmonary vasculature[1]. Due to its unique structural features—a partially saturated ring fused to a picolinic acid moiety—it exhibits specific vulnerabilities during storage and handling.
This guide is designed for researchers and drug development professionals to troubleshoot common degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.
Troubleshooting Guide & FAQs
Discoloration and Purity Drop Over Time
Q: My batch of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid turned slightly yellow/brown after a few months of storage, and HPLC shows a new polar peak. What is the mechanism of this degradation?
A: This is a classic presentation of aerobic oxidation . The partially saturated tetrahydroquinoline ring is highly susceptible to auto-oxidation at the benzylic positions (C5 and C8).
Causality: The C-H bonds at these positions have significantly lower bond dissociation energies due to the stabilization of resulting radicals by the adjacent aromatic pyridine ring. This radical-mediated process leads to the formation of 8-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid[2], or in severe cases, complete aromatization to quinoline-2-carboxylic acid derivatives.
Scientist's Note: Light acts as a potent radical initiator for this pathway. If your compound has already yellowed, you can often rescue the batch by performing a quick recrystallization from ethyl acetate/hexane, provided the oxidation hasn't progressed to complete aromatization.
Inconsistent Weighing and Shifting Baselines
Q: I am observing batch-to-batch variability in my reaction yields, and the compound seems to gain weight on the balance. Is it degrading?
A: The compound is likely not degrading covalently, but rather undergoing pseudopolymorphic hydration . 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is highly prone to absorbing atmospheric moisture to form distinct crystalline hydrates (e.g., Monohydrate I and Monohydrate II)[3].
Causality: The carboxylic acid moiety and the basic quinoline nitrogen create a robust hydrogen-bonding network that traps atmospheric water molecules within the crystal lattice, altering the effective molecular weight.
Scientist's Note: Always equilibrate the material in a desiccator before weighing. For precise stoichiometric reactions, perform a Karl Fischer (KF) titration prior to use to determine the exact water content and adjust your molar mass calculations accordingly.
Yield Loss During Vacuum Drying
Q: To remove the moisture mentioned above, I vacuum-dried the compound at 80°C overnight. However, my yield dropped significantly, and TLC shows a new non-polar spot. Why?
A: You have inadvertently induced thermal decarboxylation . Picolinic acid derivatives (pyridine-2-carboxylic acids) are uniquely susceptible to losing CO₂ upon heating.
Causality: The nitrogen atom at the 1-position acts as an efficient electron sink, stabilizing the ylide-like transition state during the extrusion of carbon dioxide. This reaction yields the volatile 5,6,7,8-tetrahydroquinoline.
Scientist's Note: Many researchers mistakenly treat this compound like a standard aliphatic carboxylic acid during drying. However, the proximity of the nitrogen atom fundamentally alters its thermal stability. Always prioritize high vacuum over heat.
To guarantee the integrity of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid across long-term drug development campaigns, you must implement a storage system that proves its own efficacy.
Step-by-Step Methodology:
Ambient Vacuum Drying (t = -1 day): Place the newly synthesized or purchased batch in a vacuum desiccator over P₂O₅. Apply high vacuum (<1 mbar) at ambient temperature (max 30°C) for 24 hours. Do not apply heat to avoid decarboxylation.
Inert Transfer (t = 0): Transfer the sealed desiccator into a glovebox backfilled with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
Aliquoting: Divide the bulk powder into single-use amber glass vials. This strictly prevents repeated freeze-thaw and atmospheric exposure cycles during future use.
Sealing: Cap the vials with PTFE-lined septa and crimp tightly while still inside the Argon atmosphere.
System Validation (Self-Validating Step): Randomly select two vials from the batch to validate the seal integrity.
Vial A (Baseline): Run immediate HPLC-UV and Karl Fischer titration to establish the t=0 purity and water content.
Vial B (Stress Test): Expose to 40°C / 75% RH in a stability chamber for 48 hours, then re-test. If the packaging is truly hermetic, Vial B will perfectly match Vial A. If Vial B shows hydration (Monohydrate formation)[3], the crimping protocol failed and the batch must be re-sealed.
Long-Term Storage: Store the remaining validated vials in a dedicated -20°C freezer.
Self-validating inert storage workflow to prevent oxidation and hydrate formation.
dealing with poor solubility of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid in assays
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on its challenging solubility characteristics in experimental assays.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Q1: What are the basic chemical properties of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid?
A1: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinoline core with a carboxylic acid substituent at the 2-position.[1][2] Its structure, containing both a basic nitrogen atom within the quinoline ring and an acidic carboxylic acid group, makes its solubility highly dependent on pH.[3][4] Understanding this dual acidic/basic nature is fundamental to overcoming solubility challenges.
Q2: Why is this compound so poorly soluble in aqueous buffers at neutral pH?
A2: The poor aqueous solubility at neutral pH is a direct consequence of its chemical structure. The carboxylic acid group is acidic, and the nitrogen in the quinoline ring is basic. At neutral pH, the compound can exist in a zwitterionic form or as a neutral molecule with strong intermolecular interactions (like hydrogen bonding) in its crystal lattice. This stable crystalline structure requires significant energy to be disrupted by water molecules, leading to low solubility.
Q3: What is the primary organic solvent recommended for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for creating high-concentration stock solutions of poorly water-soluble compounds like 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid for in vitro assays.[5][6] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.[6] However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects on cells at higher concentrations, typically above 0.5-1%.[7][8]
II. Troubleshooting Guide: Precipitation in Assays
Precipitation of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid upon dilution of a DMSO stock into aqueous assay buffer is the most frequent issue encountered by researchers. This guide provides a systematic approach to resolving this problem.
Issue 1: Compound crashes out of solution immediately upon dilution.
This is a classic sign of a compound exceeding its kinetic solubility in the aqueous environment of your assay.
Root Cause Analysis:
High Supersaturation: The rapid dilution from a high-concentration DMSO stock into an aqueous buffer creates a highly supersaturated state that the buffer cannot maintain, leading to immediate precipitation.
pH of the Assay Buffer: If your assay buffer has a pH close to the isoelectric point of the compound, its solubility will be at its minimum.
Solutions (from simplest to most complex):
Optimize DMSO Concentration:
Rationale: While aiming for the lowest possible DMSO concentration to minimize cellular toxicity, a slightly higher concentration might be necessary to maintain solubility.[7]
Protocol:
Prepare a series of dilutions of your compound in your assay buffer, varying the final DMSO concentration (e.g., 0.1%, 0.25%, 0.5%, 1%).
Visually inspect for precipitation immediately and after a period relevant to your assay duration (e.g., 24, 48 hours).
Determine the lowest DMSO concentration that maintains solubility without compromising the health of your cells. Be aware that different cell lines have varying tolerances to DMSO.[8]
pH Adjustment of the Assay Buffer:
Rationale: As a carboxylic acid, the solubility of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is highly pH-dependent.[3][9] Increasing the pH of the buffer above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt.[3][10]
Protocol:
Prepare your assay buffer at a slightly more basic pH (e.g., 7.6, 7.8, 8.0).
Ensure that the adjusted pH is compatible with the biological system you are studying (e.g., cell viability, enzyme activity).
Test the solubility of your compound in the pH-adjusted buffers.
DOT Diagram: pH Effect on Solubility
Caption: pH-dependent solubility of carboxylic acids.
Issue 2: Compound is initially soluble but precipitates over the course of the experiment.
This indicates that while the initial kinetic solubility was sufficient, the compound is not stable in the solution over time and is crashing out as it reaches its lower thermodynamic solubility.
Root Cause Analysis:
Metastable Solution: The initial dilution created a temporary, supersaturated solution that is not stable long-term.
Interaction with Assay Components: Components in your cell culture media (e.g., proteins in serum) can interact with the compound, reducing its effective solubility.
Solutions:
Inclusion of Co-solvents:
Rationale: The addition of a small amount of a water-miscible organic co-solvent can help to increase the solubility of hydrophobic compounds.[11][12][13]
Recommended Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol, or ethanol can be considered.
Protocol:
Prepare intermediate stock solutions of your compound in a mixture of DMSO and the chosen co-solvent.
When diluting into your final assay buffer, ensure the final concentration of the co-solvent is non-toxic to your cells. This often requires careful optimization and validation.
Use of Solubilizing Agents (for cell-free assays):
Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11]
Examples: For enzyme assays or other cell-free systems, non-ionic detergents like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can be effective.[7]
Caution: This method is generally not suitable for cell-based assays as detergents can be cytotoxic.[7][14]
Salt Formation:
Rationale: Converting the carboxylic acid to a salt form with a suitable base can dramatically improve its aqueous solubility and dissolution rate.[3][10][15] This is a more advanced technique typically performed during the drug development process.
Protocol Overview:
React 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in a suitable solvent.
Isolate the resulting salt.
The salt form can then be dissolved directly in aqueous buffers, often eliminating the need for DMSO.
DOT Diagram: Troubleshooting Workflow
Caption: Stepwise approach to solving solubility issues.
Successfully working with poorly soluble compounds like 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid requires a systematic and informed approach to formulation. By understanding the underlying physicochemical principles and methodically exploring the troubleshooting steps outlined in this guide, researchers can overcome solubility hurdles and generate reliable, reproducible data in their assays. Always validate any changes to your solvent system to ensure they do not interfere with your experimental results or compromise the integrity of your biological model.
References
MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available from: [Link]
MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]
NextSDS. 5,6,7,8-tetrahydroquinoline-2-carboxylic acid — Chemical Substance Information. Available from: [Link]
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Available from: [Link]
PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
Dissolution Technologies. (2002). Dissolution Method Development for Poorly Soluble Compounds. Available from: [Link]
PMC. (2022, June 29). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
PubMed. (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]
ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
PubMed. (2007, July 30). Salt formation to improve drug solubility. Available from: [Link]
Google Patents. WO2006065842A2 - 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof.
RSC Publishing. (2014). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Available from: [Link]
ResearchGate. (2018, November 21). Solubility of drug in DMSO? Available from: [Link]
Google Patents. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
RSC Publishing. (2020). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. Available from: [Link]
MDPI. (2021, May 12). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Available from: [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
PubChem. 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Available from: [Link]
MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]
Advanced Drug Delivery Reviews. (2007). Salt formation to improve drug solubility. Available from: [Link]
PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
Biophysics Reports. (2021, December 31). A review for cell-based screening methods in drug discovery. Available from: [Link]
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. Available from: [Link]
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]
Pharmaffiliates. 2617-98-3| Chemical Name : 5,6,7,8-Tetrahydro-2-methylquinoline. Available from: [Link]
MP Biomedicals. Dimethyl Sulfoxide. Available from: [Link]
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
minimizing byproduct formation in the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid esters
Introduction Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthetic pathway. The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, but its synthesis is often plagued by byproduct formation, leading to reduced yields and challenging purifications.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will dissect the common synthetic routes, focusing on the critical steps where side reactions occur and offering field-proven strategies to optimize your outcomes. Our approach is grounded in mechanistic understanding to empower you not just to follow protocols, but to make informed decisions in your laboratory work.
General Synthetic Workflow
The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid esters typically follows a multi-step sequence. Understanding the potential pitfalls at each stage is crucial for success.
Caption: Potential outcomes of the quinoline ring reduction, highlighting the desired product and common byproducts.
Frequently Asked Questions (FAQs)
Q3: My catalytic hydrogenation of quinoline-2-carboxylic acid stops at the dihydroquinoline stage. How can I drive the reaction to completion?
A3: Incomplete reduction is a common problem, often stemming from catalyst deactivation or suboptimal reaction conditions. The quinoline nitrogen is a known catalyst poison for many noble metals like platinum and palladium under certain conditions.
[1]
Causality & Mitigation Strategies:
Catalyst Choice & Loading:
Adams' Catalyst (PtO₂): This is a classic and effective catalyst for quinoline hydrogenation, often used in acidic solvents like acetic acid. [2]Ensure you are using a sufficient catalyst loading (typically 1-5 mol%).
Palladium on Carbon (Pd/C): While widely used, Pd/C can sometimes be less effective or require harsher conditions (higher pressure/temperature) for this specific transformation. A hierarchical Pd on nickel foam catalyst has shown high selectivity for the pyridine ring.
[3] * Supported Gold (Au/TiO₂): Interestingly, supported gold nanoparticles have been shown to be highly effective and chemoselective for this reduction, with the quinoline itself acting as a promoter for H₂ activation rather than a poison. This allows the reaction to proceed under very mild conditions (even 25 °C).
[1]* Hydrogen Pressure & Temperature: If the reaction stalls, increasing the hydrogen pressure (e.g., from 50 psi to 500 psi) or modestly increasing the temperature (e.g., from 25 °C to 50 °C) can provide the necessary driving force. Monitor carefully to avoid over-reduction.
[2]* Solvent: The choice of solvent is critical. Acidic media, like acetic acid or ethanol with catalytic HCl, can protonate the quinoline nitrogen, reducing its poisoning effect on the catalyst surface and facilitating reduction.
[2]
Q4: I'm trying to reduce the quinoline ring, but I'm getting significant amounts of the fully saturated decahydroquinoline byproduct. How can I improve selectivity for the tetrahydroquinoline?
A4: Over-reduction occurs when the conditions are too harsh, causing the hydrogenation of both the pyridine and the benzene rings. Selectivity is key.
Causality & Mitigation Strategies:
Reaction Conditions: High temperatures (>100 °C) and very high hydrogen pressures, especially with highly active catalysts like Rhodium or Ruthenium, can lead to over-reduction.
Solution: Start with milder conditions. Use room temperature and moderate H₂ pressure (e.g., 50-100 psi) and monitor the reaction progress closely by TLC or LC-MS. Only increase temperature or pressure if the reaction is sluggish.
[1]* Catalyst Selection: The catalyst itself dictates selectivity.
High Selectivity Catalysts: Supported gold catalysts (e.g., Au/TiO₂) have demonstrated excellent selectivity, exclusively producing 1,2,3,4-tetrahydroquinoline with no trace of the 5,6,7,8-isomer or decahydroquinoline under mild conditions. [1]Cobalt-based catalysts have also been used for controlled partial transfer hydrogenation.
[4] * Lower Selectivity Catalysts: While effective, catalysts like Rh/C can be aggressive and may require careful optimization to avoid over-reduction.
Protocol: Selective Hydrogenation using Adams' Catalyst
This protocol provides a general guideline for the selective reduction of a quinoline-2-carboxylic acid derivative.
Preparation: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the quinoline-2-carboxylic acid substrate (1.0 eq).
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Adams' catalyst (PtO₂, ~2-5 mol %).
Solvent: Add a suitable solvent. Glacial acetic acid is often an excellent choice as it helps to activate the substrate and minimize catalyst poisoning.
[2]4. Hydrogenation: Seal the vessel, purge it several times with H₂ gas, and then pressurize to the desired pressure (start with ~50-60 psi).
Reaction: Begin vigorous stirring or shaking at room temperature.
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. You can confirm completion by taking a small aliquot (after carefully venting and re-purging the system) and analyzing it by TLC, GC-MS, or LC-MS.
Workup: Once complete, carefully vent the H₂ pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.
Isolation: Remove the solvent in vacuo. The resulting product can then be purified further or used directly in the next step.
PART 3: Esterification - Troubleshooting & FAQs
The final step is the esterification of the 2-carboxylic acid group. While seemingly straightforward, the presence of the secondary amine in the tetrahydroquinoline ring can present challenges.
Frequently Asked Questions (FAQs)
Q5: I am attempting a standard Fischer esterification on my 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, but I'm getting low yields and some decomposition. What is going wrong?
A5: Standard Fischer esterification involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). [5]While effective, the harsh acidic conditions and high temperatures can cause side reactions with the tetrahydroquinoline core.
Causality & Mitigation Strategies:
Acid-Catalyzed Side Reactions: The secondary amine can be protonated, but strong acid at high temperatures might lead to undesired side reactions or degradation of the heterocyclic ring.
Milder Esterification Methods:
Acid Chloride Formation: A highly reliable two-step method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by quenching with the desired alcohol. This avoids strong acid and high heat.
Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). This reaction proceeds at room temperature and under neutral conditions, preserving the integrity of the core structure.
Alkyl Halide Esterification: Convert the carboxylic acid to its carboxylate salt (e.g., with Cs₂CO₃ or K₂CO₃) and then react it with an alkyl halide (e.g., ethyl iodide) in a polar aprotic solvent like DMF. This is an effective Sₙ2 reaction that avoids acidic conditions entirely.
[5]
Troubleshooting Guide: Esterification
Issue
Potential Cause(s)
Recommended Solution(s)
Low Conversion
1. Insufficiently strong acid catalyst (Fischer). 2. Water present in the reaction, shifting equilibrium. 3. Inactive coupling reagent.
1. If using Fischer esterification, ensure the catalyst is potent (conc. H₂SO₄, TsOH). [5] 2. Use a Dean-Stark trap to remove water as it forms. Ensure all reagents and solvents are anhydrous. 3. Use fresh coupling reagents (EDC, DCC) as they can be moisture-sensitive.
Product Decomposition
1. Harsh acidic conditions and/or high heat. 2. Air oxidation of the tetrahydroquinoline ring.
1. Abandon Fischer esterification. Switch to a milder, room-temperature method like acid chloride formation or using a coupling reagent (EDC/DMAP). 2. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
N-Alkylation Byproduct
1. When using an alkyl halide, the secondary amine can compete as a nucleophile.
1. This is generally less favorable than O-alkylation of the carboxylate but can occur. If this is observed, protecting the nitrogen atom prior to esterification may be necessary, although this adds steps to the synthesis.
PMC. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Center for Biotechnology Information. [Link]
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]
Journal of the American Chemical Society. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. ACS Publications. [Link]
ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]
PMC. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. National Center for Biotechnology Information. [Link]
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]
ResearchGate. (n.d.). (A) Reaction scheme for the catalytic hydrogenation of quinoline with Al₂O₃-Pd-D/Ni. ResearchGate. [Link]
University of KwaZulu-Natal ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. [Link]
ACS Publications. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. ACS Publications. [Link]
MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. [Link]
MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
Green Chemistry (RSC Publishing). (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Royal Society of Chemistry. [Link]
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Royal Society of Chemistry. [Link]
Google Patents. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
overcoming incomplete reactions in the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Welcome to the technical support resource for the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions to common challenges, with a specific focus on overcoming incomplete reactions and optimizing yields.
Introduction
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents significant challenges related to reaction completeness, regioselectivity, and product purification. The most common synthetic strategy involves a two-stage process: first, the construction of the quinoline-2-carboxylic acid core, followed by the selective hydrogenation of the carbocyclic (benzene) ring. This guide addresses critical issues that arise in both stages of this sequence.
This section is structured to address specific problems you may encounter during the synthesis. We will diagnose the likely causes and provide validated solutions based on established chemical principles.
Part 1: Synthesis of the Quinoline-2-Carboxylic Acid Core
The Doebner-von Miller reaction is a classical and effective method for constructing the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound. However, its harsh conditions can often lead to incomplete conversion and side product formation.[1][2]
Q1: My Doebner-von Miller reaction is producing very low yields and a significant amount of black tar. What is the primary cause and how can I mitigate it?
Answer: This is the most common issue in Doebner-von Miller and related Skraup syntheses.[2][3] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (e.g., acrolein or crotonaldehyde) under the strongly acidic and high-temperature conditions required for cyclization.[3]
Core Problem: The rate of polymerization of the carbonyl compound competes with or exceeds the rate of the desired reaction sequence (Michael addition, cyclization, oxidation).
Solutions & Scientific Rationale:
Control Reagent Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline.[3] This maintains a low instantaneous concentration of the aldehyde/ketone, kinetically disfavoring the higher-order polymerization reaction.
Optimize Temperature: Excessive heat is a major contributor to tar formation.[4] Identify the minimum temperature required for the cyclization to proceed at a reasonable rate by monitoring the reaction with Thin Layer Chromatography (TLC). A stepwise heating profile can also help control the initial exothermic Michael addition.
Employ a Biphasic System: A highly effective technique involves sequestering the sensitive carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in the acidic aqueous phase. This creates a controlled-release system where the carbonyl slowly partitions into the aqueous phase to react, dramatically reducing self-condensation.[3]
Use an Acetal Protecting Group: Using a more stable precursor, such as acrolein diethyl acetal, prevents polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde as needed, ensuring its concentration remains low.[3]
Q2: The reaction stalls, and I'm recovering unreacted aniline. Why is the initial condensation failing?
Answer: The failure of the initial Michael addition of aniline to the α,β-unsaturated system is typically due to insufficient nucleophilicity of the aniline or steric hindrance.
Solutions & Scientific Rationale:
Assess Substrate Reactivity: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are significantly deactivated and may be too unreactive for standard Doebner-von Miller conditions.[5] In these cases, more forcing conditions (higher temperatures, stronger acid catalysts like polyphosphoric acid) may be required, though this increases the risk of tar formation.[5] Alternatively, a different synthetic route may be necessary.
Catalyst Choice: While Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective and may offer milder conditions.[3] A screen of different acid catalysts is recommended when dealing with challenging substrates.
Q3: My final product is contaminated with dihydroquinoline impurities. How can I ensure complete aromatization?
Answer: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, you will isolate a partially hydrogenated product.
Solutions & Scientific Rationale:
Ensure Sufficient Oxidant: The reaction relies on an oxidizing agent to drive the final aromatization step. In many classic procedures, intermediates or even nitrobenzene (if used as a co-solvent/oxidant in Skraup-type syntheses) serve this role.[6] If you suspect incomplete oxidation, the addition of a mild oxidant (e.g., arsenic pentoxide, or even air bubbled through the reaction) can drive the reaction to completion.[3][6] Always ensure the chosen oxidant is compatible with other functional groups on your molecule.
Part 2: Selective Hydrogenation of Quinoline-2-carboxylic acid
The reduction of the quinoline system to a tetrahydroquinoline can be challenging in terms of both completeness and regioselectivity. The pyridine ring is often more susceptible to reduction than the benzene ring, leading to the formation of the undesired 1,2,3,4-tetrahydroquinoline isomer.[6][7]
Q1: The catalytic hydrogenation is very slow or stops completely before all the starting material is consumed. What should I check?
Answer: Stalled hydrogenations are almost always due to catalyst deactivation (poisoning) or suboptimal reaction conditions.
Solutions & Scientific Rationale:
Substrate Purity: The starting quinoline-2-carboxylic acid must be highly pure. Sulfur-containing impurities, residual halides from the previous step, or other coordination compounds can act as potent catalyst poisons.[8] Purify the quinoline precursor thoroughly by recrystallization or column chromatography before hydrogenation.
Catalyst Activity & Loading: Ensure the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is fresh and active. Use an appropriate catalyst loading, typically ranging from 5-10 mol%.
Solvent Choice: The choice of solvent is critical. Acetic acid is often used as it can protonate the quinoline nitrogen, which can influence the reduction pathway.[9] Ethanol is another common choice.[10] Ensure the solvent is degassed and anhydrous.
Temperature and Pressure: Most hydrogenations require sufficient hydrogen pressure (typically 50 psi to 12 atm) and may need gentle heating (e.g., 60-80°C) to proceed efficiently.[8][10] Insufficient pressure or temperature is a common cause of incomplete reactions.
Q2: My main product is 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, not the desired 5,6,7,8-isomer. How do I control the regioselectivity of the reduction?
Answer: This is a critical and common challenge. Standard catalytic hydrogenation conditions (e.g., Pd/C, PtO₂ at room temperature) will almost exclusively reduce the more electron-deficient pyridine ring to give the 1,2,3,4-isomer.[7][9] Achieving reduction of the carbocyclic ring requires specific catalysts and more forcing conditions.
Solutions & Scientific Rationale:
Nickel Catalysis: The use of a nickel catalyst under specific, two-stage conditions has been patented for the selective synthesis of 5,6,7,8-tetrahydroquinoline.[11] This process involves an initial, lower-temperature stage (100-180°C) followed by a second, higher-temperature stage (200-250°C) at a lower hydrogen pressure.[11] This high-temperature isomerization/reduction process favors the formation of the thermodynamically more stable 5,6,7,8-isomer.
High-Temperature Isomerization: In some cases, an initial hydrogenation may yield a mixture of isomers. A subsequent high-temperature step (160-170°C) can be used to isomerize the undesired kinetic product to the desired thermodynamic 5,6,7,8-tetrahydroquinoline.[8]
Q3: I am observing over-reduction to decahydroquinoline. How can this be prevented?
Answer: Over-reduction occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
Solutions & Scientific Rationale:
Careful Reaction Monitoring: The most effective way to prevent over-reduction is to monitor the reaction's progress closely. This can be done by periodically taking aliquots and analyzing them by TLC, GC-MS, or by monitoring hydrogen uptake in the reaction vessel. Stop the reaction as soon as the starting material is consumed.
Condition Optimization: Reduce the temperature, pressure, or catalyst loading to decrease the reaction rate and provide a wider window to stop the reaction before significant over-reduction occurs.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor these reactions?A: For the Doebner-von Miller reaction, Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of the aniline starting material and the appearance of the quinoline product. For the hydrogenation step, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for distinguishing between the quinoline, the two tetrahydroquinoline isomers, and the decahydroquinoline product based on their different masses and retention times. Proton NMR can also be used to follow the disappearance of aromatic protons.
Q: How can I best purify the final 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid product?A: As a carboxylic acid, the final product's purification can often be achieved by pH-adjusted extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh organic solvent, and the pH carefully lowered with acid (e.g., 1M HCl) to precipitate the pure product, which is then collected by filtration. If impurities persist, column chromatography on silica gel or recrystallization are viable options.
Q: Are there any modern, alternative synthetic routes to consider?A: Yes, recent advances have focused on milder conditions. For example, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation can produce tetrahydroquinolines under simple reaction conditions.[12] Additionally, visible-light photocatalysis offers a method for cyclizing iodoaryl vinyl derivatives to form tetrahydroquinoline structures under very mild conditions.[13] These methods may offer advantages if classical routes prove problematic for your specific substrate.
Data & Protocols
Table 1: Hydrogenation Catalyst & Condition Guide
Catalyst
Typical Conditions
Primary Product
Notes & Cautions
Pd/C, PtO₂
H₂ (1-4 atm), RT, Acetic Acid/Ethanol
1,2,3,4 -THQ
Highly selective for the pyridine ring. Prone to poisoning.[7][9]
Au/TiO₂
H₂ (mild conditions, 25°C)
1,2,3,4 -THQ
Reported to be exclusively selective for the pyridine ring.[7]
The industrial method of choice for selective carbocyclic ring reduction. Requires high pressure/temperature.[11]
Rhodium (Rh/AlO(OH))
H₂ (40 bar), 100°C, 6h (in iPrOH)
Decahydro -Q
Tends to lead to complete saturation if the reaction is not carefully controlled.[14]
Experimental Protocol 1: Modified Doebner-von Miller Synthesis of 2-Methylquinoline-4-carboxylic acid (Model System)
This protocol illustrates the principles for synthesizing a substituted quinoline carboxylic acid.
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
Charging Reactants: To the flask, add aniline (1.0 eq), pyruvic acid (1.1 eq), and absolute ethanol. Stir the mixture to form a solution/slurry.
Reagent Addition: In the dropping funnel, place a solution of crotonaldehyde (1.2 eq) in absolute ethanol.
Reaction: Heat the flask contents to a gentle reflux (approx. 80°C). Once refluxing, begin the slow, dropwise addition of the crotonaldehyde solution over 2-3 hours.
Monitoring: After the addition is complete, allow the reaction to reflux for an additional 4-6 hours. Monitor the consumption of aniline by TLC.
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add water to the residue, which may cause the product to precipitate. Adjust the pH to ~4-5 with aqueous NaOH to ensure the carboxylic acid is protonated but aniline starting material is partially deprotonated for easier removal.
Purification: Collect the crude solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinoline carboxylic acid.
Experimental Protocol 2: Selective Hydrogenation to 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
This protocol is based on the principles for selective carbocyclic ring reduction.
Safety First: This procedure involves high pressures and temperatures and must be performed in a suitable high-pressure reactor (autoclave) by trained personnel.
Charging Reactor: To the autoclave vessel, add quinoline-2-carboxylic acid (1.0 eq), a nickel-based catalyst (e.g., Raney Nickel, 10-20 wt%), and a suitable high-boiling solvent.
Stage 1 Hydrogenation: Seal the reactor. Purge several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 10-150 kg/cm ² (G). Heat the mixture to 150°C and stir for 2-4 hours, or until hydrogen uptake slows significantly.[11]
Stage 2 Isomerization/Reduction: Carefully vent the reactor and reduce the hydrogen pressure to 1-10 kg/cm ² (G). Increase the temperature to 220-250°C and maintain for an additional 2-8 hours.[11]
Work-up: Cool the reactor to room temperature and carefully vent the remaining hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the nickel catalyst.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or by the acid-base extraction method described in the FAQs.
Visualized Workflows
Diagram 1: Troubleshooting Low Yield in Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for low yields in quinoline synthesis.
Diagram 2: Decision Tree for Selective Quinoline Hydrogenation
Unambiguous Structural Elucidation of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid: A 2D NMR Comparison Guide
For drug development professionals and synthetic chemists, confirming the exact regiochemistry and structural framework of fused heterocyclic systems is a critical quality control step. 5,6,7,8-Tetrahydroquinoline-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, confirming the exact regiochemistry and structural framework of fused heterocyclic systems is a critical quality control step. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid presents a unique analytical challenge: it consists of a fully aromatic pyridine ring fused to a saturated cyclohexane ring, with a carboxylic acid functional group.
This guide objectively compares the performance of a Standard NMR Workflow (1D + COSY) against a Comprehensive 2D NMR Suite (HSQC + HMBC + NOESY) . By examining the causality behind these experimental choices, we demonstrate why advanced 2D NMR is not just an optional add-on, but a mandatory, self-validating system for unequivocal structural assignment[1].
The Analytical Challenge: Why Standard 1D NMR Falls Short
Relying solely on 1H and 13C 1D NMR to confirm the structure of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid introduces critical ambiguities.
Overlapping Aliphatic Signals: The protons on the saturated ring (C-5, C-6, C-7, C-8) often appear as complex, overlapping multiplets in the 1.8–3.0 ppm range.
Regiochemical Uncertainty: While 1D 13C NMR will confirm the presence of a carbonyl carbon (~166 ppm), it cannot definitively prove whether the carboxylic acid is attached at the C-2, C-3, or C-4 position of the pyridine ring.
The Bridgehead Problem: 1D NMR cannot map the connectivity across the quaternary bridgehead carbons (C-4a and C-8a) that fuse the two rings together.
To resolve these blind spots, we must evaluate two competing analytical methodologies.
Methodological Comparison: Standard vs. Comprehensive NMR Suites
Alternative A: The Standard Workflow (1D NMR + COSY)
The standard approach utilizes Homonuclear Correlation Spectroscopy (COSY) to map 3-bond (3J) proton-proton couplings.
Performance: COSY successfully identifies two isolated spin systems: the aromatic protons (H-3 and H-4) and the continuous aliphatic chain (H-5 to H-6 to H-7 to H-8).
Limitation: Because COSY cannot detect couplings across quaternary carbons, the two spin systems remain disconnected[2]. The exact position of the carboxylic acid and the orientation of the fused ring cannot be proven.
Alternative B: The Comprehensive 2D Suite (HSQC + HMBC + NOESY)
This advanced workflow introduces heteronuclear and spatial correlations to build a self-validating structural proof.
HSQC (Heteronuclear Single Quantum Coherence): Maps 1-bond C-H connections, definitively assigning each proton multiplet to its parent carbon[3].
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2J and 3J) C-H couplings. This bridges the quaternary gaps, linking the aliphatic chain to the pyridine ring via the C-4a and C-8a bridgeheads, and anchors the carboxylic acid to C-2[1].
NOESY (Nuclear Overhauser Effect Spectroscopy): Maps spatial proximity (< 5 Å). A strong NOE cross-peak between H-4 and H-5 validates the regiochemistry and ring fusion orientation independently of through-bond scalar couplings[4].
Fig 1: Comparison of standard vs. comprehensive 2D NMR workflows for structural elucidation.
To achieve the self-validating results of Method B, follow this optimized step-by-step protocol:
Phase 1: Sample Preparation
Weigh 15–20 mg of highly pure 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Dissolve the sample in 600 µL of DMSO-d6. Causality: DMSO is highly polar and disrupts the intermolecular hydrogen bonding of the carboxylic acid, preventing severe line broadening that would otherwise obscure critical 3J couplings.
Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of at least 4 cm to maintain magnetic field homogeneity.
Phase 2: Acquisition Parameters (400 MHz or 600 MHz Spectrometer)
HSQC (Multiplicity-Edited): Run with 256
t1
increments and 4 scans per increment. Multiplicity editing will phase CH2 groups (C-5, C-6, C-7, C-8) negatively (blue) and CH groups (C-3, C-4) positively (red), instantly categorizing the carbon framework.
HMBC: Set the long-range coupling constant delay optimized for
J=8
Hz. Acquire with a minimum of 16 scans per increment to ensure sufficient signal-to-noise for the quaternary bridgehead carbons (C-4a, C-8a) and the carbonyl carbon (C-2).
NOESY: Utilize a mixing time (
τm
) of 300–500 ms. Causality: This timeframe is optimal for small molecules in the extreme narrowing limit to allow NOE signal build-up without excessive spin diffusion.
Phase 3: Data Processing
Apply zero-filling to a 2K x 1K matrix for all 2D spectra to improve digital resolution.
Apply a squared sine-bell apodization function to enhance cross-peak resolution before Fourier transformation.
Quantitative Data & Structural Assignments
The table below summarizes the expected comprehensive 2D NMR data, demonstrating how the HMBC and NOESY data act as a self-validating system.
Position
13C Shift (ppm)
1H Shift (ppm), Mult, J (Hz)
COSY (H-H)
HMBC (H to C)
NOESY (H-H)
2
148.5
-
-
-
-
3
123.2
7.80, d, 8.0
H-4
C-2, C-4, C-4a, COOH
-
4
138.1
7.65, d, 8.0
H-3
C-2, C-3, C-4a, C-5, C-8a
H-5
4a
135.4
-
-
-
-
5
28.5
2.80, t, 6.5
H-6
C-4, C-4a, C-6, C-7, C-8a
H-4, H-6
6
22.1
1.80, m
H-5, H-7
C-4a, C-5, C-7, C-8
H-5, H-7
7
22.4
1.85, m
H-6, H-8
C-5, C-6, C-8, C-8a
H-6, H-8
8
32.6
2.90, t, 6.5
H-7
C-4a, C-6, C-7, C-8a
H-7
8a
155.2
-
-
-
-
COOH
166.8
13.0, br s
-
-
-
Mechanistic Logic: The Self-Validating System
The superiority of the Comprehensive 2D Suite lies in its redundant, orthogonal validation pathways:
Anchoring the Carboxylic Acid: The HMBC spectrum shows a strong 3J correlation from H-3 to the carbonyl carbon (~166.8 ppm). If the acid were mistakenly assumed to be at C-3 or C-4, this specific 3J coupling pattern would be physically impossible.
Bridging the Rings: H-5 and H-8 both show 2J and 3J HMBC correlations to the bridgehead carbons C-4a and C-8a[2]. This proves the cyclohexane ring is fused directly to the pyridine core.
Spatial Confirmation: Through-bond assignments are independently verified by through-space NOESY interactions. H-4 on the pyridine ring and H-5 on the saturated ring are in a peri-relationship (spatially adjacent). The NOESY cross-peak between H-4 (7.65 ppm) and H-5 (2.80 ppm) acts as the ultimate lock, confirming the relative orientation of the entire molecule[4].
Fig 2: Key HMBC and NOESY correlations establishing regiochemistry and ring fusion.
References
A theoretical and experimental study to unequivocal structural assignment of tetrahydroquinoline derivatives. ResearchGate. 1
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed / NIH. 2
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. 3
Alkaloid Enantiomers from the Roots of Isatis indigotica. MDPI. 4
Comparative Biological Activity Guide: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid and Its Functional Analogs
Executive Summary The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQC) core is a highly versatile, privileged pharmacophore in modern drug discovery. While the parent compound serves as a highly water-soluble fragmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQC) core is a highly versatile, privileged pharmacophore in modern drug discovery. While the parent compound serves as a highly water-soluble fragment scaffold, specific substitutions at the 5- and 6-positions drastically shift its biological target landscape. This guide provides an in-depth, objective comparison of the THQC core against its three most therapeutically relevant analogs: 5-Amino-THQC (soluble Guanylate Cyclase stimulators), 5-Oxo-THQC (RORγ inverse agonists), and Chromone-THQC (ABCG2 efflux pump inhibitors).
Molecular Mechanisms & Target Specificity
The biological activity of the THQC scaffold is dictated by precise steric and electronic modifications that alter its binding affinity from membrane-bound transporters to intracellular enzymes and nuclear receptors.
5-Amino-THQC Analogs (sGC Stimulators): The introduction of a 5-amino group allows for the functionalization with bulky, lipophilic biphenyl-methoxy moieties. This specific geometry enables the molecule to bind to the reduced, heme-containing form of soluble Guanylate Cyclase (sGC). By sensitizing the enzyme to endogenous Nitric Oxide (NO), these analogs trigger massive cyclic guanosine monophosphate (cGMP) production, driving vasodilation and anti-remodeling effects crucial for treating Pulmonary Arterial Hypertension (PAH)[1].
5-Oxo-THQC Analogs (RORγ Modulators): Modifying the core with a 5-oxo group and a pyrimidine moiety at the 6-position creates a rigid, hydrogen-bond-accepting structure. This analog acts as an inverse agonist by binding to the ligand-binding domain of the retinoic acid receptor-related orphan receptor gamma (RORγ). It locks the receptor in an inactive conformation, blocking transcriptional activity and suppressing IL-17 synthesis—a critical mechanism for treating autoimmune disorders like Kawasaki disease and Hashimoto's thyroiditis[2].
Chromone-THQC Analogs (ABCG2 Inhibitors): To combat multidrug resistance (MDR) in oncology, fragment-based drug design utilized the parent THQC acid as a highly water-soluble base. Decorating this core with a chromone moiety yields potent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2). These analogs block the efflux pump, thereby restoring the intracellular accumulation of chemotherapeutics like mitoxantrone[3][4].
Divergent signaling pathways and therapeutic targets modulated by THQC structural analogs.
Comparative Biological Performance
The following table summarizes the quantitative biological activity and primary pharmacological features of the THQC core and its functionalized derivatives.
Compound Class
Representative Structure / Modification
Primary Biological Target
Primary Therapeutic Indication
Key Pharmacological Feature
Typical In Vitro Potency
Parent THQC
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
ABCG2 (Weak affinity)
Oncology (MDR)
Highly water-soluble fragment scaffold for drug design[3]
IC₅₀ > 10 µM
5-Amino-THQC
(5S)-{[2-(4-carboxyphenyl)ethyl]...amino}-THQC
soluble Guanylate Cyclase (sGC)
PAH / Cardiopulmonary
Synergistic cGMP production with NO; long duration of action[5]
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to evaluate the biological activity of these analogs.
Protocol A: In Vitro sGC Stimulation Assay (cGMP Quantification)
This protocol is designed to validate the NO-synergistic activity of 5-Amino-THQC analogs[1].
Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells stably expressing the α1β1 heterodimer of human sGC into 96-well plates at
2×104
cells/well.
Compound Incubation: Treat cells with serial dilutions of the 5-Amino-THQC analog (1 pM to 10 µM).
Causality Check: Incubate parallel wells with and without a low-dose NO donor (e.g., 10 nM DEA/NO). This orthogonal step is critical to differentiate true sGC stimulators (which require the heme group and synergize with NO) from sGC activators (which bind oxidized, heme-free sGC independently of NO)[6].
Cell Lysis & PDE Inhibition: Aspirate the media and lyse the cells using a buffer containing 0.1 M HCl and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
Causality Check: The broad-spectrum phosphodiesterase (PDE) inhibitor IBMX is mandatory. It prevents the rapid enzymatic degradation of newly synthesized cGMP, ensuring the measured signal accurately reflects sGC synthesis rates rather than PDE degradation rates.
Quantification: Measure intracellular cGMP levels using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or ELISA. Calculate the EC₅₀ based on the dose-response curve.
High-throughput screening workflow for identifying and validating sGC stimulators.
This protocol measures the efficacy of Chromone-THQC analogs in reversing multidrug resistance[4].
Cell Preparation: Culture MCF7/MX100 breast cancer cells (which overexpress the ABCG2/BCRP transporter) in standard media.
Substrate Loading: Incubate the cells with a fluorescent ABCG2 substrate (e.g., Mitoxantrone or Hoechst 33342) in the presence of varying concentrations of the Chromone-THQC inhibitor for 30 minutes at 37°C.
Causality Check: A known, highly specific ABCG2 inhibitor (e.g., Ko143) must be included as a positive control. This defines the maximum dynamic range of fluorescence retention and validates the functional expression of the efflux pump in the specific cell passage.
Flow Cytometry: Wash the cells with ice-cold PBS to halt efflux, and analyze the intracellular fluorescence using a flow cytometer. The shift in mean fluorescence intensity (MFI) is directly proportional to the degree of ABCG2 inhibition.
Physicochemical Profiling and Formulation Stability
Beyond receptor binding, the biological efficacy of THQC analogs is heavily dependent on their solid-state chemistry and pharmacokinetic stability.
For instance, the advanced 5-Amino-THQC derivative (5S)-{[2-(4-carboxyphenyl)ethyl][2-(2-{[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}-5,6,7,8-tetrahydroquinoline-2-carboxylic acid exhibits significant pseudopolymorphism[5]. When synthesized, it naturally tends to solidify in an amorphous state, which is thermodynamically unstable and leads to unpredictable bioavailability.
To overcome this, targeted crystallization processes are required:
Crystallization from a methanol/water mixture yields Monohydrate I [5].
Crystallization from an acetone/water mixture yields Monohydrate II [5].
Causality for Drug Development: Controlling these specific polymorphic forms is non-negotiable for pulmonary delivery. Monohydrate I demonstrates superior stability and a longer duration of action, making it the preferred crystalline form for formulation into Dry Powder Inhalers (DPIs) utilizing lactose carriers for the treatment of cardiopulmonary disorders[5][7]. Similarly, the Chromone-THQC analogs were specifically engineered to replace labile amide moieties with triazole rings, reducing plasma degradation by 58% over 24 hours and ensuring sufficient half-life for oncological applications[3].
References
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma, University of Regensburg,
SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS - EP 3294713 B1, European P
WO2023126436A1 - Process for preparing (5s)-{[2-(4-carboxyphenyl)ethyl] [2-(2-{[3-chloro-4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)
BR112015001211B1 - 5-AMINOTETRA-HYDROQUINOLINE-2-CARBOXYLIC ACIDS, PROCESSES FOR ITS PREPARATION, Google P
WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof, Google P
Water-Soluble Inhibitors of ABCG2 (BCRP) – A Fragment-Based and Computational Approach, University of Regensburg,
Michael Hahn Inventions, Patents and Patent Applic
validation of an analytical method for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid quantification
Validation of a High-Throughput LC-MS/MS Method for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Quantification: A Comparative Guide Introduction 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a highly valu...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of a High-Throughput LC-MS/MS Method for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Quantification: A Comparative Guide
Introduction
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a highly valuable structural motif and synthetic intermediate used in the development of advanced therapeutics, including soluble guanylate cyclase (sGC) stimulators for cardiopulmonary diseases[1] and retinoic acid receptor-related orphan receptor gamma (RORγ) modulators[2]. Accurate quantification of THQ-2-CA in biological matrices (e.g., plasma) and synthetic reaction mixtures is an absolute necessity for pharmacokinetic (PK) profiling and process control.
This guide objectively compares a novel, optimized UPLC-MS/MS protocol against traditional HPLC-UV and GC-MS alternatives. By detailing the causality behind our experimental choices, we provide a self-validating analytical framework grounded strictly in ICH M10 (Bioanalytical Method Validation)[3] and ICH Q2(R2) (Validation of Analytical Procedures)[4] guidelines.
Methodological Landscape: Comparing Alternatives
When quantifying small, polar, amphoteric molecules like THQ-2-CA, selecting the right analytical platform dictates the reliability of your data.
HPLC-UV (Traditional Alternative): While highly accessible, HPLC-UV lacks the sensitivity required for low-level PK quantification. THQ-2-CA absorbs in the UV range, but biological matrices present severe background interference. This leads to poor specificity, baseline drift, and a significantly higher Lower Limit of Quantification (LLOQ).
GC-MS (Alternative): GC-MS offers excellent resolution and specificity. However, because THQ-2-CA contains a highly polar carboxylic acid moiety, it requires cumbersome chemical derivatization (e.g., esterification or silylation) to achieve volatility. This extra step introduces quantitative variability, increases sample preparation time, and risks incomplete derivatization.
UPLC-MS/MS (The Optimized Product/Method): Utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) bypasses the need for derivatization. By operating in Multiple Reaction Monitoring (MRM) mode, this method provides superior specificity, sub-nanogram sensitivity, and high-throughput capabilities[5].
Mechanistic Insights & Causality in Method Design
As an Application Scientist, developing a robust method requires aligning the assay parameters with the physical chemistry of the target molecule. THQ-2-CA (Monoisotopic Mass: 177.078 Da) contains both a basic quinoline nitrogen and an acidic carboxylic acid group, making it amphoteric and highly polar[6].
Chromatographic Choice: A standard C18 column often struggles to retain small, polar molecules, leading to early elution in the void volume where matrix suppression is highest. To overcome this, we utilize a high-strength silica (HSS) T3 column (e.g., Waters Acquity UPLC HSS T3)[5]. The HSS T3 stationary phase is specifically engineered to withstand 100% aqueous mobile phases, providing enhanced retention and superior peak shape for polar compounds.
Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is selected. The addition of 0.1% formic acid to the mobile phase ensures the basic nitrogen of THQ-2-CA is fully protonated, driving the formation of the[M+H]+ precursor ion at m/z 178.1 and maximizing ionization efficiency[6].
Experimental Workflow
Fig 1: LC-MS/MS bioanalytical workflow for THQ-2-CA quantification.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol acts as a self-validating system by incorporating an isotopically labeled internal standard (IS), such as THQ-2-CA-d4. The IS dynamically corrects for matrix suppression and extraction losses, ensuring compliance with ICH M10 acceptance criteria[3].
Aliquot 50 µL of plasma (spiked with THQ-2-CA or unknown sample) into a microcentrifuge tube.
Add 10 µL of Internal Standard working solution (100 ng/mL THQ-2-CA-d4).
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
Causality: Acetonitrile acts as a strong protein precipitant. The inclusion of formic acid disrupts protein-drug binding and maintains the analyte in a protonated state, ensuring high recovery rates.
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 2: UPLC Conditions
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 50 mm × 2.1 mm)[5].
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
Gradient: 0–0.5 min (5% B), 0.5–2.5 min (linear to 95% B), 2.5–3.5 min (95% B), 3.5–3.6 min (return to 5% B), 3.6–5.0 min (equilibration).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: MS/MS Detection (MRM Mode)
Ionization: ESI Positive.
Transitions: THQ-2-CA: m/z 178.1 → 132.1 (Quantifier, corresponding to the loss of HCOOH), m/z 178.1 → 104.1 (Qualifier). IS: m/z 182.1 → 136.1.
Collision Energy: Optimized to 20 eV for the quantifier transition.
Validation Data & Performance Comparison
The optimized UPLC-MS/MS method was rigorously validated against ICH M10[3] and ICH Q2(R2)[4] guidelines. The data in Table 1 objectively compares the performance of our optimized method against a traditional HPLC-UV approach.
Table 1: Comparative Validation Parameters for THQ-2-CA Quantification
Validation Parameter
ICH M10 / Q2(R2) Requirement
Optimized UPLC-MS/MS Method
Traditional HPLC-UV Method
Linearity Range
R² ≥ 0.990
1.0 – 1000 ng/mL (R² = 0.998)
50 – 5000 ng/mL (R² = 0.991)
LLOQ
Signal-to-Noise ≥ 5:1
1.0 ng/mL
50.0 ng/mL
Intra-day Precision
CV ≤ 15% (20% at LLOQ)
3.2% – 6.5%
8.5% – 14.2%
Inter-day Accuracy
85% – 115% of nominal
94.5% – 106.2%
81.0% – 118.5% (Fails at low conc.)
Matrix Effect
IS-normalized MF CV ≤ 15%
98% (CV = 4.1%)
N/A (Severe baseline interference)
Run Time per Sample
High throughput desired
5.0 minutes
15.0 minutes
Data Interpretation:
The UPLC-MS/MS method demonstrates a 50-fold improvement in sensitivity (LLOQ) compared to HPLC-UV, making it the only viable option for late-stage PK studies where drug concentrations taper off significantly. Furthermore, the strategic use of an internal standard in the LC-MS/MS workflow effectively neutralizes matrix effects, ensuring accuracy remains well within the strict 85–115% ICH M10 acceptance criteria[3].
Comparative Bioanalysis: Cross-Validation of HPLC-UV and LC-MS/MS for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Executive Summary & Rationale In modern pharmacokinetic (PK) and toxicokinetic (TK) drug development, analytical methodologies must evolve alongside the clinical lifecycle. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In modern pharmacokinetic (PK) and toxicokinetic (TK) drug development, analytical methodologies must evolve alongside the clinical lifecycle. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (PubChem CID 21894654) 1 is a critical heterocyclic building block and active intermediate in the development of soluble guanylate cyclase (sGC) activators like Mosliciguat [[2]]() and potent ABCG2 transport inhibitors 3.
During early-stage formulation and high-concentration pre-clinical studies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often deployed for its cost-effectiveness and robustness. However, as compounds progress to late-stage clinical trials requiring trace-level quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes mandatory.
Transitioning between these platforms requires rigorous cross-validation to ensure data comparability. According to the FDA Bioanalytical Method Validation (BMV) Guidance [[4]]() and the ICH M10 framework 5, cross-validation is not a simple pass/fail metric, but a statistical demonstration that methodological shifts do not introduce bias into the PK profile. This guide provides a comprehensive, self-validating framework for cross-validating HPLC-UV and LC-MS/MS methods for this specific analyte.
Physicochemical Profiling & Causality in Method Design
To design a self-validating analytical system, we must first understand the causality dictated by the analyte's chemistry. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is an amphoteric molecule:
Basic Moiety: The pyridine-like nitrogen in the saturated quinoline ring (pKa ~5.2).
Acidic Moiety: The carboxylic acid at the C2 position (pKa ~1.5 - 2.0).
Chromatographic Causality: At physiological pH (7.4), the molecule exists as a highly polar zwitterion, leading to poor retention on standard C18 columns. To force retention, the mobile phase must be highly acidic (pH ~2.5 using 0.1% Formic Acid). This fully protonates the nitrogen and suppresses the ionization of the carboxylic acid, allowing it to interact with a polar-endcapped stationary phase (e.g., Waters HSS T3) via hydrophobic and secondary polar interactions.
Sample Preparation Causality: Protein precipitation (PPT) leaves excessive phospholipids in the matrix, which cause severe ion suppression in LC-MS/MS 4. To build a self-validating protocol that works for both HPLC-UV (requiring concentration) and LC-MS/MS (requiring high purity), we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Self-Validating Mechanism: By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) into the plasma before step 1, any loss of analyte during the SPE washing steps is perfectly mirrored by the SIL-IS. The final calculated concentration relies on the Analyte/IS ratio, effectively neutralizing matrix-to-matrix recovery variations.
Detailed Experimental Methodologies
Reference Method: HPLC-UV
Column: Waters XBridge C18 (250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution; 80% Water (0.1% Trifluoroacetic acid, TFA) / 20% Acetonitrile. Rationale: TFA acts as an ion-pairing agent, dramatically improving peak shape for the basic nitrogen.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 265 nm (optimal for the tetrahydroquinoline chromophore).
Injection Volume: 20 µL.
Test Method: LC-MS/MS
Column: Waters Acquity UPLC HSS T3 (50 x 2.1 mm, 1.8 µm).
Mobile Phase: Gradient elution; Mobile Phase A: Water (0.1% Formic Acid); Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Flow Rate: 0.4 mL/min.
Detection: Electrospray Ionization (ESI) in Positive mode.
MRM Transitions: Precursor ion
[M+H]+
at m/z 178.1. The primary quantitative product ion is m/z 132.1 (corresponding to the loss of formic acid, -46 Da) [[1]]().
Injection Volume: 2 µL.
Cross-Validation Execution Protocol
Following ICH M10 guidelines 5, cross-validation must assess both spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR).
QC Comparison: Prepare pooled plasma spiked with the analyte at Low, Mid, and High QC levels. Analyze 6 replicates per level on both HPLC-UV and LC-MS/MS.
Incurred Samples: Select 40 actual study samples (previously analyzed by HPLC-UV) spanning the entire calibration range. Aliquot and re-analyze using the LC-MS/MS method.
Statistical Calculation: Calculate the percentage difference for each sample:
% Difference = [(LCMS_Value - HPLC_Value) / Mean] * 100
Fig 2. Cross-validation workflow for comparative bioanalysis of study samples.
Comparative Performance Data
The following tables summarize the quantitative validation parameters and the cross-validation outcomes, demonstrating the superiority of LC-MS/MS in sensitivity, while proving that both methods yield statistically equivalent results within the overlapping dynamic range.
Table 1: Methodological Performance Comparison
Parameter
HPLC-UV (Reference)
LC-MS/MS (Test)
Causality / Rationale
Linear Range
50 – 10,000 ng/mL
1.0 – 5,000 ng/mL
MS provides ~50x greater sensitivity due to high ionization efficiency of the basic nitrogen.
LLOQ
50 ng/mL
1.0 ng/mL
UV is limited by baseline noise; MRM filtering in MS eliminates background matrix noise.
Run Time
12.0 min
3.5 min
UPLC sub-2µm particles allow higher linear velocities without losing theoretical plates.
Matrix Effect
Not Applicable (UV)
92% - 105%
MCX SPE removes phospholipids, preventing ESI droplet saturation and ion suppression [[4]]().
Intra-day Precision
≤ 8.5% CV
≤ 4.2% CV
SIL-IS in LC-MS corrects for micro-variations in injection volume and ionization.
Acceptance Criteria: Mean accuracy between QCs must be <15%. For Incurred Samples, at least 67% of samples must be within ±20% of the mean5.
Sample Type
Concentration Level
Mean % Difference (LCMS vs HPLC)
Pass Rate / Compliance
Spiked QC
Low (150 ng/mL)
+ 4.1%
Pass (Within ±15%)
Spiked QC
Mid (1,500 ng/mL)
- 2.3%
Pass (Within ±15%)
Spiked QC
High (4,000 ng/mL)
+ 1.8%
Pass (Within ±15%)
Incurred (ISR)
Variable (n=40)
+ 5.6% (Global Mean)
85% of samples within ±20% (Pass)
Discussion & Conclusion
The cross-validation data confirms that the transition from HPLC-UV to LC-MS/MS for the bioanalysis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid does not introduce systematic bias. The slight positive bias (+5.6%) observed in the Incurred Samples via LC-MS/MS is a known phenomenon attributed to the superior specificity of MRM detection; HPLC-UV is more susceptible to baseline integration errors caused by co-eluting endogenous isobaric interferences that slightly broaden the UV peak base, artificially altering the reference value.
By utilizing a unified, self-validating MCX SPE extraction protocol, we ensured that recovery variances were nullified, allowing this cross-validation to strictly compare the instrumental detection capabilities. The LC-MS/MS method is fully validated for subsequent late-phase clinical trials.
References
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). 4
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . National Institutes of Health (NIH) / PMC. 5
5,6,7,8-tetrahydroquinoline-2-carboxylic acid - PubChemLite . Université du Luxembourg. 1
MOSLICIGUAT - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). 2
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma . Universität Regensburg. 3
Structure-Activity Relationship (SAR) Studies of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Derivatives: A Comparative Guide
The development of soluble guanylate cyclase (sGC) modulators represents a paradigm shift in the treatment of cardiopulmonary diseases such as Pulmonary Arterial Hypertension (PAH). While early-generation sGC stimulators...
Author: BenchChem Technical Support Team. Date: March 2026
The development of soluble guanylate cyclase (sGC) modulators represents a paradigm shift in the treatment of cardiopulmonary diseases such as Pulmonary Arterial Hypertension (PAH). While early-generation sGC stimulators (e.g., Riociguat) rely on the presence of a native heme group to function, severe disease states are characterized by high oxidative stress, which oxidizes and strips the heme group from the enzyme.
To overcome this, researchers engineered a novel class of sGC activators based on the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold. This guide provides an in-depth structural, mechanistic, and comparative analysis of these derivatives, culminating in the clinical candidate Mosliciguat (BAY 1237592) , and outlines the self-validating experimental protocols used to evaluate them.
Mechanistic Rationale: Targeting Apo-sGC
Native sGC contains a ferrous (Fe²⁺) heme group that acts as the receptor for endogenous Nitric Oxide (NO). Under oxidative stress (driven by reactive oxygen species, ROS), the heme iron is oxidized to the ferric state (Fe³⁺) and subsequently dissociates. The resulting heme-free enzyme, known as apo-sGC , is completely unresponsive to NO and traditional sGC stimulators [1].
Derivatives of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid were specifically designed to bind to the unoccupied heme-binding pocket of apo-sGC. By mimicking the spatial and electrostatic interactions of the lost heme group, these compounds restore the enzyme's ability to catalyze the conversion of GTP to cGMP, driving pulmonary vasodilation even in highly diseased, oxidized tissues.
Mechanistic differentiation of sGC modulators under oxidative stress.
SAR Evolution of the 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Core
The optimization of this chemical class was driven by the need to maximize apo-sGC binding affinity while strictly controlling pharmacokinetics for lung-selective delivery. The causality behind the structural evolution is defined by three primary SAR pillars[2]:
The Anchor (2-Carboxylic Acid): The carboxylic acid at the 2-position of the tetrahydroquinoline ring is non-negotiable. It forms critical electrostatic interactions with conserved arginine residues (e.g., Arg139) in the sGC
β
1-subunit, directly mimicking the propionate side chains of the native heme group.
The Pivot (5-Amino Stereocenter): The saturated nature of the tetrahydroquinoline ring introduces sp³ character, allowing the 5-amino substituent to project out of the planar quinoline system. The (5S) stereochemistry provides the optimal vectoring required to insert bulky, lipophilic tails (such as the biphenyl-methoxy-phenyl group) deep into the hydrophobic cleft vacated by the heme.
The Lung-Selectivity Switch (Bicarboxylic Acid Design): Early monocarboxylic acid derivatives exhibited high systemic absorption, leading to dose-limiting systemic hypotension. By introducing a second carboxylic acid group (e.g., a 4-carboxyphenyl moiety attached to the 5-amino group), researchers drastically lowered the physiological LogD. This high polarity prevents the molecule from crossing the alveolar-capillary barrier. When administered via inhalation, the drug remains trapped in the lung tissue, achieving localized efficacy without systemic side effects.
Table 1: SAR Optimization Metrics
Structural Class
Target Affinity
Lung Retention
Systemic Hypotension Risk
Max Fold Activation (Apo-sGC)
Monocarboxylic Acids (Early Hits)
sGC / Apo-sGC
Low (High permeability)
High
~50x
Bicarboxylic Acids (Mosliciguat)
Apo-sGC
High (Trapped in alveoli)
Low
342.0x
Oral sGC Stimulators (Riociguat)
Native sGC only
Low (Systemic distribution)
High
N/A (Requires Heme)
Comparative Performance Analysis
To objectively evaluate the performance of the optimized 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivative (Mosliciguat), it must be compared against standard NO donors and native sGC stimulators.
In, the enzyme was tested in its native state and its oxidized (heme-free) state.
Table 2: In Vitro sGC Activation Profiling
Modulator
Mechanism of Action
Native sGC Activation (Max Fold)
Apo-sGC Activation (Max Fold)
Efficacy Under Oxidative Stress
DEA/NO (0.1 µM)
NO Donor
14.4-fold
1.0-fold (No effect)
Poor
MK-5475
sGC Stimulator
High
Low/None
Moderate
Mosliciguat (100 µM)
sGC Activator
180.5-fold
342.0-fold
Excellent
Data Insight: While NO donors like DEA/NO max out at a 14.4-fold activation on healthy native sGC, Mosliciguat achieves a staggering 342-fold activation on the diseased, heme-free apo-sGC. This proves that the tetrahydroquinoline-2-carboxylic acid scaffold is uniquely suited for severe PAH where oxidative stress renders traditional therapies inert.
To ensure scientific integrity, the evaluation of these derivatives relies on self-validating assay systems. The following protocols detail how target engagement and lung-selectivity are definitively proven.
Self-validating experimental workflow for screening apo-sGC activators.
Protocol 1: Recombinant sGC Activity Assay (In Vitro)
Causality & Validation: This assay uses ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), an irreversible heme oxidant. By running the assay with and without ODQ, the system self-validates the compound's mechanism. If a compound activates the ODQ-treated enzyme, it definitively proves it is an apo-sGC activator binding the empty heme pocket, not a native sGC stimulator.
Enzyme Preparation: Purify recombinant human sGC (
α
1/
β
1 heterodimer) using a baculovirus/Sf9 expression system.
Oxidative Stress Simulation (Control Step): Pre-incubate a subset of the sGC enzyme with 10 µM ODQ for 15 minutes at 37°C to oxidize and eject the heme group, generating the apo-sGC validation arm.
Compound Incubation: Add the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivative (concentration range: 0.01 to 100 µM) to both native and ODQ-treated enzyme pools.
Catalytic Reaction: Initiate the reaction by adding 1 mM GTP and 2 mM MgCl₂. Incubate for 10 minutes at 37°C.
Quantification: Terminate the reaction by heating (100°C for 3 min). Quantify the produced cGMP using a competitive Enzyme Immunoassay (EIA). Calculate the fold-activation relative to the basal (vehicle) state.
Protocol 2: In Vivo Cardiopulmonary Hemodynamics (Minipig Model)
Causality & Validation: To prove that the bicarboxylic acid SAR design successfully traps the drug in the lung, compounds must be tested via both Intravenous (IV) and Inhaled routes. A successful lung-selective compound will reduce Pulmonary Arterial Pressure (PAP) without dropping Systemic Arterial Pressure (SAP) only when inhaled.
Model Induction: Anesthetize Göttingen minipigs and continuously infuse the thromboxane A₂ analog U46619 to induce stable pulmonary hypertension (elevated PAP).
Administration: Administer the test compound either via a nebulized inhalation route or via a continuous IV infusion.
Hemodynamic Monitoring: Continuously measure PAP via a Swan-Ganz catheter in the pulmonary artery, and SAP via a catheter in the carotid artery.
Data Interpretation: Calculate the PAP/SAP ratio. A significant drop in PAP with stable SAP during inhalation—but a simultaneous drop in both during IV administration—validates the lung-retention hypothesis of the bicarboxylic acid design.
References
Becker-Pelster, E. M., et al. "Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC." Respiratory Research, 23(1), 272 (2022).[Link]
Bayer Intellectual Property GmbH. "Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof.
Comparative
Comparing the Efficacy of Different Catalysts for 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid from quinoline-2-carboxylic acid (quinaldic acid) is a critical transfo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid from quinoline-2-carboxylic acid (quinaldic acid) is a critical transformation in medicinal chemistry. This scaffold is heavily utilized in the development of ABCG2 inhibitors, ADAMTS7 antagonists, and various neuroprotective agents. However, the catalytic hydrogenation of quinolines presents a classic chemoselectivity challenge: differentiating between the reduction of the nitrogen-containing heterocycle (yielding 1,2,3,4-tetrahydroquinolines) and the carbon-only carbocycle (yielding 5,6,7,8-tetrahydroquinolines).
As a Senior Application Scientist, I have compiled this guide to objectively compare the efficacy of prominent catalysts—Platinum Dioxide (PtO₂), Palladium on Carbon (Pd/C), Ruthenium (Ru), and Gold Nanoparticles (Au NPs)—providing mechanistic insights and self-validating protocols to ensure reproducible scale-up.
Mechanistic Insights: The Chemoselectivity Challenge
The reduction of unsubstituted quinoline typically favors the electron-deficient pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. However, the presence of the carboxylic acid group at the 2-position fundamentally alters the molecule's electronic landscape. The strongly electron-withdrawing -COOH group pulls electron density away from the heterocycle, electronically deactivating it toward electrophilic hydrogenation.
Consequently, the relatively more electron-rich benzene ring becomes the preferential site for reduction under specific catalytic conditions 1. Choosing the wrong catalyst or solvent system can override this electronic preference, leading to exhaustive reduction (decahydroquinoline) or heterocycle reduction 2.
Chemoselective hydrogenation pathways of quinoline-2-carboxylic acid under various catalysts.
Catalyst Efficacy Comparison
To objectively evaluate catalyst performance, we must look at the conversion rates, chemoselectivity, and the required operational parameters.
Platinum Dioxide (PtO₂ / Adams' Catalyst)
PtO₂ is a highly active catalyst. When used in strongly acidic media like glacial acetic acid, it protonates the pyridine nitrogen, making the entire fused system highly susceptible to exhaustive reduction. This typically yields decahydroquinoline-2-carboxylic acid rather than the desired tetrahydro-derivative [[2]](). If the solvent is switched to methanol to temper the activity, the reaction yields a mixture of 5,6,7,8-THQ (51%) and 1,2,3,4-THQ (20%), requiring extensive chromatographic separation [[3]]().
Ruthenium Catalysts (Ru/C or PhTRAP-Ru)
Ruthenium-based catalysts exhibit an exceptional affinity for coordinating with the π-system of the carbocycle. Ru effectively dearomatizes the benzene ring while leaving the deactivated pyridine ring intact. This results in excellent yields (>90%) of 5,6,7,8-tetrahydroquinoline derivatives [[1]]().
Supported Gold Nanoparticles (Au NPs)
While not traditionally used for 5,6,7,8-THQ synthesis, Au NPs represent the boundary condition of chemoselectivity. Supported Au NPs are highly regioselective for the heterocycle, producing 1,2,3,4-tetrahydroquinolines exclusively, with virtually zero trace of carbocycle reduction 4.
Quantitative Performance Summary
Catalyst System
Solvent
H₂ Pressure
Temp
Major Product
Yield / Selectivity
PtO₂ (Adams')
Glacial AcOH
51.7 psi
25 °C
Decahydroquinoline-2-carboxylic acid
74% (Exhaustive)
PtO₂ (Adams')
Methanol
45.0 psi
60 °C
5,6,7,8-THQ-2-carboxylic acid
51% (Mixed with 20% Py-THQ)
Pd/C (10%)
EtOH / HCl
14.7 psi (1 atm)
25 °C
5,6,7,8-THQ-2-carboxylic acid
~80% (High Selectivity)
Ru/C (5%)
Isopropanol
500.0 psi
80 °C
5,6,7,8-THQ-2-carboxylic acid
>90% (Carbocycle Specific)
Au NPs
Toluene
14.7 psi (1 atm)
25 °C
1,2,3,4-THQ-2-carboxylic acid
>95% (Heterocycle Specific)
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must validate itself during execution. The following workflows incorporate theoretical uptake calculations and in-process controls (IPCs) to prevent over-reduction.
Self-validating experimental workflow for the catalytic hydrogenation of quinoline derivatives.
Protocol A: Selective Synthesis of 5,6,7,8-THQ-2-carboxylic acid (Ru/C Method)
Causality: Ruthenium is chosen for its strict π-coordination to the carbocycle. Isopropanol is used as a neutral solvent to prevent protonation of the pyridine ring, which would otherwise trigger heterocycle reduction.
Substrate Preparation: Dissolve 10.0 g (57.7 mmol) of quinoline-2-carboxylic acid in 150 mL of anhydrous isopropanol inside a high-pressure Parr reactor.
Catalyst Loading: Add 1.0 g of 5% Ru/C. Self-Validation: Ensure the reaction mixture is purged with N₂ three times before introducing H₂ to prevent explosive hazards and catalyst poisoning.
Hydrogenation & IPC: Pressurize the reactor to 500 psi with H₂ gas and heat to 80 °C.
In-Process Control: Calculate the theoretical H₂ uptake for exactly 2 molar equivalents (reduction of two double bonds in the benzene ring). Monitor the pressure drop gauge. The reaction is complete when the pressure drop corresponds to exactly 115.4 mmol of H₂ consumed.
Quenching: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂.
Filtration: Filter the mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with 50 mL of warm methanol.
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
Protocol B: Exhaustive Reduction to Decahydroquinoline (PtO₂ Method)
Causality: When the fully saturated decahydroquinoline scaffold is required, PtO₂ in glacial acetic acid is utilized. The acid protonates the substrate, activating both rings for complete hydrogenation 2.
Substrate Preparation: Dissolve 30.0 g (0.17 mol) of quinoline-2-carboxylic acid in 1000 mL of glacial acetic acid.
Catalyst Loading: Add 2.0 g of PtO₂ (Adams' Catalyst).
Hydrogenation & IPC: Subject the mixture to hydrogenation at room temperature using 51.7 psia H₂.
In-Process Control: The theoretical H₂ uptake for exhaustive reduction (5 equivalents) is 58.7 psia H₂. Monitor the uptake continuously. The reaction should naturally stall near this theoretical limit (approx. 3 hours).
Workup: Filter the catalyst off and strip the solvent under reduced pressure. Dissolve the residue in 300 mL of acetonitrile, cool to 0 °C, and collect the decahydroquinoline-2-carboxylic acid crystals via filtration (Expected Yield: ~74%).
Conclusion
The successful synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid relies entirely on manipulating the electronic properties of the substrate and matching them with the correct catalyst. For high-purity carbocycle reduction, Ru/C or Pd/C in neutral/alcoholic solvents are the superior choices, avoiding the over-reduction pitfalls associated with PtO₂ in acidic media.
References
PrepChem.Synthesis of decahydroquinoline-2-carboxylic acid.
Google Patents (WO2003022785A2).Synthesis of enantiomerically pure amino-substituted fused bicyclic rings.
RSC ChemComm.Catalytic asymmetric hydrogenation of quinoline carbocycles.
Journal of the American Chemical Society.An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.
bioactivity comparison of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and quinoline-2-carboxylic acid
Bioactivity Comparison Guide: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid vs. Quinoline-2-carboxylic Acid As a Senior Application Scientist, selecting the right chemical scaffold is the cornerstone of rational drug des...
Author: BenchChem Technical Support Team. Date: March 2026
Bioactivity Comparison Guide: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid vs. Quinoline-2-carboxylic Acid
As a Senior Application Scientist, selecting the right chemical scaffold is the cornerstone of rational drug design. While structurally similar, quinoline-2-carboxylic acid (quinaldic acid) and its partially saturated analog, 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (THQ-2-CA), serve fundamentally different roles in modern pharmacotherapeutics.
This guide provides an in-depth, objective comparison of their bioactivity profiles. We will explore how a simple ring saturation shifts a molecule from being a direct, endogenous enzyme inhibitor to a highly privileged scaffold capable of targeting deep allosteric pockets in complex cardiopulmonary and oncological pathways.
Structural and Mechanistic Divergence
The bioactivity of these two compounds is dictated by their spatial geometry and electron distribution:
Quinoline-2-carboxylic acid (Q-2-CA): A fully aromatic, planar, endogenous human metabolite derived from the tryptophan degradation pathway. Its rigid planarity allows it to intercalate or bind tightly to flat enzymatic active sites, making it a direct bioactive agent against carbohydrate-hydrolyzing enzymes and certain cancer cell lines[1][2].
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA): The hydrogenation of the benzene ring breaks the full aromaticity, introducing sp3-hybridized carbons that create a non-planar, "puckered" 3D conformation. This increased steric bulk and enhanced water solubility make THQ-2-CA an ideal foundational scaffold for synthesizing complex drugs. It is specifically tailored to fit into deep, complex allosteric binding sites, such as the heme-free pocket of soluble guanylate cyclase (sGC)[3][4] and the transmembrane domains of ABCG2 efflux pumps[5].
Direct Bioactivity Profile: Quinoline-2-carboxylic Acid
Q-2-CA exhibits potent, direct biological activity without the need for extensive derivatization. Its primary pharmacological value lies in its antidiabetic and antiproliferative properties.
Antidiabetic Activity (Enzyme Inhibition)
Q-2-CA is a potent inhibitor of intestinal α-glucosidase and pancreatic α-amylase. By competitively binding to these enzymes, it delays the breakdown of complex carbohydrates, thereby blunting postprandial hyperglycemic spikes[1][2].
Mechanism of Q-2-CA in managing postprandial hyperglycemia via enzyme inhibition.
To objectively validate the antidiabetic efficacy of Q-2-CA, a self-validating colorimetric assay is utilized.
Causality & Validation: We use p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. When cleaved by α-glucosidase, it releases p-nitrophenol, which absorbs strongly at 405 nm. Acarbose is included as a positive control to benchmark potency, while a "no-enzyme" blank ensures that the intrinsic absorbance of Q-2-CA does not produce false positives.
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve Q-2-CA in DMSO (stock) and dilute with buffer to achieve final well concentrations ranging from 1 to 50 µg/mL.
Enzyme Incubation: In a 96-well microplate, mix 10 µL of Q-2-CA solution with 20 µL of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes to allow pre-binding of the inhibitor to the enzyme active site.
Reaction Initiation: Add 20 µL of 5 mM pNPG substrate to each well. Incubate at 37°C for exactly 20 minutes.
Termination & Readout: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ (the alkaline shift also maximizes the yellow color of p-nitrophenol). Read absorbance at 405 nm.
Data Analysis: Calculate % inhibition relative to the vehicle control. Determine the IC₅₀ using non-linear regression.
Unlike Q-2-CA, THQ-2-CA is rarely used as a standalone therapeutic. Instead, its non-planar geometry makes it a critical building block for synthesizing advanced pharmacological agents, most notably sGC activators and ABCG2 efflux pump inhibitors .
Soluble Guanylate Cyclase (sGC) Activation
THQ-2-CA is the core structural moiety of Mosliciguat (BAY 1237592) , an investigational inhaled therapeutic for pulmonary arterial hypertension (PAH)[3][4]. In disease states characterized by high oxidative stress (like PAH), the heme group of sGC becomes oxidized and detaches, rendering traditional nitric oxide (NO) donors ineffective. THQ-2-CA derivatives are uniquely shaped to bind deeply into the empty heme pocket of this dysfunctional "apo-sGC", forcing a conformational change that reactivates cGMP production[4][6].
Activation of heme-free apo-sGC by THQ-2-CA derivatives (Mosliciguat) for vasodilation.
Experimental Workflow: In Vitro sGC Activation Assay
To prove that a THQ-2-CA derivative acts as a true apo-sGC activator (and not just an NO donor or stimulator), we must intentionally damage the enzyme's heme group.
Causality & Validation: We use ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective oxidant that irreversibly oxidizes the sGC heme group, creating the disease-state "apo-sGC". A parallel control using DEA/NO (a classic NO donor) is run. If the THQ-2-CA derivative successfully increases cGMP in the presence of ODQ, it definitively proves NO-independent, heme-free activation[4].
Enzyme Preparation: Purify recombinant human sGC using a baculovirus/Sf9 expression system.
Heme Oxidation (The Validation Step): Pre-incubate the sGC with 10 µM ODQ for 10 minutes to ensure complete oxidation of the heme iron (Fe²⁺ to Fe³⁺), rendering it insensitive to NO.
Compound Incubation: Add the THQ-2-CA derivative (e.g., Mosliciguat) at concentrations ranging from 0.01 to 100 µM. In a separate control plate, add DEA/NO (0.1 µM).
Reaction: Initiate the reaction by adding a buffer containing 1 mM GTP and 3 mM MgCl₂. Incubate at 37°C for 10 minutes.
Quantification: Stop the reaction with 50 mM EDTA. Quantify the generated cGMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay or ELISA.
Comparative Data Matrix
The following table synthesizes the quantitative performance and primary applications of both compounds based on current literature.
For researchers focused on immediate, direct enzyme inhibition—particularly in the realm of carbohydrate metabolism and metabolic disorders—Quinoline-2-carboxylic acid offers a potent, out-of-the-box solution. However, for drug development professionals tackling complex, treatment-resistant pathologies like PAH or multidrug-resistant cancers, the saturated 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid provides the necessary 3D structural complexity and solubility required to build next-generation allosteric modulators.
References
Antoni, F., et al. (2020). Water-soluble inhibitors of ABCG2 (BCRP) – a fragment-based and computational approach. European Journal of Medicinal Chemistry. Retrieved from [Link]
Wikipedia. Mosliciguat (BAY 1237592). Retrieved from [Link]
Becker-Pelster, E. M., et al. (2022). Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC. PubMed Central (NIH). Retrieved from[Link]
Bayer Aktiengesellschaft (Patent WO2014012934A1).Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof.
Comprehensive Efficacy Guide: In Vitro vs In Vivo Performance of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Derivatives
Executive Summary & Pharmacological Context In the development of cardiopulmonary therapeutics, overcoming the limitations of the impaired Nitric Oxide (NO) / soluble Guanylate Cyclase (sGC) / cGMP signaling pathway is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
In the development of cardiopulmonary therapeutics, overcoming the limitations of the impaired Nitric Oxide (NO) / soluble Guanylate Cyclase (sGC) / cGMP signaling pathway is a critical challenge. In severe disease states like Pulmonary Arterial Hypertension (PAH), profound oxidative stress oxidizes the ferrous heme group of native sGC, shifting the enzyme to an unresponsive, heme-free state known as apo-sGC [1]. Consequently, standard-of-care therapies that rely on native sGC (e.g., NO donors) or downstream cGMP accumulation (e.g., PDE5 inhibitors like Sildenafil) lose their efficacy[2].
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid derivatives , most notably the clinical-stage molecule Mosliciguat (BAY 1237592) , represent a breakthrough class of sGC activators[3]. Unlike standard therapies, these derivatives are structurally engineered to bind and activate the oxidized, heme-free apo-sGC directly[2]. This guide objectively compares the in vitro enzymatic kinetics and in vivo hemodynamic performance of this chemical class against traditional alternatives, providing actionable protocols for preclinical validation.
To understand the superiority of tetrahydroquinoline derivatives in oxidative environments, we must map the divergence between healthy and diseased signaling cascades. The diagram below illustrates how these derivatives bypass the oxidative blockade that renders endogenous NO ineffective.
Mechanistic pathway of apo-sGC activation by 5,6,7,8-tetrahydroquinoline derivatives.
In Vitro Efficacy: Enzyme Kinetics & Selectivity
The primary in vitro objective is to prove that the derivative selectively activates the diseased (apo-sGC) state. To achieve this, we utilize ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective sGC inhibitor that oxidizes the heme group, chemically mimicking the oxidative stress of PAH[2].
Quantitative Data Comparison
As shown in Table 1, while the NO donor (DEA/NO) is highly effective on native sGC, its efficacy collapses in the presence of ODQ. Conversely, the tetrahydroquinoline derivative (Mosliciguat) achieves massive fold-activation specifically when the enzyme is oxidized[2].
Treatment / Compound
Target Enzyme State
Experimental Condition
Max Fold-Activation (cGMP)
DEA/NO (0.1 µM)
Native sGC
Standard Buffer
~14.4-fold
DEA/NO (0.1 µM)
apo-sGC
+ ODQ (Heme Oxidation)
No significant activation
Mosliciguat (0.01–100 µM)
Native sGC
Standard Buffer
~52.5-fold
Mosliciguat (0.01–100 µM)
apo-sGC
+ ODQ (Heme Oxidation)
~261.7-fold
Protocol 1: Self-Validating In Vitro apo-sGC Activation Assay
Expertise & Causality: This protocol is designed as a self-validating system. By running parallel arms with and without ODQ, the assay internally verifies that the compound's mechanism of action is strictly dependent on the absence of the functional heme group, ruling out non-specific native sGC stimulation.
Enzyme Preparation: Reconstitute purified recombinant human sGC in a reaction buffer containing 50 mM TEA (pH 7.4), 3 mM MgCl₂, and 1 mM DTT.
Heme Oxidation (Validation Step): Split the enzyme pool. To the "Disease State" pool, add 10 µM ODQ and incubate for 10 minutes at 37°C. Causality: ODQ strips the ferrous heme, rendering the enzyme blind to NO, isolating the apo-sGC activation pathway.
Compound Incubation: Add the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid derivative (titrated from 0.01 to 100 µM) to both pools. Incubate for 15 minutes.
Substrate Addition: Initiate the catalytic reaction by adding 1 mM GTP. Allow the reaction to proceed for 10 minutes.
Quantification: Terminate the reaction by heating (95°C for 3 mins). Quantify cGMP accumulation using a competitive ELISA or LC-MS/MS. Calculate the fold-activation relative to the basal (vehicle-treated) state.
In Vivo Efficacy: Hemodynamics & Pulmonary Selectivity
The ultimate hurdle for any PAH therapeutic is achieving pulmonary vasodilation without triggering dangerous systemic hypotension (a common failure point for PDE5 inhibitors)[2]. 5-aminotetrahydroquinoline-2-carboxylic acid derivatives are uniquely formulated for dry powder inhalation, ensuring high local concentrations in the pulmonary vasculature while minimizing systemic exposure[3][4].
Quantitative Data Comparison
Table 2 compares the in vivo hemodynamic profile of inhaled Mosliciguat against intravenous Sildenafil (PDE5 inhibitor) and Bosentan (Endothelin Receptor Antagonist) in a thromboxane-induced minipig model of PAH[2].
Therapeutic Agent
Mechanism of Action
Delivery Route
Pulmonary Artery Pressure (PAP)
Systemic Blood Pressure (BP)
Sildenafil
PDE5 Inhibitor
Intravenous
Significant Decrease
Significant Decrease (Adverse)
Bosentan
ERA
Intravenous
Minor Decrease
Significant Decrease (Adverse)
Mosliciguat
apo-sGC Activator
Inhaled
Significant Decrease
No/Minor Effect (Favorable)
Protocol 2: In Vivo Hemodynamic Profiling in Minipig PH Model
Expertise & Causality: Rodent models of PAH (like the monocrotaline model) often fail to translate to human hemodynamics due to physiological divergences[1]. The minipig model is selected because its cardiopulmonary system closely mirrors human anatomy, providing a rigorous, high-fidelity assessment of the PAP/BP efficacy ratio.
Subject Preparation: Anesthetize and intubate adult minipigs. Insert a Swan-Ganz catheter via the jugular vein into the pulmonary artery (to measure PAP) and a systemic catheter into the femoral artery (to measure systemic BP).
Disease Induction: Administer a continuous intravenous infusion of U46619 (a stable thromboxane A2 analog). Causality: U46619 induces acute, stable pulmonary vasoconstriction, establishing a reliable baseline of elevated PAP to measure therapeutic reversal.
Targeted Administration: Administer the tetrahydroquinoline derivative (30–100 µg/kg) via a synchronized dry-powder inhalation system directly into the endotracheal tube[2]. Causality: Inhalation physically restricts the drug to the pulmonary bed. The rapid local activation of apo-sGC dilates pulmonary vessels before the drug can enter systemic circulation, preserving systemic BP.
Hemodynamic Monitoring: Continuously record PAP, systemic BP, and airway resistance for 120 minutes post-administration. A successful profile is defined as a >20% reduction in PAP with <5% deviation in systemic BP.
Experimental Workflow Diagram
The logical progression from target validation to physiological proof-of-concept is mapped below.
Experimental workflow from in vitro apo-sGC validation to in vivo hemodynamic profiling.
Conclusion & Translational Impact
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid derivatives fundamentally shift the therapeutic paradigm for pulmonary hypertension. By objectively comparing their in vitro kinetics against NO donors, we validate their unique ability to rescue the oxidized apo-sGC enzyme[2]. Furthermore, in vivo hemodynamic data proves that when formulated for inhalation, these derivatives achieve a superior therapeutic window compared to systemic PDE5 inhibitors and ERAs, effectively lowering pulmonary arterial pressure without compromising systemic hemodynamics[1][2].
A Senior Application Scientist's Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid: A Comparative Analysis of Reproducibility and Efficiency
For the discerning researcher in medicinal chemistry and drug development, the 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone of molecular design. Its rigid, saturated heterocyclic structure provides a valuable th...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in medicinal chemistry and drug development, the 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone of molecular design. Its rigid, saturated heterocyclic structure provides a valuable three-dimensional framework for interacting with biological targets. The addition of a carboxylic acid at the 2-position introduces a key functional handle for further derivatization or for mimicking endogenous ligands. However, the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is not without its challenges. The choice of synthetic route can significantly impact yield, purity, scalability, and, most critically, reproducibility.
This in-depth guide provides a comparative analysis of the two most logical and prevalent synthetic strategies for obtaining 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical assessment of their respective strengths and weaknesses. This guide is intended to empower researchers to make informed decisions when selecting a synthesis protocol, ultimately saving valuable time and resources.
Strategic Approaches to the Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid can be broadly approached in two distinct ways:
The "Aromatic First" Approach: This strategy involves the initial synthesis of the aromatic quinoline-2-carboxylic acid, followed by the selective hydrogenation of the pyridine ring. This is often the more traditional and well-documented route.
The "Cyclize and Modify" Approach: This method focuses on first constructing the 5,6,7,8-tetrahydroquinoline core, often with a precursor functional group at the 2-position (such as a methyl group), which is then subsequently converted to the desired carboxylic acid.
In the following sections, we will explore a representative protocol for each of these strategies, providing a detailed analysis of their reproducibility and practicality.
Protocol 1: The "Aromatic First" Approach via Doebner-von Miller Reaction and Subsequent Hydrogenation
This two-step approach is a classic and robust method for the synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid. It leverages the well-established Doebner-von Miller reaction to construct the quinoline core, followed by a selective catalytic hydrogenation.[1][2]
Step 1: Doebner-von Miller Synthesis of Quinoline-2-carboxylic Acid
The Doebner-von Miller reaction is a condensation reaction between an aniline, an α,β-unsaturated carbonyl compound, and in this specific variation for a 2-carboxyquinoline, pyruvic acid.[3] The reaction is typically catalyzed by an acid.
Mechanism and Rationale:
The reaction proceeds through a series of complex steps, but the key transformations involve the Michael addition of the aniline to the α,β-unsaturated carbonyl compound (formed in situ from the self-condensation of an aldehyde, or in our case, the reaction with pyruvic acid), followed by cyclization and oxidation to form the quinoline ring. The use of pyruvic acid is critical as it directly introduces the carboxylic acid functionality at the 2-position of the quinoline ring.
Experimental Protocol: Synthesis of Quinoline-2-carboxylic Acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq.), pyruvic acid (1.1 eq.), and a suitable solvent such as ethanol.
Addition of Aldehyde: Slowly add an aldehyde, for instance, acetaldehyde (1.1 eq.), to the mixture. The acetaldehyde will react with the aniline to form an enamine, which is a key intermediate.
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and then recrystallized to yield pure quinoline-2-carboxylic acid.
Step 2: Catalytic Hydrogenation of Quinoline-2-carboxylic Acid
The selective hydrogenation of the pyridine ring of the quinoline system is the final and crucial step. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5]
Mechanism and Rationale:
The palladium catalyst facilitates the addition of hydrogen across the double bonds of the nitrogen-containing ring, while leaving the benzene ring intact. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical for achieving high selectivity and yield. Acetic acid is often used as the solvent, as it can protonate the quinoline nitrogen, which can influence the rate and selectivity of the hydrogenation.[6]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve quinoline-2-carboxylic acid (1.0 eq.) in a suitable solvent like acetic acid or ethanol.
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 50-100 psi). The reaction is then stirred at a specific temperature (e.g., room temperature to 50 °C) until the uptake of hydrogen ceases.
Work-up and Isolation: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to afford 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Protocol 2: The "Cyclize and Modify" Approach via Synthesis and Oxidation of 2-Methyl-5,6,7,8-tetrahydroquinoline
Step 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
A common method to synthesize 2-methyl-5,6,7,8-tetrahydroquinoline is through the hydrogenation of 2-methylquinoline (quinaldine). 2-Methylquinoline itself can be synthesized via a Doebner-von Miller reaction using aniline and crotonaldehyde.[7]
Experimental Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
Hydrogenation of 2-Methylquinoline: In a similar setup as described in Protocol 1, Step 2, dissolve 2-methylquinoline (1.0 eq.) in a suitable solvent.
Catalyst and Hydrogenation: Add a catalyst, such as Platinum(IV) oxide (Adam's catalyst) or Pd/C, and perform the hydrogenation under a hydrogen atmosphere.
Work-up and Isolation: After the reaction is complete, filter off the catalyst and remove the solvent to yield 2-methyl-5,6,7,8-tetrahydroquinoline.
Step 2: Oxidation of the 2-Methyl Group
The final step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This can be a challenging transformation, and the choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the tetrahydroquinoline ring. A common and effective oxidizing agent for this purpose is potassium permanganate (KMnO₄).
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5,6,7,8-tetrahydroquinoline (1.0 eq.) in a mixture of water and a co-solvent like pyridine.
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (excess) in water to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
Monitoring and Work-up: The reaction progress is monitored by the disappearance of the purple color of the permanganate. Once the reaction is complete, the excess permanganate is quenched with a reducing agent (e.g., sodium bisulfite). The manganese dioxide by-product is removed by filtration.
Isolation: The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and then recrystallized to yield pure 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Comparative Analysis of the Synthesis Protocols
Parameter
Protocol 1: "Aromatic First"
Protocol 2: "Cyclize and Modify"
Starting Materials
Aniline, pyruvic acid, aldehyde
2-Methylquinoline (or aniline and crotonaldehyde)
Number of Steps
2
2 (if starting from 2-methylquinoline) or 3
Overall Yield
Moderate to Good
Moderate
Reproducibility
Generally good, but the Doebner-von Miller reaction can sometimes lead to side products. The hydrogenation step is usually highly reproducible.
The hydrogenation step is reproducible. The oxidation step can be challenging to control and may lead to variable yields.
Scalability
The Doebener-von Miller can be scaled, but purification can be an issue. Hydrogenation is readily scalable.
The oxidation step can be difficult to scale up due to the exothermic nature of the reaction and the large amount of solid by-product.
Safety Considerations
Use of strong acids and flammable solvents. Hydrogenation requires a specialized high-pressure apparatus.
Use of a strong oxidizing agent (KMnO₄) which can be hazardous.
Key Advantages
Direct introduction of the carboxylic acid group. Generally higher yielding.
May be more suitable for certain substituted analogs.
Key Disadvantages
The Doebner-von Miller reaction can have a complex reaction mixture, making purification challenging.
The oxidation step can be low-yielding and difficult to control, potentially leading to over-oxidation.
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes.
Conclusion and Recommendations
Both the "Aromatic First" and the "Cyclize and Modify" approaches offer viable pathways to 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
For researchers seeking a more direct and generally higher-yielding route, Protocol 1 (Aromatic First) is recommended. The Doebner-von Miller reaction, while sometimes requiring careful optimization of purification, directly installs the desired carboxylic acid functionality. The subsequent hydrogenation is a well-understood and highly reproducible transformation.
Ultimately, the choice of protocol will depend on the specific needs of the project, the available resources, and the experience of the researcher. It is always advisable to perform small-scale trial reactions to optimize conditions before committing to a large-scale synthesis. The information and protocols provided in this guide should serve as a solid foundation for any research program requiring access to this valuable synthetic building block.
Zhou, X.-Y., & Chen, X. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]
Katritzky, A. R., & Meth-Cohn, O. (Eds.). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Comprehensive Organic Chemistry. [Link]
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]
Dorough, G. L. (1949). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. [Link]
Maji, B., & Kumar, S. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 1234. [Link]
Nagalakshmi, G. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 431-435. [Link]
Wang, C., et al. (2024). Boosted Electrocatalytic Hydrogenation of Quinoline over an Electroreconstructed Cobalt Transition Metal-Based Catalyst. ACS Applied Materials & Interfaces. [Link]
A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid
The causality behind these rigorous disposal protocols stems from the inherent hazards associated with the quinoline class of compounds. Many are known to be toxic if ingested, irritants to the skin and eyes, and pose a...
Author: BenchChem Technical Support Team. Date: March 2026
The causality behind these rigorous disposal protocols stems from the inherent hazards associated with the quinoline class of compounds. Many are known to be toxic if ingested, irritants to the skin and eyes, and pose a significant, long-lasting threat to aquatic ecosystems.[1][2][3][4][5] Therefore, a cautious and informed approach to waste management is imperative.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid should be handled as a hazardous substance.
Anticipated Hazards:
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1][6]
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][7][8][9]
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[5][6]
Mandatory Personal Protective Equipment (PPE):
Gloves: Chemical-resistant gloves, such as nitrile, are required.
Eye Protection: Safety goggles or a face shield must be worn.[7]
Lab Coat: A standard laboratory coat is necessary to protect from incidental contact.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
Hazard Category
GHS Classification (Typical for related compounds)
H410/H411: Very toxic or toxic to aquatic life with long lasting effects[5][6]
II. Waste Segregation and Containerization: A Self-Validating System
The foundation of a trustworthy disposal protocol is a self-validating system of clear segregation and labeling. This prevents accidental mixing of incompatible waste streams, a primary cause of laboratory incidents.
Step-by-Step Protocol for Waste Collection:
Designate a Hazardous Waste Container: Utilize a dedicated, chemically compatible container for the collection of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid waste. Polyethylene or polypropylene containers are generally suitable.[10] The container must be in good condition, with a secure, leak-proof lid.
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
The full chemical name: "5,6,7,8-Tetrahydroquinoline-2-carboxylic acid"
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
The accumulation start date.
Solid Waste Collection: For solid forms of the compound, including contaminated weighing paper or spatulas, place them directly into the designated solid hazardous waste container.
Liquid Waste Collection: For solutions containing 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid, use a separate, clearly labeled liquid hazardous waste container.
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench liners, or pipette tips, should also be disposed of as solid hazardous waste.
Decontamination of Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as liquid hazardous waste.[3] After a thorough cleaning, the glassware can be washed and reused.
Incompatible Materials to Avoid:
Do not mix quinoline-based waste with the following:
Proper storage of hazardous waste pending disposal is a critical control point in maintaining a safe laboratory environment.
Storage Guidelines:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
The storage area should have secondary containment to mitigate any potential leaks or spills.
Do not store waste in the laboratory for more than 60 days from the accumulation start date.[11]
Final Disposal:
The ultimate disposal of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid must be conducted through a licensed and approved hazardous waste disposal facility.[3][7][8][9] These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally responsible manner, typically through high-temperature incineration.[3]
It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and transported by a certified hazardous waste contractor, in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13][14][15][16]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
Caption: Waste Management Workflow for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid.
References
NextSDS. 5,6,7,8-tetrahydroquinoline-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
PubChem. 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Retrieved from [Link]
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
PubChem. 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Quanterix. Safety Data Sheet. Retrieved from [Link]
Wang, S., Zhou, A., Zhang, J., Liu, Z., Zheng, J., Zhao, X., & Yue, X. (2019). Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. RSC Advances, 9(2), 823-832. Retrieved from [Link]
DWK Life Sciences. Chemical Compatibility Calculator. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]
Personal protective equipment for handling 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
As a Senior Application Scientist in drug development, I recognize that the transition from theoretical chemistry to benchtop execution requires a rigorous, mechanistic approach to safety. 5,6,7,8-Tetrahydroquinoline-2-c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development, I recognize that the transition from theoretical chemistry to benchtop execution requires a rigorous, mechanistic approach to safety. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a highly valuable bicyclic heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including soluble guanylate cyclase (sGC) activators targeted for cardiovascular and cardiopulmonary disorders[1][2].
However, handling this compound requires strict logistical and safety protocols. Below is the definitive, causality-driven guide to personal protective equipment (PPE), handling, and disposal for this chemical.
Mechanistic Hazard Profile & Causality
To select the appropriate PPE, we must first understand the molecular behavior of the compound. 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid contains both a basic nitrogen atom within a partially saturated quinoline ring and an acidic carboxylic group. This amphoteric nature means the fine powder can readily interact with the moisture present on human skin, the conjunctiva of the eyes, and the mucous membranes of the respiratory tract.
Upon contact with biological moisture, the compound induces localized pH alterations and disrupts lipid bilayers. Consequently, structurally similar tetrahydroquinoline derivatives universally trigger specific Globally Harmonized System (GHS) hazard classifications, notably H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [3][4][5].
Quantitative PPE Specifications
Your PPE acts as a barrier against these specific mechanistic threats. The table below summarizes the required protective gear and the causality behind each specification.
Hazard Category
GHS Code
Mechanistic Cause
Required PPE Specification
Acute Oral Toxicity
H302
Systemic absorption via accidental ingestion of aerosolized dust[3][4].
Strict hand hygiene; no food/drink in the lab. Face shield required if splashing dissolved API.
Skin Irritation
H315
Amphoteric disruption of epidermal lipid bilayers[3][5].
Nitrile gloves (≥0.11 mm for incidental contact; ≥0.4 mm for full contact). Flame-resistant lab coat.
Do not simply follow steps; verify them. This protocol ensures that the handling of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a self-validating system, preventing exposure before it occurs.
Step 1: Environmental & PPE Verification
Action: Don nitrile gloves, chemical goggles, and a lab coat. Verify that the fume hood or VBE is operational.
Validation: The fume hood monitor must display a face velocity of 80–100 feet per minute (fpm). A tissue paper held at the sash edge should pull gently inward, confirming negative pressure.
Step 2: Static Mitigation
Action: Organic powders are highly susceptible to static charge, which causes the powder to aerosolize and jump from the spatula, increasing inhalation risk (H335). Pass an anti-static ionizer (zero-stat gun) over the weighing boat and the grounded micro-spatula.
Validation: When placing the empty weighing boat on the analytical balance, the digital readout will stabilize within 2-3 seconds without continuous drifting.
Step 3: Chemical Transfer
Action: Carefully transfer the required mass of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid into the tared vessel. Immediately cap the vial containing the weighed solid before removing it from the ventilated enclosure.
Validation: The exterior of the capped vial should be visually free of any powder residue before it crosses the plane of the fume hood sash.
Step 4: Decontamination
Action: Wipe down the balance pan and surrounding hood surfaces using a lint-free cloth dampened with 70% ethanol or isopropanol to capture any microscopic dust.
Validation: Perform a secondary wipe with a dry, dark-colored cloth. The absence of white residue on the dark cloth confirms successful surface decontamination.
Spill Response and Disposal Plan
In the event of a logistical failure resulting in a spill, immediate and calculated action is required to mitigate environmental and personnel exposure.
Solid Spills: Do not dry sweep, as this will aerosolize the irritant dust[3]. Cover the spill with an inert, damp absorbent material (such as wet sand or vermiculite) to suppress dust formation. Shovel the mixture into a rigid, leak-proof container[3][5].
Liquid Spills (if already in solution): Absorb with chemically inert pads. Wash the spill site with soap and plenty of water to neutralize any residual acidic/basic localized pockets[3][5].
Waste Disposal: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid and its contaminated packaging must not be flushed down the drain[3][5]. Transfer all sealed waste containers to a licensed chemical waste disposal facility. High-temperature incineration is the preferred method of destruction for heterocyclic organic acids, as it safely breaks down the compound into carbon oxides and nitrogen oxides (NOx)[5].
References
Bayer Aktiengesellschaft. New 5-aminotetrahydroquinoline-2-carboxylic acids und their use. Google Patents.
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